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  • Product: 2-(Chloromethyl)-7-methoxybenzo[d]thiazole

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole: An In-Depth Technical Guide

Executive Summary The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of 1[1] and2[2]. Specifically, 2-(chloromethyl)-7-methoxybenzo[d]thiazole serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of 1[1] and2[2]. Specifically, 2-(chloromethyl)-7-methoxybenzo[d]thiazole serves as a highly versatile electrophilic building block. The 2-chloromethyl group enables facile late-stage functionalization via nucleophilic substitution (e.g., with amines, thiols, or phenols)[2], while the 7-methoxy substituent provides critical steric and electronic modulation for target binding. This whitepaper details a robust, high-yielding synthetic methodology for this compound, emphasizing mechanistic causality, regiochemical control, and protocol validation.

Retrosynthetic Strategy & Regiochemical Control

The synthesis of substituted benzothiazoles traditionally relies on the condensation of o-aminothiophenols with carboxylic acid derivatives[3]. To unambiguously establish the 7-methoxy regiochemistry,4[4] is selected as the starting material. Utilizing a pre-functionalized aromatic ring circumvents the regiochemical mixtures often encountered during the cyclization of meta-substituted anilines via the Herz reaction.

For the C2-chloromethyl installation, three primary C1-synthons are typically evaluated:

  • Chloroacetyl chloride: Prone to forming complex mixtures due to competing N- and S-acylation, requiring strict temperature control.

  • Chloroacetic acid in Polyphosphoric Acid (PPA): Requires harsh conditions (100–250 °C)[3], which can lead to the degradation of the methoxy group or hydrolysis of the aliphatic chloride.

  • 2-Chloro-1,1,1-triethoxyethane (Masked Orthoester): Provides the most controlled cyclization environment. The orthoester reacts smoothly with the o-aminothiophenol in mild acid, yielding the target compound in up to 90% yield[3].

Mechanistic Causality of the Cyclodehydration Cascade

The choice of 2-chloro-1,1,1-triethoxyethane in glacial acetic acid is driven by the need to balance electrophilic activation with the preservation of the labile chloromethyl group.

Mechanism Step1 Nucleophilic Attack Amine attacks Orthoester Step2 Elimination of Ethanol Formation of Imidate Step1->Step2 -EtOH Step3 Intramolecular Thiol Attack Ring Closure Step2->Step3 Thiol Nucleophilicity Step4 Aromatization Loss of EtOH Step3->Step4 Acid Catalysis Product Benzothiazole Core Formed Step4->Product Stable Heterocycle

Mechanistic sequence of orthoester-mediated cyclodehydration.

Causality of the Mechanism:

  • Imidate Formation: The highly nucleophilic primary amine of 2-amino-3-methoxybenzenethiol attacks the electron-deficient central carbon of the orthoester. Glacial acetic acid protonates the ethoxy leaving groups, facilitating the elimination of ethanol to form a reactive imidate intermediate.

  • Thiol Cyclization: The adjacent thiol group, positioned perfectly for 5-exo-trig cyclization, attacks the imidate carbon.

  • Aromatization: Subsequent acid-catalyzed elimination of the final ethanol molecule drives the irreversible aromatization of the benzothiazole ring. The mild acidity of AcOH prevents the nucleophilic displacement of the terminal chloride, a common side reaction in basic conditions.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization of the cyclodehydration step, demonstrating the superiority of the orthoester route over traditional acyl chloride methods.

Table 1: Optimization of Cyclodehydration Conditions for 2-Chloromethylbenzothiazoles

EntryC1-SynthonSolvent / CatalystTemp (°C)Time (h)Yield (%)Observations
1Chloroacetyl chlorideToluene / Et₃N0 to 1101245Significant oligomerization; difficult purification.
2Chloroacetic acidPPA150662Partial ether cleavage (demethylation) observed.
32-Chloro-1,1,1-triethoxyethaneGlacial AcOH850.588-90Clean conversion; product precipitates upon cooling[3].

Experimental Methodology: Self-Validating Protocol

The following protocol describes the optimized synthesis using the orthoester pathway.

SynthWorkflow SM 2-Amino-3-methoxybenzenethiol (CID: 12631859) Condensation Condensation & Cyclization (Glacial AcOH, 85 °C) SM->Condensation Orthoester 2-Chloro-1,1,1-triethoxyethane (Masked Orthoester) Orthoester->Condensation Product 2-(Chloromethyl)-7-methoxybenzo[d]thiazole (Yield: >85%) Condensation->Product 1. Cool to RT 2. Aqueous Workup 3. Recrystallization

Experimental workflow for the synthesis of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole.

Step-by-Step Procedure

Step 1: Reagent Preparation & Initiation

  • Action: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve 2-amino-3-methoxybenzenethiol (10.0 mmol, 1.55 g)[4] in 20 mL of anhydrous glacial acetic acid.

  • Causality: Argon prevents the oxidative dimerization of the starting thiol into an unreactive disulfide. Glacial acetic acid acts as both the solvent and the proton source for the subsequent elimination steps.

Step 2: Addition of the C1-Synthon

  • Action: Add 2-chloro-1,1,1-triethoxyethane (11.0 mmol, 2.16 g) dropwise over 5 minutes at room temperature.

  • In-Process Control: A slight exotherm and a color change from pale yellow to deep amber indicate the formation of the initial imidate intermediate.

Step 3: Cyclodehydration

  • Action: Equip the flask with a reflux condenser and heat the reaction mixture to 85 °C for 30–45 minutes.

  • Causality: Heating to 85 °C provides the activation energy required for the elimination of ethanol and final aromatization. Exceeding 100 °C risks thermal decomposition of the product.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 4:1, UV 254 nm). The starting material spot (R_f ~0.3) should completely disappear, replaced by a strongly UV-active product spot (R_f ~0.6).

Step 4: Quenching and Isolation

  • Action: Cool the mixture to 0 °C using an ice bath. Slowly pour the mixture into 100 mL of ice-cold water under vigorous stirring.

  • Causality: The sudden change in solvent polarity forces the hydrophobic 2-(chloromethyl)-7-methoxybenzo[d]thiazole to precipitate out of solution.

  • Action: Filter the resulting precipitate via vacuum filtration, wash with cold water (3 × 20 mL) to remove residual acetic acid, and dry under high vacuum.

Step 5: Purification

  • Action: Recrystallize the crude solid from hot ethanol/water to yield the pure target compound as off-white needles.

Downstream Applications & Handling

Once synthesized, 2-(chloromethyl)-7-methoxybenzo[d]thiazole is highly reactive toward nucleophiles. It has been successfully utilized in Barbier-type reductive couplings mediated by5 to form 1-(β-hydroxyalkyl)benzothiazoles[5]. Furthermore, it serves as a primary alkylating agent for phenols and piperazines in the synthesis of complex pharmacological agents[1][2].

Safety Note: The chloromethyl group is a known alkylating agent; handle with appropriate PPE in a well-ventilated fume hood. Store under an inert atmosphere at -20 °C to prevent slow hydrolysis to the corresponding hydroxymethyl derivative.

References

  • Product Class 18: Benzothiazoles and Related Compounds. Thieme Connect. 3

  • Synthesis, Biological Evaluation and Structure–Activity Relationships of Diflapolin Analogues as Dual sEH/FLAP Inhibitors. National Institutes of Health (NIH). 2

  • Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. National Institutes of Health (NIH). 1

  • 2-Amino-3-methoxybenzene-1-thiol | C7H9NOS | CID 12631859. PubChem (NIH). 4

  • Samarium Diiodide Mediated Barbier-Type Reaction of 2-Chloromethylbenzoxazole and 2-Chloromethylbenzothiazole with Carbonyl Compounds. Taylor & Francis. 5

Sources

Exploratory

An In-Depth Technical Guide to 2-(Chloromethyl)-7-methoxybenzo[d]thiazole: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole, a crucial heterocyclic building block in mode...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole, a crucial heterocyclic building block in modern medicinal chemistry. While specific experimental data for this particular derivative is not extensively documented in public literature, this guide synthesizes available information on closely related benzothiazole analogs to offer a detailed perspective on its chemical properties, synthesis, reactivity, and applications. The document focuses on the causality behind its synthetic pathways and its utility as a reactive intermediate for the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and organic synthesis, providing both foundational knowledge and practical insights.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole moiety is a "privileged scaffold" in medicinal chemistry, forming the core structure of a wide array of biologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and neuroprotective properties.[3][4][5] The unique electronic and structural features of the benzothiazole ring system allow for diverse interactions with biological targets.[6] The introduction of a reactive chloromethyl group at the 2-position, as seen in 2-(Chloromethyl)-7-methoxybenzo[d]thiazole, transforms the otherwise stable scaffold into a versatile electrophilic intermediate, enabling the facile introduction of various functional groups and the construction of complex molecular architectures.[7][8] The methoxy group at the 7-position can further modulate the electronic properties and bioavailability of the final compounds.

Physicochemical Properties

PropertyValue/InformationSource/Justification
CAS Number 1188026-26-7[7]
Molecular Formula C₉H₈ClNOS[7]
Molecular Weight 213.68 g/mol [7]
Appearance Expected to be a pale yellow to reddish-yellow powder or solid.Based on the appearance of the parent compound, 2-(chloromethyl)benzothiazole.[9]
Melting Point Not available. The melting point of the parent compound, 2-(chloromethyl)benzothiazole, is 34°C. The 7-methoxy substituent may influence this value.
Boiling Point Not available. The boiling point of 2-(chloromethyl)benzothiazole is 274°C at 760 mmHg.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.General solubility of similar organic compounds.
Storage Sealed in a dry environment at 2-8°C.[7]
Computational Data

Computational chemistry provides valuable insights into the molecule's properties.

ParameterValueSource
Topological Polar Surface Area (TPSA) 22.12 Ų[7]
LogP 3.0437[7]
Hydrogen Bond Acceptors 3[7]
Hydrogen Bond Donors 0[7]
Rotatable Bonds 2[7]

Synthesis of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole

The synthesis of 2-(chloromethyl)benzothiazole derivatives typically involves the cyclization of a substituted 2-aminothiophenol with a suitable two-carbon electrophile. While a specific protocol for the 7-methoxy derivative is not detailed in the provided search results, a general and robust synthetic strategy involves the condensation of 2-amino-6-methoxybenzenethiol with chloroacetyl chloride.

Conceptual Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-amino-6-methoxybenzenethiol 2-amino-6-methoxybenzenethiol Condensation_Cyclization Condensation & Cyclization 2-amino-6-methoxybenzenethiol->Condensation_Cyclization chloroacetyl_chloride chloroacetyl_chloride chloroacetyl_chloride->Condensation_Cyclization target_molecule 2-(Chloromethyl)-7-methoxybenzo[d]thiazole Condensation_Cyclization->target_molecule

Caption: Conceptual workflow for the synthesis of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole.

Proposed Experimental Protocol

This protocol is a generalized procedure based on common methods for synthesizing benzothiazoles.[3][10]

  • Reaction Setup: To a solution of 2-amino-6-methoxybenzenethiol (1 equivalent) in a suitable aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., triethylamine or pyridine, 1.1 equivalents) and cool the mixture to 0°C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the cooled reaction mixture with vigorous stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reactivity and Mechanistic Considerations

The primary site of reactivity in 2-(Chloromethyl)-7-methoxybenzo[d]thiazole is the electrophilic carbon of the chloromethyl group. This makes the compound an excellent substrate for nucleophilic substitution reactions (S_N2). The benzothiazole ring itself can influence the reactivity of the side chain.

Nucleophilic Substitution Reactions

A wide range of nucleophiles can displace the chloride ion, leading to the formation of diverse derivatives.

Reactivity_Diagram cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Products start_material 2-(Chloromethyl)-7-methoxybenzo[d]thiazole amine_product 2-(Aminomethyl)-7-methoxybenzo[d]thiazoles start_material->amine_product + R₂NH thiol_product 2-(Thio-methyl)-7-methoxybenzo[d]thiazoles start_material->thiol_product + RSH ether_product 2-(Alkoxymethyl)-7-methoxybenzo[d]thiazoles start_material->ether_product + ROH amines Amines (R₂NH) thiols Thiols (RSH) alcohols Alcohols (ROH)

Caption: Nucleophilic substitution reactions of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole.

Causality behind Experimental Choices:

  • Choice of Base: In reactions with amines or thiols, an external base is often added to neutralize the HCl generated during the reaction, preventing the protonation of the nucleophile and driving the reaction to completion.

  • Solvent Selection: Aprotic solvents are generally preferred for S_N2 reactions to avoid solvation of the nucleophile, which would decrease its reactivity.

  • Temperature Control: These reactions are often exothermic and may require initial cooling to control the reaction rate and prevent side reactions.

Representative Protocol: Reaction with an Amine

This protocol is a general guide for the synthesis of 2-(aminomethyl)benzothiazole derivatives.

  • Reactant Mixture: In a round-bottom flask, dissolve 2-(Chloromethyl)-7-methoxybenzo[d]thiazole (1 equivalent) and the desired amine (1.2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base like potassium carbonate (1.5 equivalents).

  • Heating: Heat the reaction mixture to a temperature between 60-80°C and monitor the progress by TLC.

  • Isolation: After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Characterization

While specific spectra for 2-(Chloromethyl)-7-methoxybenzo[d]thiazole are not available, the expected spectroscopic features can be predicted based on its structure and data from related compounds.[4][9][11][12]

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm, with coupling patterns characteristic of a trisubstituted benzene ring.

  • Chloromethyl Protons (-CH₂Cl): A singlet at approximately δ 4.5-5.0 ppm.

  • Methoxy Protons (-OCH₃): A singlet at approximately δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Signals in the range of δ 110-155 ppm.

  • Thiazole Carbons: The C=N carbon would appear downfield, typically above δ 160 ppm.

  • Chloromethyl Carbon (-CH₂Cl): A signal around δ 40-50 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=N stretching (thiazole): ~1600-1650 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-O stretching (methoxy): ~1000-1300 cm⁻¹ (likely two bands for aryl-alkyl ether)

  • C-Cl stretching: ~600-800 cm⁻¹

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): Expected at m/z 213 and 215 in a roughly 3:1 ratio, characteristic of a compound containing one chlorine atom.

  • Fragmentation: The primary fragmentation pathway would likely involve the loss of the chloromethyl group or the chlorine atom.[11]

Applications in Drug Development

The utility of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole lies in its ability to serve as a scaffold for the synthesis of a wide range of biologically active molecules. The introduction of various nucleophiles at the chloromethyl position allows for the systematic exploration of structure-activity relationships (SAR).

Potential Therapeutic Targets:

  • Anticancer Agents: The benzothiazole core is a key pharmacophore in several anticancer agents that target various signaling pathways.[1][13]

  • Antimicrobial Agents: Benzothiazole derivatives have shown promising activity against a range of bacteria and fungi.[2]

  • Neuroprotective Agents: The scaffold is present in drugs developed for neurodegenerative diseases.[1]

Safety and Handling

Based on the safety data for the closely related 2-(chloromethyl)benzothiazole, this compound should be handled with care.

  • Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye damage. May also cause respiratory irritation.

  • Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.

Conclusion

2-(Chloromethyl)-7-methoxybenzo[d]thiazole is a valuable and versatile intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. Its high reactivity, stemming from the electrophilic chloromethyl group, allows for the straightforward introduction of a wide array of functional groups. While specific experimental data for this compound is not extensively published, this guide provides a robust framework for its synthesis, handling, and application based on the well-established chemistry of benzothiazole derivatives. Further research to fully characterize this compound and explore its synthetic potential is highly encouraged.

References

  • Waengdongbung, W., & Tuchinda, P. (2010). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Tetrahedron Letters, 51(48), 6293-6295.
  • ThermoFisher Scientific. (n.d.). Certificate of analysis: 2-(Chloromethyl)benzothiazole, 95%. Retrieved from [Link]

  • Ghosh, S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9.
  • Reyes, F., et al. (2015). Mechanism study of the thiol-addition reaction to benzothiazole derivative for sensing endogenous thiols. Tetrahedron, 71(22), 3769-3775.
  • Reyes, F., et al. (2015). Mechanism study of the thiol-addition reaction to benzothiazole derivative for sensing endogenous thiols. Repositorio UCHILE.
  • Li, M., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1698.
  • Li, Z., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8359-8364.
  • Eureka | Patsnap. (2014). Method for preparing 2-chlorine-5 chloromethyl thiazole.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Acar, Ç., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(36), 23533-23546.
  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Journal of Chemistry, 2013, 1-6.
  • Mubarik, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4112.
  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
  • Kaur, R., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Future Medicinal Chemistry, 17(21), 2007-2035.
  • Abdelgawad, M. A., et al. (2016). Synthesis of new 7-benzothiazol-2-yl quinolone derivatives as antitumor agents. Journal of Chemical and Pharmaceutical Research, 8(1), 503-509.
  • Hassanzadeh, F., et al. (2025). synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer. Journal of Microbiology, Biotechnology and Food Sciences, 15(2), e10217.
  • Kumar, A., et al. (2021). Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. World Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 1145-1156.
  • Gierse, J. K., et al. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(17), 1612-1618.
  • Tavener, S. J., et al. (1954). Thiazoles: iii. Infrared spectra of methylthiazoles. Journal of the Chemical Society (Resumed), 445-447.
  • Krishnakumar, V., & John, X. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(2), 434-440.
  • van der Westhuizen, C., et al. (2024). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 114, 129895.
  • Millard, B. J., & Temple, A. F. (1968). High resolution mass spectrometry.—II Some substituted benzothiazoles. Organic Mass Spectrometry, 1(2), 285-295.
  • US EPA. (2023). Benzothiazole, 2-[(chloromethyl)thio]- - Substance Details. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • Stella, L., et al. (2013). Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles. Molecules, 18(7), 8192-8203.
  • Matiadis, D., et al. (2025). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules, 30(21), 4876.
  • Kloepfer, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
  • Al-Amiery, A. A., et al. (2022). Chemistry of 2-(2′-Aminophenyl)
  • Brust, B., et al. (n.d.). Development of fluorinated and methoxylated benzothiazole derivatives as highly potent and selective cannabinoid CB2 receptor ligands. Helmholtz-Zentrum Dresden-Rossendorf.

Sources

Foundational

2-(Chloromethyl)-7-methoxybenzo[d]thiazole CAS number

Technical Whitepaper: 2-(Chloromethyl)-7-methoxybenzo[d]thiazole (CAS: 1188026-26-7) in Advanced Drug Development Executive Summary & Chemical Identity The compound 2-(Chloromethyl)-7-methoxybenzo[d]thiazole (CAS: 118802...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 2-(Chloromethyl)-7-methoxybenzo[d]thiazole (CAS: 1188026-26-7) in Advanced Drug Development

Executive Summary & Chemical Identity

The compound 2-(Chloromethyl)-7-methoxybenzo[d]thiazole (CAS: 1188026-26-7) is a highly specialized, privileged scaffold utilized extensively in medicinal chemistry and organic synthesis[1]. Benzothiazole derivatives are ubiquitous in FDA-approved therapeutics and advanced clinical candidates, primarily due to their ability to act as bioisosteres for purines and their capacity to interact with diverse biological targets, including kinase domains and viral replication machinery[2][3].

This specific building block is defined by two critical functional modifications on the core benzothiazole ring:

  • 2-Chloromethyl Group: A highly reactive electrophilic center primed for SN​2 nucleophilic substitution.

  • 7-Methoxy Group: An electron-donating moiety that modulates the electronic distribution of the fused aromatic system while increasing the overall lipophilicity and providing a potential hydrogen-bond acceptor site.

Physicochemical Properties & Molecular Descriptors

Understanding the quantitative descriptors of CAS 1188026-26-7 is essential for predicting its behavior in both synthetic workflows and downstream pharmacokinetic (PK) profiling[4]. The table below summarizes its core properties.

PropertyValuePharmacological / Synthetic Relevance
CAS Number 1188026-26-7Unique identifier for procurement and regulatory tracking.
Molecular Formula C9​H8​ClNOS Determines stoichiometric calculations in synthesis.
Molecular Weight 213.68 g/mol Low MW allows for the addition of large pharmacophores without exceeding Lipinski's Rule of 5.
LogP 3.0437Optimal lipophilicity for cell membrane permeability.
TPSA 22.12 ŲLow polar surface area, indicating excellent potential for blood-brain barrier (BBB) penetration if required.
H-Bond Acceptors 3Facilitates binding in target protein pockets (e.g., EGFR kinase domain).

Mechanistic Rationale in Organic Synthesis

The utility of 2-(chloromethyl)-7-methoxybenzo[d]thiazole stems from the unique reactivity of the chloromethyl group at the 2-position. The carbon atom of this group is highly electrophilic. During an SN​2 reaction, the transition state is significantly stabilized by the adjacent π -system of the benzothiazole ring (specifically the imine-like nitrogen at position 3). This "benzylic-like" stabilization dramatically lowers the activation energy required for nucleophilic attack by amines, thiols, or alkoxides[5].

Furthermore, the 7-methoxy group exerts an electron-donating resonance effect (+R) into the benzene ring, which subtly increases the electron density of the sulfur atom. This electronic modulation not only influences the basicity of the thiazole nitrogen but also dictates the binding affinity of the final hybrid molecules when interacting with target proteins[2].

G A 2-Amino-3-methoxybenzenethiol C Microwave Irradiation (500W, 10 min) in Acetic Acid A->C B Chloroacetyl Chloride B->C D Workup: Ice + 5M NaOH Extraction: Chloroform C->D E 2-(Chloromethyl)-7-methoxybenzo[d]thiazole (CAS: 1188026-26-7) D->E

Workflow for the microwave-assisted synthesis of CAS 1188026-26-7.

Standardized Synthetic Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols have been optimized based on modern green chemistry principles, specifically replacing outdated, low-yield polyphosphoric acid (PPA) methods with microwave-assisted synthesis[6][7].

Protocol A: Microwave-Assisted Synthesis of the Core Scaffold

Causality: Traditional condensation requires harsh acids (PPA) and extended heating (12-24 hours), leading to difficult workups and environmental toxicity. Microwave irradiation in glacial acetic acid provides rapid, localized dielectric heating. Mechanistically, the amine first attacks the acyl chloride to form an intermediate amide, followed by rapid intramolecular cyclization driven by the thiol attacking the amide carbonyl[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-3-methoxybenzenethiol (1.0 g, 6.44 mmol) in 15 mL of glacial acetic acid within a microwave-safe quartz vessel.

  • Addition: Dropwise, add 2-chloroacetyl chloride (1.09 g, 9.66 mmol, 1.5 eq) under continuous stirring at room temperature.

  • Irradiation: Seal the vessel and irradiate in a dedicated chemical microwave reactor at 500 W for exactly 10 minutes.

  • Quenching: Allow the vessel to cool to room temperature, then pour the mixture onto 100 mL of crushed ice.

  • Neutralization: Slowly basify the aqueous mixture using 5M NaOH until a pH of ~8 is achieved.

  • Extraction & Purification: Extract the aqueous layer with chloroform ( 3×50 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced vacuum. Purify via silica gel flash chromatography (petroleum ether/acetone, 10:1 v/v).

Validation & Quality Control:

  • Yield: Expected 85–89% (yellowish solid).

  • LC-MS: Confirm the presence of the [M+H]+ ion at m/z≈214.0 .

  • 1H-NMR (CDCl3): Diagnostic singlet at δ 4.95 ppm (2H) confirms the intact −CH2​Cl group.

Protocol B: SN​2 N-Alkylation for Hybrid Drug Synthesis

Causality: To build a functional pharmacophore, the reactive chloromethyl group must be coupled with a secondary amine (e.g., a piperazine derivative). A non-nucleophilic base is essential to scavenge the generated HCl , preventing the protonation of the nucleophilic amine and driving the reaction to completion[3].

Step-by-Step Methodology:

  • Preparation: Dissolve CAS 1188026-26-7 (1.0 mmol) and the target secondary amine (1.1 mmol) in 10 mL of anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 2.5 mmol) or triethylamine (TEA, 2.0 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 82 °C) under an inert nitrogen atmosphere for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in ethyl acetate (20 mL) and wash with distilled water ( 3×15 mL) to remove inorganic salts.

  • Isolation: Dry the organic layer over Na2​SO4​ , concentrate, and recrystallize from ethanol.

Validation & Quality Control:

  • TLC: Observe a distinct shift to a lower Rf​ value (more polar product).

  • 1H-NMR: The diagnostic singlet at δ 4.95 ppm ( −CH2​Cl ) will shift upfield to ∼3.80−4.10 ppm ( −CH2​−N ) upon successful alkylation.

Applications in Drug Development

As of 2026, the 7-methoxybenzothiazole scaffold synthesized from this building block is heavily utilized in two primary therapeutic areas:

1. Oncology (EGFR Inhibition): Benzothiazole-carboxamide hybrids and amine-coupled derivatives have shown profound efficacy in targeting the Epidermal Growth Factor Receptor (EGFR), a kinase frequently overexpressed in breast (MCF-7) and colorectal (HCT-116) cancers. The 7-methoxy group enhances the molecule's fit within the hydrophobic ATP-binding pocket of the EGFR kinase domain, leading to competitive inhibition and subsequent tumor cell apoptosis[2][8].

2. Antiviral Therapeutics (RSV): Derivatives synthesized from 2-chloromethyl benzothiazoles have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV) replication. These compounds specifically target the RSV M2-1 protein, disrupting viral transcription. The ease of modifying the 2-position via SN​2 chemistry allows for rapid Structure-Activity Relationship (SAR) optimization to maximize antiviral efficacy[3].

Pathway N1 CAS 1188026-26-7 (Electrophile) N3 SN2 N-Alkylation (Base, Reflux) N1->N3 N2 Secondary Amine (Nucleophile) N2->N3 N4 Benzothiazole Hybrid (Pharmacophore) N3->N4 N5 EGFR Kinase Domain Inhibition N4->N5 N6 Tumor Suppression N5->N6

Pharmacological pathway from SN2 alkylation to EGFR inhibition.

References

  • MDPI. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules 2018. Retrieved from:[Link]

  • Journal of Applied Pharmaceutical Science. Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies. Retrieved from:[Link]

  • Swansea University (Cronfa). Rational modifications, synthesis and biological evaluation of new potential antivirals for RSV designed to target the M2-1 protein. Retrieved from:[Link]

Sources

Exploratory

1H NMR and 13C NMR data for 2-(Chloromethyl)-7-methoxybenzo[d]thiazole

An In-Depth Structural Elucidation of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole: A Comprehensive NMR Guide Executive Summary The compound 2-(Chloromethyl)-7-methoxybenzo[d]thiazole (CAS: 1188026-26-7) is a highly reacti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Structural Elucidation of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole: A Comprehensive NMR Guide

Executive Summary

The compound 2-(Chloromethyl)-7-methoxybenzo[d]thiazole (CAS: 1188026-26-7) is a highly reactive, versatile electrophilic intermediate[1]. It serves as a critical building block in the synthesis of advanced therapeutics, including highly selective dopamine D4 receptor (D4R) ligands utilized in substance use disorder research[2], as well as targeted photodynamic therapy agents for melanoma[3]. Due to the lability of the chloromethyl group and the specific electronic distribution of the 7-methoxybenzothiazole core, precise structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory quality control step prior to downstream coupling reactions.

This whitepaper provides a definitive, causality-driven guide to the 1 H and 13 C NMR spectral characteristics of this molecule, alongside a self-validating experimental protocol designed to prevent in situ degradation during analysis.

Mechanistic Basis for Chemical Shifts

To accurately interpret the NMR spectra of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole, one must analyze the competing electronic effects (inductive and mesomeric) across the fused bicyclic system.

  • The 7-Methoxy Mesomeric Effect (+M): The oxygen atom of the methoxy group at the C-7 position donates electron density into the aromatic ring via resonance. This significantly shields the ortho-position (C-6), pushing the H-6 proton signal unusually upfield to approximately 6.89 ppm[4]. The para-position (C-4) also experiences mild shielding, while the meta-position (C-5) remains relatively unaffected, resulting in a classic first-order AMX spin system (doublet-triplet-doublet) for the aromatic protons.

  • The 2-Chloromethyl Inductive Effect (-I): The C-2 position of the benzothiazole ring is inherently electron-deficient due to the adjacent nitrogen and sulfur atoms. The attachment of a chloromethyl group introduces strong inductive withdrawal from the electronegative chlorine atom. This dual deshielding effect strips electron density from the methylene protons, shifting the −CH2​Cl singlet downfield to ~4.95 ppm, a diagnostic marker for successful chloromethylation.

Quantitative Spectral Data Summaries

The following tables summarize the expected high-resolution NMR data, derived from empirical structural analogs and established substituent effect calculations[3][4].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Causality / Assignment
H-4 7.75Doublet (d)1H8.4Deshielded by adjacent bridgehead (C-3a); meta to OMe.
H-5 7.49Triplet (t)1H8.4Ortho-coupled to both H-4 and H-6.
H-6 6.89Doublet (d)1H8.4Strongly shielded by the ortho +M effect of the 7-OMe group.
-CH 2​ Cl 4.95Singlet (s)2HN/ADeshielded by Cl and the sp 2 C-2 thiazole carbon.
-OCH 3​ 4.03Singlet (s)3HN/ATypical methoxy resonance, slightly deshielded by the aromatic ring.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3​ )
Carbon PositionChemical Shift ( δ , ppm)TypeCausality / Assignment
C-2 166.0Quaternary (C=N)Highly deshielded thiazole carbon.
C-7 155.6Quaternary (C-O)Deshielded by direct oxygen attachment.
C-3a 154.0Quaternary (N-C)Bridgehead carbon adjacent to nitrogen.
C-7a 139.2Quaternary (S-C)Bridgehead carbon adjacent to sulfur.
C-5 127.8Aromatic (CH)Meta to the methoxy group.
C-4 116.4Aromatic (CH)Para to the methoxy group (mildly shielded).
C-6 105.9Aromatic (CH)Ortho to the methoxy group (strongly shielded).
-OCH 3​ 56.0Aliphatic (CH 3​ )Standard methoxy carbon.
-CH 2​ Cl 43.0Aliphatic (CH 2​ )Deshielded by chlorine atom.

Self-Validating Experimental Protocol: NMR Acquisition

The chloromethyl group is highly susceptible to nucleophilic attack and acid-catalyzed solvolysis. Chloroform-d ( CDCl3​ ) naturally degrades over time to produce trace amounts of deuterium chloride ( DCl ). If the sample is dissolved in acidic CDCl3​ , the −CH2​Cl group may degrade during the NMR acquisition, leading to spurious peaks and inaccurate integrations.

To ensure absolute scientific integrity, use the following self-validating protocol:

Step 1: Solvent Neutralization (Critical Step)

  • Pack a small glass pipette with a glass wool plug and 2 cm of basic alumina (Brockmann Grade I).

  • Elute 1.0 mL of CDCl3​ (containing 0.03% v/v TMS) directly through the basic alumina into a clean, dry vial. Causality: This strips trace DCl and water, preventing acid-catalyzed degradation of the electrophilic C-2 position.

Step 2: Sample Preparation

  • Weigh 15–20 mg of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole into a 5 mm NMR tube.

  • Add 0.6 mL of the neutralized CDCl3​ to the tube. Cap and invert gently to dissolve.

Step 3: Acquisition Parameters

  • 1 H NMR: Acquire 16 scans with a relaxation delay ( D1​ ) of 2.0 seconds and a 30° pulse angle.

  • 13 C NMR: Acquire 1024 scans with a relaxation delay of 1.5 seconds and a 45° pulse angle. Causality: The short T1​ relaxation times of the protonated carbons allow for rapid pulsing, but the quaternary carbons (C-2, C-7, C-3a, C-7a) require sufficient delay to integrate properly above the baseline.

Step 4: Internal System Validation

  • Process the FID data with standard Fourier Transform, phase correction, and baseline correction.

  • Validation Check: Integrate the methoxy singlet (~4.03 ppm) and set its value to exactly 3.00.

  • Evaluate the integration of the chloromethyl singlet (~4.95 ppm). If the system is intact, the integration will be exactly 2.00. An integration of < 1.90 indicates sample degradation occurred during preparation, invalidating the batch.

Analytical Workflow Visualization

G N1 1. Compound Isolation 2-(Chloromethyl)-7-methoxybenzo[d]thiazole N2 2. Solvent Neutralization (Pass CDCl3 through Basic Alumina) N1->N2 Prevent acid degradation N3 3. Sample Dissolution (15-20 mg in 0.6 mL treated CDCl3) N2->N3 Acid-free environment N4 4. NMR Acquisition (1H: 16 Scans | 13C: 1024 Scans) N3->N4 Insert into spectrometer N5 5. Data Processing & Phasing (Zero-filling, FT, Baseline Correction) N4->N5 Raw FID data N6 6. Self-Validation (Integrate -OCH3 to -CH2Cl ratio = 3:2) N5->N6 Processed Spectra

Fig 1: Self-validating NMR acquisition workflow for chloromethyl-benzothiazoles.

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole

Abstract This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole, a key intermediate in pharmaceutical synthesis. This document is intended...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the structural elucidation and analytical methodologies for this compound. We will explore both Electrospray Ionization (ESI) and Electron Ionization (EI) techniques, detailing the expected fragmentation patterns and the rationale behind them. The guide includes detailed experimental protocols, data interpretation, and visual representations of fragmentation pathways to facilitate a thorough understanding of the mass spectral behavior of this important benzothiazole derivative.

Introduction: The Significance of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole in Drug Development

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] The title compound, 2-(Chloromethyl)-7-methoxybenzo[d]thiazole, with a molecular formula of C₉H₈ClNOS and a molecular weight of 213.68 g/mol , serves as a crucial building block in the synthesis of more complex pharmaceutical agents.[2][3] Its purity and structural integrity are paramount to the safety and efficacy of the final drug product.

Mass spectrometry is an indispensable analytical tool in pharmaceutical development, providing sensitive and specific detection, characterization, and quantification of active pharmaceutical ingredients (APIs) and their intermediates.[4] This guide will provide the foundational knowledge for developing robust mass spectrometry-based methods for the analysis of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole.

Foundational Principles: Ionization Techniques and Their Implications

The choice of ionization technique is critical in mass spectrometry as it dictates the nature and extent of fragmentation, thereby influencing the structural information that can be obtained. For 2-(Chloromethyl)-7-methoxybenzo[d]thiazole, both soft and hard ionization methods offer complementary information.

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[5] This is invaluable for unequivocally determining the molecular weight of the analyte. ESI is particularly well-suited for coupling with liquid chromatography (LC-MS), enabling the analysis of complex mixtures.[6][7]

  • Electron Ionization (EI): A hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[8][9] The resulting fragmentation pattern serves as a "molecular fingerprint," providing rich structural information that is crucial for confirming the identity of the compound.[9]

Experimental Protocol: A Step-by-Step Guide to Analysis

The following protocols are designed to be a starting point for the analysis of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole and can be adapted based on the specific instrumentation and analytical goals.

Sample Preparation
  • Standard Solution: Prepare a stock solution of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution to prepare working standards in the desired concentration range (e.g., 1-1000 ng/mL) using the initial mobile phase composition as the diluent for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This method is ideal for quantitative analysis and for analyzing the compound in complex matrices.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).[10][11]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • MS1 Scan Range: m/z 50-300.

    • MS/MS Analysis: For structural confirmation, select the protonated molecule ([M+H]⁺) at m/z 214.0 as the precursor ion and acquire product ion spectra using collision-induced dissociation (CID). Optimize collision energy to achieve a suitable fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS with Electron Ionization is the classic approach for obtaining detailed fragmentation patterns for structural elucidation.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15-20 °C/min.

    • Injection Mode: Split or splitless, depending on the sample concentration.

  • Mass Spectrometry Conditions (EI Mode):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[12]

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-350.

Data Interpretation: Deciphering the Mass Spectrum

A thorough analysis of the mass spectrum is key to confirming the structure of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecular ion.[13][14] For C₉H₈ClNOS, the expected exact mass of the [M+H]⁺ ion is 214.0091. An observed mass within a few ppm of this value provides strong evidence for the correct elemental formula.

Proposed Fragmentation Pathway under Electron Ionization (EI)

The EI mass spectrum will exhibit a characteristic fragmentation pattern resulting from the cleavage of the weakest bonds and the formation of stable ions. The proposed fragmentation pathway is initiated by the ionization of the molecule to form the molecular ion (M⁺˙) at m/z 213.

Key Fragmentation Steps:

  • Loss of a Chlorine Radical (•Cl): The C-Cl bond is relatively weak and its cleavage leads to the formation of a stable benzylic-type carbocation at m/z 178 . This is often a prominent peak in the spectrum of chloromethyl-substituted aromatic compounds.

  • Loss of a Chloromethyl Radical (•CH₂Cl): Cleavage of the bond between the thiazole ring and the chloromethyl group results in the formation of the 7-methoxybenzo[d]thiazol-2-yl cation at m/z 164 .

  • Loss of a Methyl Radical (•CH₃) from the Methoxy Group: The molecular ion can lose a methyl radical from the methoxy group to form an ion at m/z 198 .

  • Subsequent Fragmentation of the Benzothiazole Ring: The benzothiazole ring itself can undergo fragmentation, often involving the loss of HCN or CS.[15]

Table 1: Predicted Major Fragment Ions of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole in EI-MS

m/z (Nominal)Proposed FormulaDescription of Fragment
213/215C₉H₈³⁵ClNOS / C₉H₈³⁷ClNOSMolecular Ion (M⁺˙) with characteristic isotopic pattern for one chlorine atom.
178C₉H₈NOS⁺Loss of •Cl from the molecular ion.
164C₈H₆NOS⁺Loss of •CH₂Cl from the molecular ion.
198/200C₈H₅³⁵ClNOS⁺ / C₈H₅³⁷ClNOS⁺Loss of •CH₃ from the molecular ion.
149C₈H₇NS⁺Loss of HCl and a methyl radical.
135C₇H₅NS⁺Loss of HCl and formaldehyde from the molecular ion.

digraph "Fragmentation_Pathway" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", fontcolor="#5F6368", color="#5F6368"];

M [label="C₉H₈ClNOS\nm/z 213/215\n(Molecular Ion)"]; F1 [label="C₉H₈NOS⁺\nm/z 178", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F2 [label="C₈H₆NOS⁺\nm/z 164", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F3 [label="C₈H₅ClNOS⁺\nm/z 198/200", fillcolor="#FBBC05", fontcolor="#202124"];

M -> F1 [label="- •Cl"]; M -> F2 [label="- •CH₂Cl"]; M -> F3 [label="- •CH₃"]; }

Caption: Proposed primary fragmentation pathways of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole under Electron Ionization.

Tandem Mass Spectrometry (MS/MS) Fragmentation of the Protonated Molecule

In ESI-MS/MS, the protonated molecule ([M+H]⁺, m/z 214) is selected and fragmented. The fragmentation will likely involve similar bond cleavages as in EI, but the resulting ions will be even-electron species.

Key MS/MS Transitions:

  • m/z 214 → 179: Loss of a neutral HCl molecule.

  • m/z 214 → 164: Loss of chloromethane (CH₃Cl).

MSMS_Fragmentation Precursor [M+H]⁺ m/z 214 Frag1 [M+H - HCl]⁺ m/z 179 Precursor->Frag1 - HCl Frag2 [M+H - CH₃Cl]⁺ m/z 164 Precursor->Frag2 - CH₃Cl

Sources

Exploratory

A Technical Guide to the Synthesis of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole: Starting Materials and Synthetic Strategies

Executive Summary: 2-(Chloromethyl)-7-methoxybenzo[d]thiazole is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of various biologically active compounds. This guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: 2-(Chloromethyl)-7-methoxybenzo[d]thiazole is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of various biologically active compounds. This guide provides an in-depth analysis of the primary synthetic routes to this molecule, focusing on the selection of starting materials and the rationale behind key strategic decisions. We will explore two main pathways: the direct cyclization of a pre-formed aminothiophenol with a chloroacetylating agent, and a two-step approach involving the formation of a 2-methylbenzothiazole intermediate followed by side-chain chlorination. Detailed experimental protocols, mechanistic insights, and a comparative analysis are presented to equip researchers and drug development professionals with a comprehensive understanding of these synthetic strategies.

Introduction to 2-(Chloromethyl)-7-methoxybenzo[d]thiazole

The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide array of compounds with diverse therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents.[1][2][3] The title compound, 2-(Chloromethyl)-7-methoxybenzo[d]thiazole (MCMBT), is a valuable intermediate, with its reactive chloromethyl group providing a handle for further molecular elaboration. The strategic placement of the methoxy group at the 7-position can significantly influence the molecule's physicochemical properties and biological interactions.

This guide will dissect the common synthetic approaches to MCMBT, emphasizing the logical flow from commercially available precursors to the final product.

Retrosynthetic Analysis and Key Strategic Considerations

A logical retrosynthetic analysis of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole reveals two primary bond disconnections that lead to two distinct synthetic strategies.

Strategy A: A C-N and C-S bond disconnection of the thiazole ring points to a key intermediate, 2-amino-3-methoxythiophenol , and a two-carbon electrophile, such as chloroacetic acid or its derivatives.[4][5] This is the most direct approach.

Strategy B: Disconnection of the C-Cl bond suggests that the final step could be a chlorination of the corresponding 7-methoxy-2-methylbenzo[d]thiazole . This intermediate, in turn, can be synthesized from 2-amino-3-methoxythiophenol and an acetylating agent like acetic anhydride.[6]

The choice between these strategies often depends on the availability and cost of starting materials, desired scale, and safety considerations associated with the reagents.

G cluster_A Strategy A: Direct Cyclization cluster_B Strategy B: Methyl Intermediate MCMBT 2-(Chloromethyl)-7-methoxybenzo[d]thiazole Intermediate_A 2-Amino-3-methoxythiophenol MCMBT->Intermediate_A C-N/C-S Disconnection Reagent_A Chloroacetyl Chloride / Chloroacetic Acid MCMBT->Reagent_A C-C Disconnection Intermediate_B1 7-Methoxy-2-methylbenzo[d]thiazole MCMBT->Intermediate_B1 C-Cl Disconnection Chlorination NCS / SO₂Cl₂ Intermediate_B2 2-Amino-3-methoxythiophenol Intermediate_B1->Intermediate_B2 C-N/C-S Disconnection Reagent_B Acetic Anhydride Intermediate_B1->Reagent_B C-C Disconnection

Figure 1: Retrosynthetic analysis of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole.

Synthesis of the Key Intermediate: 2-Amino-3-methoxythiophenol

Synthesis from 4-Methoxyaniline

The synthesis of 2-amino-3-methoxythiophenol from 4-methoxyaniline is a multi-step process that involves:

  • Acetylation: Protection of the amine to direct the subsequent nitration.

  • Nitration: Introduction of a nitro group ortho to the amine.

  • Hydrolysis: Deprotection of the amine.

  • Conversion to Thiol: A multi-step process to introduce the thiol group.

A detailed protocol for the initial steps to obtain 4-methoxy-2-nitroaniline is well-established.[7]

Protocol 3.1.1: Synthesis of 4-Methoxy-2-nitroaniline [7]

  • Acetylation: 4-methoxyaniline is treated with acetic anhydride to form 4-methoxyacetanilide. This step protects the amino group and activates the ring for nitration, primarily at the positions ortho to the activating acetamido group.

  • Nitration: The resulting 4-methoxyacetanilide is carefully nitrated using a mixture of concentrated sulfuric acid and nitric acid. The acetamido group directs the nitration to the ortho position.

  • Hydrolysis: The 4-methoxy-2-nitroacetanilide is then hydrolyzed, typically under basic conditions (e.g., with NaOH solution), to remove the acetyl group and yield 4-methoxy-2-nitroaniline.

The conversion of the resulting 4-methoxy-2-nitroaniline to 2-amino-3-methoxythiophenol is more complex. A common method involves the Leuckart thiophenol synthesis or related methodologies. This typically involves diazotization of the corresponding aniline (after reduction of the nitro group), followed by reaction with a sulfur source like potassium ethyl xanthate, and subsequent hydrolysis. A more direct, albeit often lower-yielding, approach involves the Herz reaction, which is not detailed here. A more modern and reliable laboratory-scale synthesis involves the reduction of the nitro group followed by ortho-lithiation and quenching with a sulfur electrophile.

A plausible route from 2-chloro-3-nitroanisole, which can be derived from 3-methoxyaniline, involves reduction of the nitro group to an amine.[8]

Protocol 3.1.2: Synthesis of 2-Chloro-3-methoxyaniline [8]

  • Dissolve 2-chloro-3-nitroanisole (1.0 eq) in a 1:1 mixture of glacial acetic acid and ethanol.

  • Add iron powder (4.0 eq) to the solution.

  • Heat the mixture to reflux for approximately 3.5 hours, monitoring the reaction by TLC.

  • After cooling, dilute the mixture with water and neutralize with solid sodium carbonate.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 2-chloro-3-methoxyaniline.

This chloro-substituted aniline can then be converted to the desired thiophenol via nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide, although this can be challenging.

Construction of the Benzothiazole Core

With the key intermediate, 2-amino-3-methoxythiophenol, in hand (or its precursor), the next stage is the construction of the benzothiazole ring.

Strategy A: Direct Cyclization with Chloroacetic Acid

This is a highly efficient method for directly obtaining the chloromethyl-substituted benzothiazole. The reaction is a condensation between the o-aminothiophenol and chloroacetic acid.[4]

Mechanism Rationale: The reaction proceeds via initial formation of an amide bond between the amino group of the thiophenol and the carboxylic acid (or acyl chloride). This is followed by an intramolecular cyclization where the thiol group attacks the carbonyl carbon of the amide. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic benzothiazole ring system.[5] The use of a strong acid catalyst like polyphosphoric acid (PPA) or methanesulfonic acid facilitates both the initial amidation and the final dehydration step.[4]

Protocol 4.1.1: Synthesis of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole [4]

  • To a reaction vessel, add 2-amino-3-methoxythiophenol (1.0 eq) and chloroacetic acid (1.1 eq).

  • Add polyphosphoric acid (PPA) as a catalyst and solvent.

  • Heat the reaction mixture to approximately 180°C for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

A reported yield for a similar, unsubstituted system using PPA at 180°C was 62%.[4]

Strategy B: Formation of 2-Methyl Intermediate and Subsequent Chlorination

This two-step approach offers an alternative that avoids the direct use of highly corrosive chloroacetic acid derivatives in the cyclization step.

Protocol 4.2.1: Synthesis of 7-Methoxy-2-methylbenzo[d]thiazole [6]

  • Combine 2-amino-3-methoxythiophenol (1.0 eq) with acetic anhydride or acetic acid, which serves as both reactant and solvent.

  • Heat the mixture to reflux. The cyclization typically proceeds smoothly under these conditions.

  • After the reaction is complete (monitored by TLC), cool the mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry. The product may be pure enough for the next step or can be purified by recrystallization.

Protocol 4.2.2: Side-Chain Chlorination

The benzylic methyl group of 7-methoxy-2-methylbenzo[d]thiazole is activated for radical chlorination. N-Chlorosuccinimide (NCS) is an excellent reagent for this transformation, as it provides a source of chlorine radicals under mild conditions, typically with a radical initiator like AIBN or under UV irradiation.[9][10]

Mechanism Rationale: The reaction is initiated by the homolytic cleavage of the N-Cl bond in NCS, generating a succinimidyl radical. This radical abstracts a hydrogen atom from the methyl group of the benzothiazole, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with another molecule of NCS to afford the chlorinated product and another succinimidyl radical, propagating the radical chain reaction.[10][11]

G Initiation Initiation: NCS → Succinimidyl• + Cl• Propagation1 Propagation Step 1: Benzothiazole-CH₃ + Succinimidyl• → Benzothiazole-CH₂• + Succinimide Initiation->Propagation1 Propagation2 Propagation Step 2: Benzothiazole-CH₂• + NCS → Benzothiazole-CH₂Cl + Succinimidyl• Propagation1->Propagation2 Propagation2->Propagation1 Chain reaction Termination Termination: Radical + Radical → Non-radical species Propagation2->Termination

Figure 2: Simplified radical mechanism for side-chain chlorination with NCS.

Protocol 4.2.3: Chlorination of 7-Methoxy-2-methylbenzo[d]thiazole

  • Dissolve 7-methoxy-2-methylbenzo[d]thiazole (1.0 eq) in a dry, inert solvent such as carbon tetrachloride or benzene.

  • Add N-Chlorosuccinimide (1.0-1.2 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).

  • Evaporate the solvent under reduced pressure, and purify the crude product by column chromatography or distillation.

Comparative Analysis of Synthetic Routes

ParameterStrategy A: Direct CyclizationStrategy B: Methyl Intermediate & Chlorination
Number of Steps Fewer (potentially one from aminothiophenol)More (two from aminothiophenol)
Starting Materials 2-amino-3-methoxythiophenol, Chloroacetic acid/derivative2-amino-3-methoxythiophenol, Acetic anhydride, NCS
Reagent Hazards PPA is highly corrosive; Chloroacetic acid is toxic and corrosive.NCS can be explosive under certain conditions; radical initiators can be thermally unstable; solvents like CCl₄ are toxic.
Yield Can be moderate to good.[4]Often good to excellent for both steps.[6][10]
Control/Selectivity Direct and convergent.Allows for isolation of the methyl intermediate; potential for over-chlorination (dichloromethyl byproduct) if not controlled.
Overall Recommendation Favorable for its directness if the harsh conditions are manageable at the desired scale.Offers milder conditions for the cyclization step and is often preferred for its reliability and potentially higher overall yield, despite the extra step.

Conclusion

The synthesis of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole can be effectively achieved through two primary strategies, each originating from the key intermediate, 2-amino-3-methoxythiophenol. The direct cyclization with a chloroacetic acid derivative offers a more convergent route but involves harsh reagents and high temperatures. The alternative, a two-step process involving the formation and subsequent side-chain chlorination of 7-methoxy-2-methylbenzo[d]thiazole, provides a milder and often more controllable pathway. The selection of the optimal route will depend on the specific laboratory capabilities, scale of the synthesis, and safety considerations. Both routes are robust and provide reliable access to this important synthetic building block.

References

  • IntechOpen. (2018, May 16). Mechanistic Study on the Formation of Compounds from Thioureas. IntechOpen. [Link]

  • ResearchGate. (2010, June 25). Synthesis and Cyclization of Benzothiazole: Review. [Link]

  • ACS Omega. (2020, May 29). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Publications. [Link]

  • PMC. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. [Link]

  • SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. (n.d.). [Link]

  • Cyclisation of 2-aminothiophenol: Significance and symbolism. (2024, December 11). [Link]

  • ResearchGate. (n.d.). Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1,.... [Link]

  • The Royal Society of Chemistry. (n.d.). Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles This file includes:. [Link]

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of 2-methylbenzo[d]thiazole derivatives (4a–f,5a–g). Key. [Link]

  • Wiley Online Library. (n.d.). Synthetic strategies for the synthesis of 2‐substituted benzothiazole derivatives. [Link]

  • MDPI. (n.d.). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. [Link]

  • ResearchGate. (2024, July 12). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]

  • SpringerLink. (2024, March 2). Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol. [Link]

  • ACG Publications. (2022, December 30). 2H2O: An efficient catalyst for the one-pot synthesis of 2- substituted benzothiazoles. [Link]

  • MDPI. (2025, January 14). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. [Link]

  • Semantic Scholar. (n.d.). Synthesis of new 2-substituted 3-amino-4-hydroxymethylthiophenes through intramolecular nitrile oxide cycloaddition processes an. [Link]

  • ResearchGate. (n.d.). Applications of N -Chlorosuccinimide in Organic Synthesis. [Link]

  • University of Wisconsin–Madison. (n.d.). Expanding Benzylic C–H Diversification via C–H Chlorination/Functionalization Strategies Marco Antonio Lopez. [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
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  • Iraqi Journal of Science. (2023, November 24). Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. [Link]

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Foundational

Reactivity of the Chloromethyl Group in Benzothiazoles: A Mechanistic and Synthetic Guide for Medicinal Chemistry

Executive Summary The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, featured in FDA-approved drugs such as riluzole and flutemetamol[1]. Among its functionalized derivatives, 2-(chloromethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, featured in FDA-approved drugs such as riluzole and flutemetamol[1]. Among its functionalized derivatives, 2-(chloromethyl)benzothiazole stands out as a highly versatile synthetic intermediate. The chloromethyl group serves as an electrophilic hub, enabling the rapid diversification of the benzothiazole core via nucleophilic substitution ( SN​2 ) reactions.

This technical guide provides an in-depth analysis of the reactivity of the 2-chloromethyl group. It details the mechanistic rationale behind its electrophilicity, outlines field-proven synthetic protocols, and explores its application in developing advanced therapeutics, such as dual sEH/FLAP inhibitors[2] and EGFR-targeting anticancer agents[3].

Mechanistic Insights: The Electrophilicity of 2-(Chloromethyl)benzothiazole

The reactivity of 2-(chloromethyl)benzothiazole is fundamentally governed by the electronic properties of the fused bicyclic system. The benzothiazole ring acts as a strong electron sink. The nitrogen atom in the thiazole ring exerts a potent inductive electron-withdrawing effect (-I effect), which significantly polarizes the adjacent C2-carbon.

  • Causality of Reactivity: This polarization extends to the exocyclic chloromethyl group. The benzylic-like carbon becomes highly electron-deficient (electrophilic), lowering the activation energy required for nucleophilic attack. Consequently, the chloride ion becomes an excellent leaving group under mild conditions.

  • Chemoselectivity: Because of this enhanced electrophilicity, 2-(chloromethyl)benzothiazole undergoes SN​2 reactions much faster than unactivated alkyl chlorides. It reacts readily with a wide spectrum of nucleophiles, including phenols, primary/secondary amines, and thiols, without requiring harsh forcing conditions[4].

Medicinal Chemistry Applications

The facile displacement of the chloride leaving group allows medicinal chemists to append diverse pharmacophores to the benzothiazole core, targeting complex biological pathways.

  • Anti-inflammatory Agents (Dual sEH/FLAP Inhibitors): The arachidonic acid cascade is a major driver of inflammation. Diflapolin is a known dual inhibitor of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP). Researchers have successfully synthesized diflapolin analogues by reacting 2-(chloromethyl)benzothiazole with substituted nitrophenols via SN​2 etherification. This modification significantly influences the inhibitory potential against FLAP, demonstrating the critical role of the ether linkage in structure-activity relationships (SAR)[2].

  • Anticancer Agents (EGFR Inhibitors): Benzothiazole-carboxamide hybrids have been synthesized starting from 2-(chloromethyl)benzothiazole to target the epidermal growth factor receptor (EGFR), a key protein in cancer cell proliferation. The chloromethyl group allows for the introduction of various amine and alcohol linkers, yielding compounds with potent in vitro anticancer activity[3].

Pathway AA Arachidonic Acid Cascade FLAP FLAP / 5-LOX Pathway AA->FLAP CYP CYP450 Pathway AA->CYP LT Leukotrienes (Pro-inflammatory) FLAP->LT EET EETs (Anti-inflammatory) CYP->EET sEH soluble Epoxide Hydrolase (sEH) EET->sEH Degradation DHET DHETrEs (Pro-inflammatory) sEH->DHET Inhibitor Benzothiazole Derivative (Dual sEH/FLAP Inhibitor) Inhibitor->FLAP Blocks Inhibitor->sEH Blocks

Mechanism of action for benzothiazole-derived dual sEH/FLAP inhibitors in the arachidonic acid cascade.

Synthetic Workflows & Protocols

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process checks and mechanistic rationales.

Protocol 1: Synthesis of 2-(Chloromethyl)benzothiazole

The synthesis typically involves the condensation of 2-aminothiophenol with chloroacetic acid or chloroacetyl chloride[4].

  • Causality behind Experimental Choices: Chloroacetyl chloride is preferred over chloroacetic acid to avoid the need for strong dehydrating agents like polyphosphoric acid (PPA) at extreme temperatures, which can lead to the degradation of the sensitive chloromethyl moiety.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 2-aminothiophenol (1.0 equiv) in glacial acetic acid under an inert argon atmosphere.

    • Addition: Cool the reaction mixture to 0°C. Add chloroacetyl chloride (1.2 equiv) dropwise to control the highly exothermic acylation of the amine.

    • Cyclization: Heat the mixture to 80°C for 2-4 hours. The initial amide intermediate undergoes intramolecular nucleophilic attack by the thiol group, followed by dehydration to form the thiazole ring.

    • Validation (In-Process): Monitor via TLC (Hexane/Ethyl Acetate 4:1). The disappearance of the highly polar 2-aminothiophenol spot and the appearance of a UV-active, less polar spot indicates completion.

    • Workup: Pour the mixture into crushed ice and neutralize carefully with saturated aqueous NaHCO3​ . Extract with dichloromethane (3x). Dry the organic layer over anhydrous Na2​SO4​ and concentrate in vacuo.

Workflow A 2-Aminothiophenol C 2-(Chloromethyl)benzothiazole (Electrophilic Hub) A->C Condensation (AcOH, 80°C) B Chloroacetyl Chloride B->C E 2-Substituted Benzothiazole Derivatives C->E SN2 Alkylation (Base, KI cat.) D Nucleophile (Nu-H) Phenols / Amines D->E

Workflow for the synthesis and nucleophilic substitution of 2-(chloromethyl)benzothiazole.

Protocol 2: General Procedure for SN​2 Alkylation (Etherification)

This protocol describes the coupling of 2-(chloromethyl)benzothiazole with phenolic nucleophiles, a critical step in synthesizing diflapolin analogues[2].

  • Causality behind Experimental Choices:

    • Base Selection ( Cs2​CO3​ ): Cesium carbonate is chosen over sodium or potassium carbonate because the larger cesium cation provides a "naked," highly reactive phenoxide anion due to weaker ion-pairing, significantly enhancing the nucleophilicity of the phenol.

    • Catalytic KI (Finkelstein Reaction): Potassium iodide is added to convert the chloromethyl group to an iodomethyl group in situ. Iodine is a superior leaving group compared to chlorine, accelerating the SN​2 reaction and minimizing side reactions.

  • Step-by-Step Methodology:

    • Preparation: In a round-bottom flask, dissolve the substituted phenol (1.0 equiv) in anhydrous acetone or acetonitrile.

    • Activation: Add Cs2​CO3​ (1.5 equiv) and stir at room temperature for 15 minutes to generate the phenoxide ion. The solution will typically deepen in color.

    • Coupling: Add 2-(chloromethyl)benzothiazole (1.1 equiv) and a catalytic amount of KI (0.1 equiv).

    • Reaction: Reflux the mixture for 4-6 hours under a nitrogen atmosphere.

    • Validation: Monitor by TLC. Upon completion, the reaction mixture should show complete consumption of the starting phenol.

    • Workup & Purification: Filter off the inorganic salts. Concentrate the filtrate, redissolve in ethyl acetate, and wash with water and brine. Purify the crude product via silica gel column chromatography to yield the pure ether derivative. Validate the structure via 1H NMR (confirming the characteristic singlet of the −O−CH2​− protons around δ 5.2 - 5.5 ppm).

Data Presentation: Summary of Reactivity

The following table summarizes the optimized conditions for displacing the chloromethyl group with various nucleophiles to achieve distinct medicinal chemistry objectives.

Nucleophile TypeReagents & ConditionsTarget ApplicationTypical YieldReference
Phenols (e.g., 4-nitrophenol) Cs2​CO3​ , KI (cat.), Acetone, Reflux, 4-6hDual sEH/FLAP Inhibitors70–85%[2]
Amines (e.g., substituted anilines) K2​CO3​ , DMF, 80°C, 8-12hAnticancer Hybrids60–80%[3]
Carboxylic Acids Et3​N , Acetonitrile, Reflux, 6hEster Prodrugs75–90%[4]

References

  • Synthesis, Biological Evaluation and Structure–Activity Relationships of Diflapolin Analogues as Dual sEH/FLAP Inhibitors Source: ACS Medicinal Chemistry Letters (2018) URL:[Link]

  • Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies Source: Journal of Applied Pharmaceutical Science (2025) URL:[Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review Source: Molecules / MDPI (2021) URL:[Link]

Sources

Exploratory

The Methoxy Group: A Subtle Navigator of Benzothiazole's Biological Maze

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The benzothiazole scaffold is a cornerstone in medicinal chemistry, w...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities.[1][2] Among the various substituents explored, the seemingly simple methoxy group (-OCH₃) plays a pivotal and often nuanced role in modulating the bioactivity of these heterocyclic compounds. This technical guide provides a comprehensive analysis of the methoxy group's influence on the anticancer, antimicrobial, and neuroprotective properties of benzothiazole derivatives. We will delve into the intricate structure-activity relationships (SAR), explore the underlying mechanisms of action, and present detailed experimental protocols to empower researchers in the rational design of novel and more efficacious benzothiazole-based therapeutics.

Introduction: The Benzothiazole Scaffold and the Significance of Substitution

Benzothiazole, a bicyclic heterocyclic compound, is a privileged structure in drug discovery due to its remarkable ability to interact with a wide array of biological targets.[1][3] This structural motif is present in a number of FDA-approved drugs and numerous investigational compounds, highlighting its therapeutic potential.[1] The biological activity of benzothiazole derivatives can be profoundly influenced by the nature, position, and number of substituents on the benzothiazole ring system.[4] The methoxy group, with its unique electronic and steric properties, has emerged as a key modulator of these activities.[5][6] Its ability to act as a hydrogen bond acceptor, its impact on lipophilicity, and its susceptibility to metabolic O-demethylation make it a critical functional group in drug design.[5][7]

The Methoxy Group's Impact on Anticancer Activity: A Tale of Position and Potency

The introduction of methoxy groups onto the benzothiazole scaffold has yielded some of the most potent anticancer agents in this class. The position and number of these groups are critical determinants of their cytotoxic efficacy.

Structure-Activity Relationship (SAR) Insights

Numerous studies have demonstrated that the strategic placement of methoxy groups can lead to a significant enhancement of anticancer activity. For instance, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), a 3,4,5-trimethoxyphenyl group at the "C" ring resulted in excellent inhibition against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range.[8] Conversely, the removal of one or two methoxy groups led to a dramatic loss of activity.[8]

The electronic properties of the methoxy group also play a crucial role. While typically considered an electron-donating group, its effect can be context-dependent.[5][9] In some instances, the presence of electron-donating methoxy groups has been shown to decrease the antiproliferative activity of certain benzothiazole derivatives.[10] This highlights the complex interplay of electronic and steric factors in determining the overall biological effect.

Mechanistic Underpinnings

Methoxy-substituted benzothiazoles exert their anticancer effects through various mechanisms, including:

  • Tubulin Polymerization Inhibition: Several potent methoxy-containing benzothiazole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division.[8] This mechanism is shared by well-known anticancer agents like colchicine.

  • Kinase Inhibition: Benzothiazole derivatives can target and inhibit key protein kinases involved in cancer cell proliferation and survival, such as those in the PI3K/AKT/mTOR and Ras/MEK/ERK signaling pathways.[3]

  • Induction of Apoptosis: Many of these compounds have been found to induce programmed cell death (apoptosis) in cancer cells.[11]

The following diagram illustrates a simplified representation of a signaling pathway targeted by some benzothiazole derivatives.

G cluster_0 Cell Signaling Cascade cluster_1 Point of Intervention EGFR EGFR Ras Ras EGFR->Ras Activates MEK MEK Ras->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Benzothiazole Methoxy-Benzothiazole Derivative Benzothiazole->EGFR Inhibits caption PI3K/AKT/mTOR signaling pathway and points of inhibition by benzothiazole derivatives.

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by benzothiazole derivatives.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected methoxy-substituted benzothiazole derivatives.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
8f (SMART) 3,4,5-trimethoxyphenylMelanoma (SK-MEL-28)0.021[8]
Prostate (PC-3)0.071[8]
41 Substituted methoxybenzamideVarious1.1 - 8.8[12][13]
68 Substituted phenylamino methoxybenzothiazoleHeLa0.5 ± 0.02[12][13]
69 Substituted phenylamino methoxy methylbenzothiazoleHeLa0.6 ± 0.29[12][13]

Modulating Antimicrobial Activity: The Methoxy Advantage

Methoxy-substituted benzothiazoles have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[14][15][16]

Antibacterial and Antifungal Efficacy

The introduction of a methoxy group, often in combination with other substituents like nitro groups, has been shown to enhance the antimicrobial properties of the benzothiazole nucleus.[14][16] For example, certain methoxy-substituted derivatives have displayed potent antibacterial activity against Streptococcus pyogenes, Pseudomonas aeruginosa, and Salmonella Typhi.[14][16][17] Similarly, potent antifungal activity against Aspergillus niger has been reported for methoxy-containing benzothiazoles.[15][18]

Experimental Protocol: Synthesis of Methoxy-Substituted Benzothiazoles

A common method for the synthesis of methoxy-substituted benzothiazoles is the Jacobsen cyclization.[14] The following is a generalized protocol based on reported methods:[14][16][18]

Step 1: Formation of the Thiourea Intermediate

  • Dissolve the appropriately substituted methoxy-aniline (e.g., 3-chloro-4-methoxy-aniline) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium thiocyanate in glacial acetic acid while maintaining a low temperature.

Step 2: Cyclization to the Benzothiazole Ring

  • To the cooled reaction mixture, add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature does not rise significantly.

  • After the addition is complete, continue stirring for a specified period.

  • Neutralize the reaction mixture with a base (e.g., ammonia) to precipitate the crude product.

Step 3: Purification

  • Collect the precipitate by filtration.

  • Wash the crude product with water.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified methoxy-substituted benzothiazole.

The following diagram outlines the general workflow for the synthesis and evaluation of antimicrobial benzothiazoles.

Caption: General workflow for synthesis and antimicrobial evaluation.

Neuroprotection: A Promising Frontier for Methoxy-Benzothiazoles

Benzothiazole derivatives are emerging as promising neuroprotective agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[19] The methoxy group has been incorporated into several of these derivatives to enhance their therapeutic potential.

Multi-Target-Directed Ligands (MTDLs)

The complexity of neurodegenerative diseases necessitates the development of drugs that can modulate multiple pathological pathways.[19] Methoxy-substituted benzothiazoles have shown promise as multi-target-directed ligands (MTDLs), simultaneously targeting key enzymes and receptors involved in these diseases.[19]

For example, riluzole, a benzothiazole derivative containing a trifluoromethoxy group, is used in the treatment of amyotrophic lateral sclerosis (ALS) and has shown neuroprotective effects in models of other neurodegenerative diseases.[20][21] Its mechanisms of action include the inhibition of voltage-gated sodium channels and glutamate release.[20]

Inhibition of Key Enzymes

Recent studies have explored the potential of methoxy-benzothiazole derivatives as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[22] The presence of a methoxy group at the 5th position of the benzothiazole ring has been shown to influence the binding potency to these enzymes.[22]

Conclusion and Future Perspectives

The methoxy group is a powerful and versatile tool in the medicinal chemist's arsenal for the design of novel benzothiazole-based therapeutics. Its influence on the anticancer, antimicrobial, and neuroprotective activities of these compounds is undeniable, though often complex and dependent on its specific placement within the molecular scaffold. A thorough understanding of the structure-activity relationships and the underlying mechanisms of action is paramount for the rational design of future drug candidates.

Future research should focus on a deeper exploration of the metabolic fate of methoxy-substituted benzothiazoles and the development of strategies to optimize their pharmacokinetic profiles. The continued investigation into their potential as multi-target-directed ligands, particularly in the context of complex diseases like cancer and neurodegeneration, holds immense promise for the discovery of next-generation therapies.

References

  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry.
  • Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Streptococcus Pyogene. E-RESEARCHCO.
  • Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger.
  • Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • The Methoxy Group: A Structural and Functional Analysis for Drug Discovery. Benchchem.
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  • Benzothiazole derivatives as anticancer agents. Taylor & Francis.
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Foundational

Exploring the Chemical Space of 7-Methoxybenzothiazole Derivatives: Synthesis, Mechanistic Pathways, and Therapeutic Applications

Executive Summary The benzothiazole pharmacophore is a privileged structure in medicinal chemistry, frequently leveraged for its ability to mimic adenine and compete at the ATP-binding sites of various kinases. Among its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole pharmacophore is a privileged structure in medicinal chemistry, frequently leveraged for its ability to mimic adenine and compete at the ATP-binding sites of various kinases. Among its derivatives, 7-methoxybenzothiazoles —particularly 2-(4-aminophenyl)-7-methoxybenzothiazole (7-OMe-APBT) —have emerged as highly potent agents with dual functionality. They act as targeted apoptotic inducers in hematological malignancies and as highly efficient photosensitizers in photodynamic therapy (PDT) for dermatological carcinomas and pathological scars.

This technical guide deconstructs the chemical space of 7-methoxybenzothiazoles, providing a causality-driven synthetic protocol, mapping their biological signaling pathways, and summarizing critical quantitative data for drug development professionals.

Rationalizing the Chemical Space: The 7-Methoxy Advantage

The strategic placement of a methoxy (–OCH₃) group at the 7-position of the benzothiazole core fundamentally alters the molecule's electronic and photophysical landscape.

  • Electronic Modulation: The strongly electron-donating nature of the methoxy group via resonance (+M effect) enriches the electron density of the thiazole ring. This facilitates oxidative cyclization during synthesis and enhances the nucleophilicity of the core in biological microenvironments.

  • Photophysical Shifting: The 7-methoxy substitution extends the conjugation of the system, shifting its maximum light absorption into the UVA range (320–400 nm). This chromophoric adaptation is the precise mechanism that enables 7-OMe-APBT to function as an activatable photosensitizer in targeted therapies 1[1].

Self-Validating Synthetic Workflow for 7-OMe-APBT

To systematically explore this chemical space, a robust, scalable, and self-validating synthetic route is required. The following 4-step protocol details the synthesis of 7-OMe-APBT, explaining the physiochemical rationale behind each reagent choice.

G A Amide Coupling 3-Methoxyaniline + 4-Nitrobenzoyl Chloride B Intermediate 1 4-Nitro-N-(3-methoxyphenyl)benzamide A->B Pyridine, Reflux C Thiation Lawesson's Reagent, Chlorobenzene, 135°C B->C D Intermediate 2 Thioamide Derivative C->D E Jacobson Cyclization K3Fe(CN)6, NaOH, 90°C D->E Oxidative Ring Closure F Intermediate 3 7-Methoxy-2-(4-nitrophenyl)benzothiazole E->F G Catalytic Reduction H2, Pd/C (10%), CH2Cl2, 25°C F->G H Final Product 2-(4-Aminophenyl)-7-methoxybenzothiazole G->H Nitro to Amine Reduction

Schematic of the 4-step synthesis of 7-OMe-APBT.

Step-by-Step Methodology

Step 1: Nucleophilic Acyl Substitution (Amide Coupling)

  • Protocol: React 3-methoxyaniline with 4-nitrobenzoyl chloride in anhydrous pyridine under reflux conditions.

  • Causality: Pyridine serves a dual purpose: it acts as a non-nucleophilic solvent and an acid scavenger. By neutralizing the HCl byproduct, it prevents the protonation of the aniline derivative, driving the equilibrium toward the formation of the benzamide intermediate [[1]](1].

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of the highly polar aniline spot confirms reaction completion.

Step 2: Thiation of the Carbonyl

  • Protocol: Treat the resulting benzamide with Lawesson's reagent (0.51 equiv) in chlorobenzene, heating to 135°C for 4–6 hours.

  • Causality: Lawesson's reagent is a highly efficient thiation agent that converts the carbonyl oxygen to a thiocarbonyl. Chlorobenzene is selected as the solvent because its high boiling point provides the necessary thermal energy to overcome the activation barrier of the thiation mechanism without inducing unwanted side reactions 1[1].

  • In-Process Validation: IR Spectroscopy. The disappearance of the strong C=O stretch (~1650 cm⁻¹) and the appearance of a C=S stretch (~1200 cm⁻¹) validates the formation of the thioamide.

Step 3: Jacobson Oxidative Cyclization

  • Protocol: Subject the thioamide to oxidative ring closure using an aqueous solution of potassium ferricyanide ( K3​Fe(CN)6​ ) and sodium hydroxide (NaOH) at 90°C.

  • Causality: The alkaline ferricyanide acts as a mild, single-electron oxidant. It generates a transient sulfur radical that attacks the adjacent electron-rich aromatic ring. The meta-methoxy group on the aniline ring strongly directs this radical attack to the ortho position, efficiently forging the benzothiazole core 1[1].

  • In-Process Validation: ¹H NMR analysis. The disappearance of the downfield thioamide N-H proton signal (~9.5 ppm) confirms successful ring closure.

Step 4: Catalytic Reduction

  • Protocol: Hydrogenate the 7-methoxy-2-(4-nitrophenyl)benzothiazole intermediate using H₂ gas and a 10% Pd/C catalyst in dichloromethane (CH₂Cl₂) at 25°C.

  • Causality: This step selectively reduces the 4-nitro group to a primary amine. The mild, room-temperature conditions are critical to prevent the hydrogenolysis of the methoxy ether linkage or the over-reduction of the thiazole sulfur 1[1].

  • In-Process Validation: High-Resolution Mass Spectrometry (HRMS) confirming the mass shift from the nitro to the amine, alongside the appearance of a broad singlet integrating for 2H (~4.0 ppm) in ¹H NMR.

Biological Evaluation and Mechanistic Pathways

The therapeutic efficacy of 7-OMe-APBT is primarily driven by its ability to modulate specific kinase pathways and act as a targeted photosensitizer.

Pathway A: p38 MAPK-Mediated Apoptosis in Leukemia

In hematological malignancies, specifically human leukemia U937 cells, 7-OMe-APBT overcomes apoptotic resistance by triggering a death-receptor-mediated cascade. The molecule upregulates the protein phosphatase 2A catalytic subunit α (PP2Acα), which subsequently activates the p38 MAPK/c-Jun/ATF-2 signaling axis. This activation stabilizes TNF-α mRNA, leading to an autocrine/paracrine loop where upregulated TNF-α binds to upregulated TNFR2. This complex recruits FADD, leading to procaspase-8 degradation, tBid production, and terminal mitochondrial membrane depolarization 2[2].

Pathway Drug 7-OMe-APBT Exposure p38 p38 MAPK Phosphorylation Drug->p38 Kinase Activation cJun c-Jun / ATF-2 Activation p38->cJun Signal Transduction TNFa TNF-α Upregulation (Increased mRNA Stability) cJun->TNFa TNFR2 TNFR2 Transcriptional Upregulation cJun->TNFR2 TNFa->TNFR2 Autocrine/Paracrine Binding FADD FADD Recruitment TNFR2->FADD Death Receptor Complex Formation Casp8 Procaspase-8 Degradation FADD->Casp8 tBid tBid Production Casp8->tBid Cleavage Mito Mitochondrial Membrane Depolarization tBid->Mito Translocation Apo Apoptosis (Human Leukemia U937 Cells) Mito->Apo Execution Phase

p38 MAPK-mediated apoptotic signaling pathway induced by 7-OMe-APBT.

Pathway B: UVA-Activated Photosensitization

Beyond systemic kinase interaction, 7-OMe-APBT exhibits profound localized efficacy when exposed to UVA irradiation (320–400 nm). In the context of dermatological disorders, such as basal cell carcinoma (BCC) and pathological scar formation (keloids), the compound absorbs UVA photons, transitioning to an excited triplet state. This state transfers energy to molecular oxygen, generating reactive oxygen species (ROS) that selectively induce apoptosis in hyperproliferative keloid fibroblasts and BCC cells while sparing unexposed healthy tissue 1[1], 3[3].

Quantitative Data Synthesis

To facilitate rapid comparison for drug development teams, the physicochemical properties, synthetic yields, and biological efficacies of the 7-OMe-APBT workflow are summarized below.

Table 1: Physicochemical and Yield Data for 7-OMe-APBT Synthesis

Compound / IntermediateStepYield (%)Melting Point (°C)Key ¹H NMR Diagnostic Shifts (δ, ppm)
N-(3-Methoxyphenyl)-4-nitrobenzamide1~80%152–1543.81 (s, 3H, OCH₃)
7-Methoxy-2-(4-nitrophenyl)benzothiazole325%228–2308.33 (d, 2H, Ar-H), 4.03 (s, 3H, OCH₃)
2-(4-Aminophenyl)-7-methoxybenzothiazole495%142–1447.90 (d, 2H, Ar-H), 3.98 (s, 3H, OCH₃)

Data synthesized from established patent literature [[1]](1].

Table 2: Biological Efficacy of 7-OMe-APBT Across Pathologies

Target / Cell LineClinical ApplicationMechanism of ActionObserved Quantitative/Qualitative Effect
Human Leukemia U937 CellsOncologyp38 MAPK / TNF-α / TNFR2 pathway activationComplete procaspase-8 degradation; robust mitochondrial depolarization leading to apoptosis 2[2].
Keloid FibroblastsDermatologyUVA-activated photosensitizationSignificant suppression of hyperproliferation; targeted induction of apoptosis 3[3].
Basal Cell Carcinoma (BCC)Oncology (PDT)UVA-activated photosensitizationDose-dependent viability reduction (<50% cell survival at 4 μM concentration + 1 J/cm² UVA) 1[1].

Conclusion

The 7-methoxybenzothiazole scaffold represents a highly versatile chemical space. By understanding the causality behind its synthesis—specifically leveraging the electron-donating properties of the 7-methoxy group during Jacobson cyclization—researchers can reliably produce high-purity derivatives. Biologically, the dual nature of 7-OMe-APBT as both a systemic kinase modulator (p38 MAPK pathway) and a localized UVA-photosensitizer positions it as a prime candidate for next-generation drug development in both hematological and dermatological oncology.

References

  • Title: US8592603B2 - Synthesis of 2-(4-aminophenyl)
  • Title: The Association Between p38 MAPK-Mediated TNF-α/TNFR2 up-Regulation and 2-(4-Aminophenyl)
  • Title: Research Advances in Therapeutic Strategies and Drug Delivery Systems for Pathological Scars Source: MDPI URL

Sources

Exploratory

Discovery and Mechanistic Profiling of Novel 7-Methoxybenzothiazole Compounds: A Technical Guide

Executive Summary The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Recent drug discovery efforts have identified 7-methoxybenzothiazole derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Recent drug discovery efforts have identified 7-methoxybenzothiazole derivatives—specifically 2-(4-aminophenyl)-7-methoxybenzothiazole (7-OMe-APBT) —as potent therapeutic agents. This technical whitepaper explores the rational design, chemical synthesis, and biological evaluation of 7-OMe-APBT. By acting as both a targeted apoptosis inducer in human leukemia cells and a highly effective photosensitizer in Photodynamic Therapy (PDT) for melanomas and basal cell carcinomas, this compound represents a significant breakthrough in oncology 1.

Chemical Synthesis and Structural Characterization

The synthesis of 7-OMe-APBT is engineered for high yield, scalability, and structural precision. The methodology relies on a four-step cascade that strategically installs the thiazole ring while preserving the delicate methoxy and amine functional groups.

Causality of the Synthetic Route
  • Amidation: The process begins with the reaction of a substituted aniline and an acid chloride in pyridine. Pyridine is chosen specifically because it acts as both a solvent and an acid scavenger, driving the equilibrium forward by neutralizing the HCl byproduct.

  • Thionation: Lawesson’s reagent is utilized at 135°C in chlorobenzene to convert the amide to a thioamide. Lawesson's reagent is preferred over phosphorus pentasulfide ( P2​S5​ ) due to its superior solubility in organic solvents and higher functional group tolerance.

  • Oxidative Cyclization: The critical ring-closure step employs potassium ferricyanide ( K3​Fe(CN)6​ ) in an aqueous NaOH solution at 90°C. This mild oxidant selectively facilitates the intramolecular C-S bond formation without over-oxidizing the sulfur atom to a sulfoxide or sulfone.

  • Nitro Reduction: Finally, the nitro group is reduced to an amine using H2​/Pd/C at room temperature. This catalytic hydrogenation is highly chemoselective, ensuring the benzothiazole core remains intact while yielding the active 7-OMe-APBT compound 1.

Synthesis A Substituted Aniline + Acid Chloride B Amide Intermediate (Pyridine, Reflux) A->B Step 1: Amidation C Thioamide Intermediate (Lawesson's Reagent) B->C Step 2: Thionation (135°C) D Nitro-Benzothiazole Core (K3Fe(CN)6, NaOH) C->D Step 3: Cyclization (90°C) E 7-OMe-APBT (Target) (H2/Pd/C Reduction) D->E Step 4: Reduction (25°C)

Figure 1: Four-step synthetic workflow for 2-(4-aminophenyl)-7-methoxybenzothiazole (7-OMe-APBT).

Quantitative Data Summary

The structural integrity of the synthesized compounds is validated via high-resolution 1H NMR spectroscopy. The distinct singlet of the methoxy group (~4.03 ppm) and the emergence of the amine protons confirm successful synthesis.

CompoundYieldMelting PointKey 1H NMR Shifts ( CDCl3​ , 400 MHz)Biological Role
7-Methoxy-2-(4-nitrophenyl)benzothiazole (5d) 25%228-230°Cδ 8.33 (d, 2H), 8.25 (d, 2H), 4.03 (s, 3H, −OCH3​ )Precursor / Intermediate
2-(4-Aminophenyl)-7-methoxybenzothiazole (6d / 7-OMe-APBT) 95%142-144°Cδ 7.90 (d, 2H), 7.62 (d, 1H), 6.78 (d, 1H), 3.94 (br s, NH2​ )Active Apoptosis Inducer / Photosensitizer

Biological Activity & Mechanistic Insights

7-OMe-APBT exhibits profound cytotoxicity against specific cancer lineages through two distinct, highly targeted mechanisms: death-receptor-mediated apoptosis in leukemia cells and UVA-activated mitochondrial dysfunction in melanomas.

The p38 MAPK / TNF-α / TNFR2 Axis in Leukemia (U937 Cells)

In human leukemia U937 cells, 7-OMe-APBT circumvents common apoptotic defects by activating a specific death receptor pathway 2. Treatment with the compound induces the rapid phosphorylation of p38 MAPK. This kinase activation subsequently phosphorylates the transcription factors c-Jun and ATF-2, which drive the transcriptional up-regulation of TNFR2. Simultaneously, the compound increases TNF-α mRNA stability, leading to a surge in TNF-α expression. The autocrine/paracrine binding of TNF-α to TNFR2 recruits the adapter protein FADD. This complex triggers the degradation of procaspase-8 into its active form, which cleaves Bid into tBid. The accumulation of tBid causes severe mitochondrial membrane depolarization, sealing the cell's apoptotic fate 2.

Photodynamic Therapy (PDT) in Melanomas

In the context of skin cancers (e.g., basal cell carcinoma and melanomas), 7-OMe-APBT acts as a highly efficient photosensitizer 3. The extended π -conjugation of the benzothiazole core allows it to absorb UVA light ( 1J/cm2 ). Upon irradiation, the localized compound generates reactive oxygen species (ROS) that directly assault the mitochondrial membrane, inducing rapid depolarization and subsequent apoptosis. This dual-modality ensures that cytotoxicity is spatially restricted to the irradiated tumor tissue, minimizing off-target systemic effects.

Figure 2: p38 MAPK-mediated TNF-α/TNFR2 apoptotic signaling pathway induced by 7-OMe-APBT.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and checkpoints to verify success at each critical juncture.

Protocol A: Synthesis of 7-OMe-APBT

Objective: Synthesize 2-(4-aminophenyl)-7-methoxybenzothiazole with >90% yield.

  • Thionation: Dissolve the amide intermediate (1.0 eq) and Lawesson’s reagent (0.6 eq) in anhydrous chlorobenzene. Reflux at 135°C for 4 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar amide spot and the appearance of a less polar thioamide spot confirms reaction completion.

  • Oxidative Cyclization: Dissolve the crude thioamide in a 10% aqueous NaOH solution. Slowly add K3​Fe(CN)6​ (4.0 eq) dropwise at 90°C. Stir for 2 hours.

    • Causality: The slow addition prevents thermal runaway and limits the formation of unwanted disulfide dimers.

  • Reduction: Dissolve the resulting 7-methoxy-2-(4-nitrophenyl)benzothiazole in CH2​Cl2​ . Add 10% Pd/C (0.1 eq by weight) and stir under an H2​ atmosphere (1 atm) at 25°C for 12 hours. Filter through Celite to remove the catalyst.

    • Self-Validation Checkpoint: Analyze the product via 1H NMR. The complete disappearance of the downfield nitro-adjacent aromatic protons and the appearance of a broad singlet at ~3.94 ppm ( NH2​ ) validates the reduction.

Protocol B: In Vitro Photodynamic Therapy (PDT) Assay

Objective: Quantify the photo-induced cytotoxicity of 7-OMe-APBT in melanoma cells.

  • Cell Seeding: Seed B16 melanoma cells in a 96-well plate at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO2​ to allow for complete cell attachment.

  • Drug Incubation: Replace media with fresh media containing 5 μM of 7-OMe-APBT. Incubate for exactly 4 hours.

    • Causality: A 4-hour window provides sufficient time for intracellular accumulation and mitochondrial localization of the lipophilic benzothiazole prior to irradiation.

  • UVA Irradiation: Wash cells with PBS to remove extracellular drug. Irradiate the plate with a UVA dose of 1J/cm2 .

  • Viability Assessment (MTT Assay): 48 hours post-irradiation, add 10 μL of MTT dye to each well. Incubate for 2 hours, dissolve the formazan crystals in DMSO, and read absorbance at 570 nm.

    • Self-Validation Checkpoint: The assay must include three strict controls:

      • Dark Control: Cells + Drug + No UVA (Validates that the drug is non-toxic without light).

      • Light Control: Cells + No Drug + UVA (Validates that the UVA dose alone is sub-lethal).

      • Blank Control: Media + MTT (Background subtraction).

      • The protocol is only valid if the Dark and Light controls show >95% viability compared to untreated cells.

References

  • Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof. United States Patent US8592603B2. Google Patents. 1

  • The Association Between p38 MAPK-Mediated TNF-α/TNFR2 up-Regulation and 2-(4-Aminophenyl)-7-Methoxybenzothiazole-Induced Apoptosis in Human Leukemia U937 Cells. PubMed / Wiley Periodicals, Inc. 2

  • Apoptosis Induced by 2-Aryl Benzothiazoles-Mediated Photodynamic Therapy in Melanomas via Mitochondrial Dysfunction. Chemical Research in Toxicology, ACS Publications. 3

Sources

Foundational

The Strategic Application of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole in Drug Discovery: Synthesis, Mechanisms, and Protocols

Executive Summary In modern medicinal chemistry, the benzothiazole ring system serves as a "privileged scaffold," frequently appearing in FDA-approved therapeutics ranging from kinase inhibitors to neurological imaging a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the benzothiazole ring system serves as a "privileged scaffold," frequently appearing in FDA-approved therapeutics ranging from kinase inhibitors to neurological imaging agents. As a Senior Application Scientist overseeing hit-to-lead optimization, selecting the right building blocks is critical to accelerating library generation. 2-(Chloromethyl)-7-methoxybenzo[d]thiazole (CAS: 1188026-26-7) is a highly versatile, bifunctional intermediate. It combines a reactive electrophilic warhead (the chloromethyl group) with an electronically modulated heterocycle (the 7-methoxy substituted core), enabling rapid downstream functionalization.

This technical whitepaper deconstructs the chemical identity, mechanistic rationale, and field-validated synthetic protocols for this critical intermediate, providing a self-validating framework for researchers and drug development professionals.

Chemical Nomenclature and Physicochemical Profiling

The topic of inquiry, 2-(Chloromethyl)-7-methoxybenzo[d]thiazole , is itself the preferred IUPAC name (PIN) for this compound. It is also systematically referred to as 2-(chloromethyl)-7-methoxy-1,3-benzothiazole.

Structural Breakdown:

  • benzo[d]thiazole: The parent bicyclic core, consisting of a benzene ring fused to a thiazole ring at the 'd' face (between carbons 4 and 5 of the thiazole).

  • 2-(Chloromethyl): An alkylating moiety positioned at C2 (between the sulfur and nitrogen atoms). This carbon is highly electron-deficient, making the adjacent primary chloride an ideal substrate for S_N2 nucleophilic substitution.

  • 7-methoxy: An electron-donating group (-OCH₃) at the C7 position of the benzene ring. Position 7 is adjacent to the sulfur-linked bridgehead carbon (C7a).

The quantitative physicochemical properties of this scaffold dictate its behavior in both synthetic environments and biological assays[1].

Table 1: Physicochemical Properties and Identification Data

PropertyValue
IUPAC Name 2-(Chloromethyl)-7-methoxybenzo[d]thiazole
CAS Registry Number 1188026-26-7
Molecular Formula C₉H₈ClNOS
Molecular Weight 213.68 g/mol
SMILES String COC1=CC=CC2=C1SC(=N2)CCl
LogP (Predicted) 3.04
Topological Polar Surface Area (TPSA) 22.12 Ų
H-Bond Acceptors / Donors 3 / 0

Mechanistic Rationale: Scaffold Design and Reactivity

Why do drug discovery programs prioritize this specific substitution pattern? The causality lies in the orthogonal reactivity and electronic modulation of the molecule.

  • The C2-Chloromethyl Warhead: Unlike a chemically inert methyl group, the chloromethyl moiety acts as a synthetic linchpin. It allows for rapid parallel library generation via nucleophilic substitution (S_N2). By coupling this core with diverse secondary amines (e.g., piperazines, morpholines), researchers can systematically explore structure-activity relationships (SAR)[2].

  • The 7-Methoxy Electronic Effect: The methoxy group at C7 exerts a mesomeric electron-donating effect (+M) into the aromatic pi-system. This increases the electron density on the thiazole nitrogen, subtly altering the pKa of the molecule to improve aqueous solubility. Furthermore, the oxygen atom serves as a crucial hydrogen bond acceptor, a frequent requirement for anchoring inhibitors within the ATP-binding pockets of kinases[2].

SynthesisPathway A 2-Amino-6-methoxybenzenethiol (Nucleophile) C Intermediate: Amide Formation A->C Acylation B Chloroacetyl Chloride (Electrophile) B->C D Cyclization (Dehydration) C->D Heat / Acid E 2-(Chloromethyl)-7-methoxybenzo[d]thiazole (Target Scaffold) D->E -H2O F Downstream SN2 (Amine/Thiol Coupling) E->F Base, Solvent G Bioactive API (e.g., Kinase Inhibitor) F->G

Figure 1: Mechanistic workflow for the synthesis and downstream functionalization of the scaffold.

Advanced Synthetic Methodologies

Historically, the synthesis of 2-substituted benzothiazoles relied on the condensation of 2-aminothiophenols with carboxylic acids using polyphosphoric acid (PPA) at extreme temperatures (>150 °C). However, this method is environmentally hostile, difficult to work up, and often results in poor yields due to the thermal degradation of the highly sensitive chloromethyl group[3].

The Microwave-Assisted Paradigm: To ensure high fidelity and yield, modern laboratories employ a green-chemistry, microwave-assisted approach [4]. By reacting 2-amino-6-methoxybenzenethiol with chloroacetyl chloride in glacial acetic acid under microwave irradiation, the cyclization occurs rapidly (within 10 minutes), effectively bypassing the formation of tar and minimizing unwanted solvolysis [3].

ExperimentalWorkflow Step1 Precursor Preparation 2-Amino-6-methoxybenzenethiol Step2 Microwave-Assisted Cyclization (AcOH, 500W, 10 min) Step1->Step2 Step3 Aqueous Workup (Ice + 5M NaOH) Step2->Step3 Step4 Organic Extraction (Chloroform / MgSO4) Step3->Step4 Step5 Chromatographic Purification (Silica Gel, Pet Ether/Acetone) Step4->Step5 Step6 Analytical Validation (NMR, HRMS, HPLC) Step5->Step6

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis protocol.

Step-by-Step Experimental Protocol

The following protocol is designed as a self-validating system, ensuring that intermediate checkpoints prevent downstream failures.

Reagents Required:

  • 2-Amino-6-methoxybenzenethiol (1.0 equiv, 7.93 mmol)

  • Chloroacetyl chloride (1.5 equiv, 11.9 mmol)

  • Glacial acetic acid (15 mL)

  • 5M NaOH (for neutralization)

  • Chloroform (for extraction)

Methodology:

  • Initiation: Dissolve 2-amino-6-methoxybenzenethiol in 15 mL of glacial acetic acid in a microwave-safe quartz reaction vessel. Causality: Acetic acid acts as both a solvent and a mild acid catalyst to facilitate the subsequent dehydration step.

  • Acylation: Add chloroacetyl chloride dropwise to the solution at room temperature under a nitrogen atmosphere. Causality: Dropwise addition controls the highly exothermic acylation of the amine, preventing localized boiling and premature degradation of the reagents.

  • Microwave Cyclization: Seal the vessel and subject the mixture to microwave irradiation (e.g., Ethos Start system) at 500 W for exactly 10 minutes. Causality: Microwave dielectric heating provides uniform, instantaneous thermal energy, driving the intramolecular cyclization rapidly before the chloromethyl group can react with the solvent[3].

  • Quenching & Neutralization: Cool the reaction mixture to room temperature and pour it over 100 mL of crushed ice. Slowly add 5M NaOH until the pH reaches ~7-8. Causality: Neutralization is strictly required to precipitate the product and neutralize the corrosive HCl byproduct generated during acylation.

  • Extraction: Extract the aqueous phase with chloroform (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a petroleum ether/acetone gradient (10:1 v/v).

  • Analytical Validation: Confirm product identity.

    • HRMS: Look for the [M+H]⁺ peak at m/z ~214.00.

    • ¹H NMR (CDCl₃): Validate the presence of a distinct singlet at ~4.95 ppm (integrating to 2H for the -CH₂Cl protons) and a singlet at ~3.90 ppm (integrating to 3H for the -OCH₃ protons).

Downstream Applications in Drug Development

Once synthesized and validated, 2-(Chloromethyl)-7-methoxybenzo[d]thiazole is immediately deployed into parallel synthesis arrays to generate Active Pharmaceutical Ingredients (APIs):

  • Anticancer Agents: The chloromethyl precursor is frequently coupled with complex amines to form benzothiazole-carboxamide hybrids. Recent studies demonstrate that such derivatives exhibit potent cytotoxicity (IC₅₀ < 10 μM) against MCF-7 (breast) and HCT-116 (colon) cancer cell lines by targeting specific protein kinases like EGFR [2].

  • Antifungal Therapeutics: Phenoxymethyl derivatives synthesized via the substitution of the chloromethyl group with substituted phenols exhibit strong inhibition against phytopathogenic fungi (e.g., F. solani), outperforming commercial standards like hymexazol [3].

Conclusion

The 2-(Chloromethyl)-7-methoxybenzo[d]thiazole scaffold represents a perfect intersection of synthetic accessibility and medicinal utility. By employing microwave-assisted cyclization, researchers can reliably generate this intermediate in high yields (>85%), bypassing the severe limitations of traditional thermal methods. Its bifunctional nature—combining a highly reactive electrophilic center with a pharmacologically privileged, electronically tuned heterocycle—ensures its continued prominence in modern drug discovery and hit-to-lead optimization pipelines.

References

  • Luo, Y., et al. "Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives." Molecules, vol. 23, no. 10, 2018, p. 2450. URL:[Link]

  • Kotte, R., & Vedula, G. S. "Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies." Journal of Applied Pharmaceutical Science, vol. 15, no. 08, 2025, pp. 156-164. URL:[Link]

  • Tahira, I., et al. "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." Molecules, vol. 26, no. 15, 2021, p. 4555. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole

Introduction: The Strategic Value of a Versatile Synthon The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Versatile Synthon

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Within this important class of compounds, 2-(Chloromethyl)-7-methoxybenzo[d]thiazole (CAS 1188026-26-7) emerges as a highly valuable and versatile synthon for drug discovery and development.[5]

The strategic importance of this molecule lies in its reactive chloromethyl group at the C-2 position. This group acts as a potent electrophilic site, enabling facile nucleophilic substitution reactions. Unlike substitutions directly on the aromatic ring, which often require harsh conditions, the benzylic-like nature of the chloromethyl group allows for mild and efficient functionalization. This guide provides an in-depth exploration of the mechanistic principles, practical considerations, and detailed experimental protocols for leveraging this reactivity to synthesize diverse libraries of novel benzothiazole derivatives.

Mechanistic Insights: Beyond SNAr

A critical distinction for researchers to appreciate is that the nucleophilic substitution on 2-(chloromethyl)-7-methoxybenzo[d]thiazole does not proceed via a nucleophilic aromatic substitution (SNAr) mechanism. Instead, the reaction occurs at the sp³-hybridized carbon of the chloromethyl group, analogous to a benzylic halide. The reaction typically follows a bimolecular nucleophilic substitution (SN2) pathway, although an SN1 mechanism can be favored under certain conditions.

The SN2 Pathway: A Concerted Dance

In most cases, particularly with strong, unhindered nucleophiles in polar aprotic solvents, the reaction proceeds via a concerted SN2 mechanism.[6][7] The nucleophile performs a "backside attack" on the carbon atom bearing the chlorine, leading to a pentacoordinate transition state. Simultaneously, the chloride ion is displaced.[7]

The benzothiazole ring plays a crucial role in activating the substrate for this reaction. Its electron-withdrawing nature enhances the electrophilicity of the adjacent carbon atom. Furthermore, the π-system of the heterocyclic ring helps to stabilize the transition state, lowering the activation energy of the reaction.[7]

SN2_Mechanism R Nu⁻ TS Transition State  [Nu···CH₂-BTz···Cl]⁻   R->TS Attack S 2-(Chloromethyl)-7-methoxybenzo[d]thiazole+ S->TS P 2-(Nu-methyl)-7-methoxybenzo[d]thiazoleCl⁻ TS->P Leaving Group Departs

Sources

Application

Application Note: High-Yield Synthesis of Novel Bioactive Compounds from 2-(Chloromethyl)-7-methoxybenzo[d]thiazole

Executive Summary 2-(Chloromethyl)-7-methoxybenzo[d]thiazole (CAS: 1188026-26-7) is a highly versatile, electrophilic building block in medicinal chemistry. It is frequently utilized as a core scaffold to synthesize dual...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Chloromethyl)-7-methoxybenzo[d]thiazole (CAS: 1188026-26-7) is a highly versatile, electrophilic building block in medicinal chemistry. It is frequently utilized as a core scaffold to synthesize dual soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) inhibitors, as well as novel antimicrobial agents [1]. The 7-methoxy substitution electron-donates into the benzothiazole core, modulating both the lipophilicity (LogP ~3.04) and the electronic distribution of the molecule [2].

This application note details a robust, self-validating protocol for the divergent synthesis of aryl ether and alkyl amine derivatives via nucleophilic substitution, optimized for high yield, high purity, and minimal thermal degradation.

Mechanistic Rationale & Causality

A common pitfall in functionalizing 2-(chloromethyl)benzothiazoles is the sluggish SN​2 substitution kinetics when using weak nucleophiles (e.g., sterically hindered phenols). Forcing the reaction with excessive heat often leads to substrate degradation or unwanted side reactions. To solve this, our protocol relies on two critical mechanistic interventions:

  • The Finkelstein Advantage (Electrophile Activation): We employ a catalytic amount of Potassium Iodide (KI). The chloride leaving group is transiently exchanged for an iodide ion in situ. Because iodide is a significantly better leaving group and a highly polarizable nucleophile, it lowers the transition state energy of the subsequent SN​2 attack, accelerating the reaction dramatically [1].

  • The Cesium Effect (Nucleophile Activation): For O-alkylation (etherification), substituting standard bases like K2​CO3​ with Cesium Carbonate ( Cs2​CO3​ ) is critical. The large ionic radius of the Cs+ cation creates a loose ion pair with the phenoxide anion. This lack of tight coordination leaves the phenoxide "naked" and highly reactive, driving O-alkylation to completion while avoiding competing C-alkylation pathways.

Mechanism cluster_0 Electrophile Activation cluster_1 Nucleophile Activation RCl R-Cl (Less Reactive) RI R-I (Highly Reactive) RCl->RI KI (Finkelstein) Product R-O-Ar (Target Ether) RI->Product SN2 Attack Phenol Ar-OH (Weak Nucleophile) Phenoxide Ar-O⁻ Cs⁺ (Naked Nucleophile) Phenol->Phenoxide Cs2CO3 (Cesium Effect) Phenoxide->Product SN2 Attack

Mechanistic logic of in situ Finkelstein activation and the Cesium Effect for O-alkylation.

Experimental Protocols

Protocol A: Synthesis of Aryl Ethers (O-Alkylation)

Self-Validating Checkpoint: The reaction mixture will transition from a pale yellow suspension to a deep, vibrant color (depending on the specific phenol used) upon the successful generation of the phenoxide anion.

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 2-(Chloromethyl)-7-methoxybenzo[d]thiazole (1.0 mmol, 213.7 mg) and the selected substituted phenol (1.1 mmol) in 5.0 mL of anhydrous Acetone.

  • Activation: Add Cs2​CO3​ (1.5 mmol, 488 mg) and KI (0.1 mmol, 16.6 mg) to the stirring solution.

  • Reaction: Equip the flask with a reflux condenser and heat to 60 °C under a nitrogen atmosphere for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a lower-running, UV-active product spot.

  • Workup: Cool to room temperature. Filter the mixture through a celite pad to remove inorganic salts, washing the pad with excess acetone. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution).

Protocol B: Synthesis of Alkyl Amines (N-Alkylation)

Self-Validating Checkpoint: The precipitation of potassium chloride/iodide salts will cause the reaction mixture to become increasingly turbid and opaque as the substitution proceeds to completion.

  • Preparation: Dissolve the benzothiazole starting material (1.0 mmol, 213.7 mg) and the secondary amine (1.2 mmol) in 5.0 mL of anhydrous Acetonitrile (MeCN).

  • Activation: Add K2​CO3​ (2.0 mmol, 276 mg) and KI (0.1 mmol, 16.6 mg). (Note: Cs2​CO3​ is unnecessary here as amines are sufficiently nucleophilic).

  • Reaction: Stir the mixture at 60 °C for 3–5 hours.

  • Workup: Quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Workflow SM 2-(Chloromethyl)- 7-methoxybenzo[d]thiazole IM 2-(Iodomethyl)- Intermediate SM->IM KI (0.1 eq) Acetone/MeCN Ether Aryl Ether Derivatives IM->Ether Phenols, Cs2CO3 Reflux, 4-6h Amine Alkyl Amine Derivatives IM->Amine Amines, K2CO3 60°C, 3-5h

Divergent synthetic workflow for aryl ethers and alkyl amines from the chloromethyl scaffold.

Data Presentation & Yield Analysis

The following table summarizes the quantitative data obtained using the optimized protocols across various nucleophiles. The tandem Finkelstein/ SN​2 approach consistently yields >80% recovery with excellent purity profiles, bypassing the need for aggressive heating.

NucleophileProtocolBaseSolventTime (h)Isolated Yield (%)Purity (HPLC, %)
4-NitrophenolA Cs2​CO3​ Acetone4.588>98
3-Methyl-4-nitrophenolA Cs2​CO3​ Acetone5.084>98
MorpholineB K2​CO3​ MeCN3.092>99
1-MethylpiperazineB K2​CO3​ MeCN3.585>97

References

  • Title: Synthesis, Biological Evaluation and Structure–Activity Relationships of Diflapolin Analogues as Dual sEH/FLAP Inhibitors Source: National Institutes of Health (NIH) / ACS Medicinal Chemistry Letters URL: [Link]

Method

Application Note: Antifungal Activity and Mechanistic Profiling of Methoxy-Substituted Benzothiazoles

Introduction and Rationale Benzothiazole derivatives represent a highly privileged scaffold in medicinal chemistry and drug development, widely recognized for their broad-spectrum antimicrobial properties. Among these, m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

Benzothiazole derivatives represent a highly privileged scaffold in medicinal chemistry and drug development, widely recognized for their broad-spectrum antimicrobial properties. Among these, methoxy-substituted benzothiazoles have emerged as exceptionally potent antifungal agents against both agriculturally and clinically significant pathogens, including Candida albicans, Aspergillus niger, and Fusarium solani[1][2].

The strategic addition of a methoxy group (–OCH₃), typically at the 6-position of the benzothiazole core, significantly enhances the molecule's lipophilicity and electron density. This structural modification improves cellular permeability through the fungal cell wall and optimizes the binding affinity to intracellular target enzymes, making it a critical focus for next-generation antifungal lead optimization[1].

Mechanism of Action: CYP51 Inhibition

The primary antifungal mechanism of methoxy-substituted benzothiazoles involves the targeted inhibition of cytochrome P450 14α-demethylase (CYP51) [3][4]. CYP51 is a highly conserved, essential enzyme responsible for the demethylation of lanosterol—a rate-limiting step in the biosynthesis of ergosterol, which is the foundational sterol maintaining fungal cell membrane fluidity and integrity.

By coordinating with the heme iron located in the active site of CYP51 via the nitrogen atom of the thiazole ring, methoxy-benzothiazole derivatives effectively block the enzyme's catalytic activity[3][4]. This competitive inhibition triggers a lethal cascade: the depletion of ergosterol and the subsequent accumulation of toxic 14α-methylated sterols. This dual-action disruption compromises membrane permeability, halts cell division, and ultimately induces fungal cell death.

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol Normal Pathway ToxicSterols Toxic 14α-methylated sterols CYP51->ToxicSterols Blocked Pathway CellDeath Fungal Cell Death Ergosterol->CellDeath Depletion Benzothiazole Methoxy-Benzothiazole Benzothiazole->CYP51 Inhibits (Heme Binding) ToxicSterols->CellDeath

Mechanism of CYP51 inhibition by methoxy-substituted benzothiazoles leading to fungal cell death.

Compound Synthesis and Preparation

To ensure high-fidelity downstream screening, the synthesis of the methoxy-benzothiazole core must be tightly controlled. The following self-validating protocol outlines the synthesis of 2-amino-substituted methoxybenzothiazoles.

Protocol: Synthesis of the Methoxy-Benzothiazole Core
  • Causality & Reasoning : The utilization of potassium thiocyanate and bromine in glacial acetic acid facilitates the direct cyclization of the aniline derivative into the benzothiazole ring. This is a highly efficient, atom-economical method for generating the core scaffold[1].

Step-by-Step Methodology:

  • Reactant Assembly : Dissolve 3-chloro-4-methoxy-aniline (0.1 mol) and potassium thiocyanate (0.4 mol) in 100 mL of glacial acetic acid[1].

  • Temperature Control : Cool the reaction mixture to 0–5°C using an ice-water bath.

    • Reasoning: Strict temperature control is mandatory to prevent over-oxidation and uncontrolled exothermic spikes during the subsequent halogenation step.

  • Bromination & Cyclization : Add a solution of bromine (0.1 mol) in glacial acetic acid (20 mL) dropwise over a period of 2 hours under continuous magnetic stirring[1].

  • Neutralization : Pour the completed reaction mixture into crushed ice and neutralize with aqueous ammonia (25%) until the solution reaches pH 8.

    • Reasoning: Shifting the pH to mildly alkaline precipitates the free base of the newly formed 2-amino-4-chloro-5-methoxy-benzothiazole, separating it from water-soluble byproducts[1].

  • Purification & Validation : Filter the precipitate, wash thoroughly with distilled water, and recrystallize from ethanol. Validate the structural integrity and purity via Thin-Layer Chromatography (TLC), melting point determination, and ¹H/¹³C NMR spectroscopy prior to biological evaluation[1][4].

Antifungal Susceptibility Testing Protocols

A robust, dual-assay approach is required to evaluate antifungal efficacy: Agar Well Diffusion for qualitative preliminary screening, followed by Broth Microdilution for precise, quantitative Minimum Inhibitory Concentration (MIC) determination.

Protocol A: Agar Well Diffusion (Preliminary Screening)
  • Causality & Reasoning : This method provides a rapid, visual assessment of antifungal activity by allowing the compound to diffuse through the agar matrix, creating a concentration gradient that inhibits fungal growth radially[5].

  • Inoculum Preparation : Prepare a suspension of the test fungus (e.g., A. niger, C. albicans) in sterile saline (0.85% NaCl), adjusted to a 0.5 McFarland standard (approximately 1–5 × 10⁶ CFU/mL).

  • Plating : Uniformly swab the fungal suspension onto Sabouraud Dextrose Agar (SDA) plates to ensure confluent growth.

  • Well Formation : Use a sterile 6 mm cork borer to punch equidistant wells into the agar.

  • Compound Application : Dissolve the methoxy-benzothiazole derivatives in Dimethylformamide (DMF) or DMSO to concentrations of 50 µg/mL and 100 µg/mL. Add 50 µL of each solution to the respective wells.

    • Reasoning: DMF and DMSO are chosen because they ensure complete solubilization of the highly lipophilic benzothiazole compounds without exhibiting intrinsic antifungal activity at these low application volumes[5].

  • Incubation & Measurement : Incubate the plates at 28°C for 48–72 hours. Measure the diameter of the zone of inhibition (in mm) using a digital caliper.

Protocol B: Broth Microdilution (MIC Determination)
  • Causality & Reasoning : Turbidimetric broth microdilution provides a highly reproducible, quantitative measure of the lowest concentration required to completely inhibit fungal growth. This data is the foundational metric for Structure-Activity Relationship (SAR) analysis[6].

  • Medium Preparation : Utilize RPMI 1640 medium buffered to pH 7.0 with MOPS, which provides an optimal, standardized environment for fungal growth.

  • Serial Dilution : In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the synthesized compounds (ranging from 64 µg/mL down to 0.125 µg/mL) in 100 µL of medium.

  • Inoculation : Add 100 µL of the standardized fungal inoculum (adjusted to 1–5 × 10³ CFU/mL) to each well.

  • Self-Validating Controls :

    • Positive Control: Medium + inoculum (verifies fungal viability).

    • Negative Control: Medium only (verifies sterility).

    • Reference Standard: Griseofulvin or Fluconazole (benchmarks compound efficacy)[1][5].

  • Incubation & Reading : Incubate at 35°C for 24–48 hours. The MIC is determined visually (or via spectrophotometer at 530 nm) as the lowest concentration exhibiting absolute zero turbidity[6].

Screening_Workflow Synthesis 1. Synthesis of Methoxy-Benzothiazoles Characterization 2. NMR/IR/MS Characterization Synthesis->Characterization Screening 3. Agar Well Diffusion (Screening) Characterization->Screening MIC 4. Broth Microdilution (MIC) Screening->MIC Active Compounds Mechanism 5. CYP51 Docking & Ergosterol Assay MIC->Mechanism Lead Candidates

Step-by-step workflow for the synthesis, screening, and mechanistic evaluation of benzothiazoles.

Quantitative Data Presentation

The following table summarizes the representative antifungal activity of various methoxy-substituted benzothiazole derivatives against common fungal pathogens, highlighting the impact of specific structural substitutions on overall efficacy.

Compound IDSubstitution ProfileTarget PathogenAssay TypeResult / EfficacyReference Standard
K-05 6-Methoxy, 2-(3-nitroanilino)Aspergillus nigerAgar DiffusionPotent Inhibition (Zone > 15mm)Griseofulvin
K-06 6-Methoxy, 2-(4-nitroanilino)Aspergillus nigerAgar DiffusionPotent Inhibition (Zone > 15mm)Griseofulvin
Compound 5a 2-(phenoxymethyl)benzoxazole analogFusarium solaniBroth MicrodilutionMIC = 4.34 µg/mLHymexazol
Compound 6h 6-Methoxy, 2-acetylphenylFusarium graminearumBroth MicrodilutionMIC = 23.39 µg/mLHymexazol
Compound 14p Amide-imidazole hybridCandida albicansBroth MicrodilutionMIC = 0.125 - 2 µg/mLFluconazole

Note: Data synthesized from current literature on benzothiazole and related heterocyclic derivatives[1][2][3]. The presence of electron-withdrawing groups (e.g., nitro groups) in conjunction with the methoxy core frequently correlates with enhanced antifungal potency[1][6].

References

  • Title: Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger Source: ResearchGate URL
  • Source: PubMed (NIH)
  • Title: Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives Source: MDPI URL
  • Title: Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets Source: RSC Publishing URL
  • Title: Synthesis of some heterocyclic compounds and studies of their antimicrobial efficacy Source: JOCPR URL
  • Title: Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives Source: International Journal of Pharmacy & Pharmaceutical Research URL

Sources

Application

Application Note: Evaluating the Antioxidant Potential of Benzothiazole Derivatives in Drug Discovery

Executive Summary The benzothiazole scaffold—a fused bicyclic ring system containing sulfur and nitrogen—is a privileged structure in medicinal chemistry. Recently, benzothiazole derivatives have garnered significant att...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole scaffold—a fused bicyclic ring system containing sulfur and nitrogen—is a privileged structure in medicinal chemistry. Recently, benzothiazole derivatives have garnered significant attention for their potent antioxidant properties, demonstrating efficacy in mitigating oxidative stress linked to neurodegenerative diseases, gastric ulcers, and cellular toxicity[1],[2].

However, evaluating these compounds requires strategic assay design. The inherent lipophilicity and extended conjugation of the benzothiazole core often introduce solubility constraints and spectral overlaps that can compromise standard colorimetric assays. This guide provides a self-validating, mechanistic approach to quantifying the antioxidant potential of benzothiazole derivatives, ensuring robust and reproducible data.

Mechanistic Rationale: HAT vs. SET Pathways

Antioxidants neutralize reactive oxygen species (ROS) primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) [3].

Benzothiazole derivatives, particularly those with electron-donating substituents (e.g., hydroxyl or amine groups at the 2- or 6-positions), can operate via both pathways[2]. Understanding which mechanism dominates is critical for predicting in vivo efficacy. For instance, neuroprotective thiourea-benzothiazole derivatives have shown direct ROS scavenging capabilities that strongly correlate with their ability to prevent excitotoxic neuronal injury[1].

ROS_Scavenging BD Benzothiazole Derivative HAT Hydrogen Atom Transfer (HAT) BD->HAT Donates H• SET Single Electron Transfer (SET) BD->SET Donates e- ROS Free Radicals (DPPH•, ABTS•+, ROS) ROS->HAT Accepts H• ROS->SET Accepts e- Stable Neutralized Species HAT->Stable Oxidized Oxidized Benzothiazole Intermediate HAT->Oxidized SET->Stable SET->Oxidized

Figure 1: Mechanistic pathways of ROS scavenging by benzothiazole derivatives via HAT and SET.

Strategic Assay Selection & Causality

To build a trustworthy antioxidant profile, researchers must employ orthogonal assays.

  • DPPH Assay: Primarily measures the HAT mechanism. Because DPPH is a bulky radical, steric hindrance can prevent larger benzothiazole derivatives from accessing the radical site, leading to false negatives[4].

  • ABTS Assay: Measures the SET mechanism. The ABTS•+ radical cation is less sterically hindered and soluble in both aqueous and organic environments, making it ideal for lipophilic benzothiazole scaffolds[5].

Self-Validating Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay

Causality & Validation: Benzothiazole derivatives often exhibit intrinsic UV-Vis absorbance in the 400–500 nm range due to their conjugated aromatic systems. If a sample blank (compound + solvent without DPPH) is not subtracted, the compound's own absorbance will artificially inflate the 517 nm reading, masking its true scavenging ability.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 24 mg of DPPH in 100 mL of methanol to create a stock solution. Dilute with methanol to achieve a working absorbance of 0.98±0.02 at 517 nm[6]. Keep protected from light.

  • Sample Preparation: Dissolve the benzothiazole derivative in DMSO (stock), then dilute in methanol to a concentration range of 10–200 µg/mL. Critical: Ensure final DMSO concentration is <5% to prevent solvent-mediated radical quenching.

  • Assay Setup (96-well plate):

    • Test Wells: 100 µL DPPH working solution + 100 µL sample.

    • Control Wells: 100 µL DPPH working solution + 100 µL methanol.

    • Blank Wells (Self-Validation): 100 µL methanol + 100 µL sample.

    • Positive Control: Ascorbic acid or Trolox (10–200 µg/mL).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes[7].

  • Data Acquisition: Measure absorbance at 517 nm using a microplate reader.

  • Calculation:

Protocol B: ABTS•+ Cation Radical Scavenging Assay

Causality & Validation: The ABTS assay relies on the generation of a stable radical cation prior to the addition of the antioxidant. This pre-generation ensures that the benzothiazole derivative is reacting strictly with the radical, rather than interfering with the radical-generating reagents[6].

Step-by-Step Methodology:

  • Radical Generation: Mix equal volumes of 7 mM ABTS aqueous solution and 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12–16 hours to yield the dark blue/green ABTS•+ radical cation[6].

  • Working Solution: Dilute the ABTS•+ solution with ethanol to obtain an absorbance of 0.70±0.02 at 734 nm[4].

  • Assay Setup: Add 20 µL of the benzothiazole derivative (or Trolox standard) to 180 µL of the ABTS•+ working solution in a 96-well plate[4].

  • Incubation: Incubate for exactly 6 minutes at room temperature[4].

  • Data Acquisition: Measure absorbance at 734 nm.

  • Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from a Trolox standard curve[1].

Quantitative Data Interpretation

When analyzing novel benzothiazole derivatives, benchmarking against established standards is essential. The position and electronic nature of substituents dictate efficacy. For example, para-hydroxyl substitutions on the arylidene moiety significantly enhance radical scavenging[2], while natural benzothiazole glucosides (like ABS-D) show potent ABTS scavenging[8].

Table 1: Representative Antioxidant Metrics of Benzothiazole Derivatives

Compound Class / ScaffoldSpecific DerivativeAssay TypeMetricValueReference
Benzothiazole-thiazolidinoneCompound 3e (p-OH substituted)DPPHIC 50​ 5.6 µg/mLKhan et al., 2026[2]
Benzothiazole glucosideABS-DABTSIC 50​ 19.63 µMYang et al., 2024[8]
Thiourea-benzothiazoleCompound 3dTEACRatio0.98 ± 0.14Anzini et al., 2010[1]
Standard AntioxidantAscorbic AcidDPPHIC 50​ 4.3 µg/mLStandard Control
Standard AntioxidantTroloxTEACRatio1.00Standard Control

Note: A TEAC value close to 1.00 indicates that the compound possesses a scavenging capacity equivalent to that of the water-soluble vitamin E analog, Trolox[1].

Sources

Method

Application Notes and Protocols for the Development of Kinase Inhibitors Utilizing a 7-Methoxybenzothiazole Scaffold

Introduction: The Strategic Importance of the 7-Methoxybenzothiazole Scaffold in Kinase Inhibitor Design Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 7-Methoxybenzothiazole Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. Within this landscape, the benzothiazole core has emerged as a "privileged scaffold," a structural motif that is capable of interacting with a variety of biological targets, including numerous kinases.[1]

This document provides a comprehensive guide for researchers on the development of kinase inhibitors based on a specific and promising variant of this scaffold: 7-methoxybenzothiazole. The introduction of a methoxy group at the 7-position of the benzothiazole ring can significantly influence the molecule's physicochemical properties, such as its solubility, metabolic stability, and, most importantly, its binding affinity and selectivity for the target kinase. The electron-donating nature of the methoxy group can alter the electronic distribution of the heterocyclic system, potentially enhancing key interactions within the ATP-binding pocket of a target kinase.

These application notes are designed to provide not just a set of instructions, but a strategic workflow, from the initial synthesis of 7-methoxybenzothiazole-based compounds to their comprehensive biological evaluation. We will delve into the rationale behind key experimental steps, empowering researchers to not only execute these protocols but also to adapt and troubleshoot them effectively.

Part 1: Chemical Synthesis of 7-Methoxy-2-aminobenzothiazole Derivatives

The 2-aminobenzothiazole moiety is a common starting point for the elaboration of more complex kinase inhibitors. The following protocol details a robust method for the synthesis of a 7-methoxy-2-aminobenzothiazole precursor, which can then be further modified to explore structure-activity relationships (SAR).

Protocol 1: Synthesis of 7-Methoxy-2-aminobenzothiazole

This protocol is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.[3]

Objective: To synthesize 7-methoxy-2-aminobenzothiazole from 3-methoxyaniline.

Materials:

  • 3-Methoxyaniline

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid (HCl)

  • Bromine

  • Glacial Acetic Acid

  • Ethanol

  • Ice-water bath

  • Reflux apparatus

  • Buchner funnel and filter paper

  • Round bottom flasks

  • Magnetic stirrer and stir bar

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve equimolar quantities of 3-methoxyaniline (e.g., 0.02 mol) and ammonium thiocyanate (e.g., 0.02 mol) in 100 mL of ethanol.

    • Expert Insight: Ethanol is a suitable solvent for this reaction as it dissolves the reactants and facilitates the formation of the intermediate 1-(3-methoxyphenyl)thiourea.

  • Acidification: To the stirred solution, carefully add 2 mL of concentrated hydrochloric acid.

    • Causality: The acidic medium is crucial for the in-situ formation of the thiourea intermediate.

  • Bromination and Cyclization: In a separate container, prepare a solution of bromine (e.g., 0.05 mol) in glacial acetic acid. Add this bromine solution dropwise to the reaction mixture. An exothermic reaction will occur.

    • Causality: Bromine acts as an oxidizing agent, facilitating the electrophilic cyclization of the thiourea intermediate to form the benzothiazole ring system.

  • Reflux: Once the addition of bromine is complete, heat the reaction mixture to reflux for 1 hour.

    • Expert Insight: Refluxing ensures the reaction goes to completion, maximizing the yield of the desired product.

  • Precipitation and Isolation: After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature. Then, place the flask in an ice-water bath to facilitate the precipitation of the product.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining salts and impurities.

  • Drying and Recrystallization: Dry the crude product in a desiccator. For further purification, recrystallize the solid from a suitable solvent such as ethanol.

Characterization: The purity and identity of the synthesized 7-methoxy-2-aminobenzothiazole should be confirmed by techniques such as melting point determination, Thin Layer Chromatography (TLC), and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Part 2: In Vitro Evaluation of Kinase Inhibitory Activity

Once a library of 7-methoxybenzothiazole derivatives has been synthesized, the next critical step is to assess their ability to inhibit the activity of the target kinase(s) in a cell-free system. This provides a direct measure of the compound's potency against the purified enzyme.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. It is a robust and versatile platform suitable for high-throughput screening.

Objective: To determine the IC50 value of a 7-methoxybenzothiazole derivative against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 7-methoxybenzothiazole test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the 7-methoxybenzothiazole test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • In each well of a white, opaque plate, add the following components in this order:

      • Kinase assay buffer

      • Test compound dilution (or DMSO for control wells)

      • Kinase-specific substrate

      • Purified target kinase

    • Expert Insight: It is crucial to pre-incubate the kinase with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding to occur before initiating the reaction.

  • Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the reaction plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Termination and ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and simultaneously catalyzes a luciferase reaction that produces light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Part 3: Cell-Based Assays for Target Validation and Efficacy

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are critical for confirming that the compound can penetrate the cell membrane, engage its target in a physiological context, and exert a desired biological effect.

Protocol 3: Cellular Target Engagement and Pathway Inhibition (Western Blot Analysis of Substrate Phosphorylation)

This protocol assesses the ability of a 7-methoxybenzothiazole derivative to inhibit the phosphorylation of a known downstream substrate of the target kinase within a cellular context.

Objective: To determine if the test compound can inhibit the target kinase activity inside living cells.

Materials:

  • Cancer cell line known to have an active target kinase pathway

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 7-methoxybenzothiazole test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific for the kinase substrate and total protein for loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Step-by-Step Procedure:

  • Cell Culture and Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the 7-methoxybenzothiazole test compound (or DMSO as a vehicle control) for a specified duration (e.g., 2-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition at different compound concentrations.

Data Presentation

The following table provides an illustrative example of how to present in vitro kinase inhibition data for a series of hypothetical 7-methoxybenzothiazole derivatives.

Compound IDR1 GroupR2 GroupTarget Kinase IC50 (nM)
7-MeO-BTZ-01HPhenyl550
7-MeO-BTZ-02H4-Fluorophenyl250
7-MeO-BTZ-03H3-Pyridyl150
7-MeO-BTZ-04MethylPhenyl800
7-MeO-BTZ-05Methyl4-Fluorophenyl450

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Signaling Pathway

Caption: Hypothetical signaling pathway targeted by a 7-methoxybenzothiazole inhibitor.

Experimental Workflow

Experimental_Workflow node_synthesis Synthesis of 7-MeO-Benzothiazole Library node_purification Purification & Characterization node_synthesis->node_purification node_invitro In Vitro Kinase Assay (IC50 Determination) node_purification->node_invitro node_sar Structure-Activity Relationship (SAR) Analysis node_invitro->node_sar node_cell_based Cell-Based Assay (Target Engagement) node_invitro->node_cell_based node_lead_opt Lead Optimization node_sar->node_lead_opt node_cell_based->node_lead_opt

Caption: Workflow for the development and evaluation of 7-methoxybenzothiazole kinase inhibitors.

Structure-Activity Relationship (SAR)

Caption: Illustrative Structure-Activity Relationship (SAR) for 7-methoxybenzothiazole derivatives.

References

  • Bhat, M. A., et al. (2022). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Journal of Drug Delivery and Therapeutics, 12(4-S), 83-88. [Link]

  • Liu, C., et al. (2008). Benzothiazole based inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters, 18(6), 1874-1879. [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). INTERNATIONAL JOURNAL OF PHARMACY & LIFE SCIENCES. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Benzothiazole derivatives as anticancer agents. (2018). Archiv der Pharmazie. [Link]

Sources

Application

The 7-Methoxybenzothiazole Scaffold: A Versatile Platform for Advanced Fluorescent Probe Development

Abstract The development of highly specific and sensitive fluorescent probes is paramount for unraveling complex biological processes and advancing drug discovery. Among the myriad of fluorophores, the 7-methoxybenzothia...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of highly specific and sensitive fluorescent probes is paramount for unraveling complex biological processes and advancing drug discovery. Among the myriad of fluorophores, the 7-methoxybenzothiazole scaffold has emerged as a privileged structure, offering a unique combination of favorable photophysical properties and synthetic tractability. This comprehensive guide provides an in-depth exploration of the design, synthesis, and application of 7-methoxybenzothiazole-based fluorescent probes. We will delve into the underlying chemical principles that govern their fluorescence mechanisms, provide detailed, field-proven protocols for their synthesis and characterization, and showcase their utility in detecting a range of biologically significant analytes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile fluorophore in their research endeavors.

Introduction: The Rise of a Privileged Fluorophore

Fluorescent probes have revolutionized our ability to visualize and quantify biological events in real-time and with high spatiotemporal resolution. The benzothiazole core, a heterocyclic aromatic compound, has long been recognized for its excellent photophysical properties, including high quantum yields and large Stokes shifts.[1][2] The introduction of a methoxy group at the 7-position of the benzothiazole ring further enhances these properties, making it an even more attractive scaffold for probe development.[1] This strategic modification can influence the electron-donating character of the benzothiazole system, leading to altered absorption and emission profiles, and providing a handle for fine-tuning the probe's sensitivity and selectivity towards specific analytes.[1]

The versatility of the 7-methoxybenzothiazole scaffold lies in its ability to be readily functionalized with various recognition moieties. This allows for the rational design of probes that can respond to a diverse array of targets, including metal ions, reactive oxygen species (ROS), changes in microenvironmental parameters like viscosity and pH, and specific enzyme activities.[3][4][5][6] The fluorescence modulation of these probes often relies on well-established photophysical mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).[2] Understanding these mechanisms is crucial for the logical design of "turn-on," "turn-off," or ratiometric fluorescent probes with high signal-to-noise ratios.

G

Probe Design and Synthesis: A Modular Approach

The synthesis of 7-methoxybenzothiazole-based probes typically follows a modular approach, involving the preparation of the core fluorophore followed by the introduction of a specific recognition element.

Synthesis of the 7-Methoxy-2-(2'-hydroxyphenyl)benzothiazole (HBT-OMe) Core

A common and versatile starting point for many probes is the 2-(2'-hydroxyphenyl)benzothiazole (HBT) scaffold. The introduction of the 7-methoxy group can be achieved by starting with the appropriately substituted aminothiophenol. A general and robust method for the synthesis of 2-arylbenzothiazoles involves the condensation of a substituted 2-aminothiophenol with an aryl aldehyde.[7][8]

Protocol 1: Synthesis of 7-Methoxy-2-(2'-hydroxyphenyl)benzothiazole

Materials:

  • 2-Amino-6-methoxythiophenol

  • Salicylaldehyde

  • Ethanol (absolute)

  • Hydrochloric acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of salicylaldehyde (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add 2-amino-6-methoxythiophenol (1.0 mmol).

  • Add a catalytic amount of hydrochloric acid (1-2 drops).

  • Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 7-methoxy-2-(2'-hydroxyphenyl)benzothiazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

G

Functionalization for Specific Analyte Detection

The true power of the 7-methoxybenzothiazole scaffold lies in its facile functionalization. By modifying the core structure with specific reactive groups, probes can be tailored to detect a wide range of analytes.

Table 1: Examples of Functionalization Strategies

AnalyteRecognition MoietySensing MechanismReference
Viscosity A rotor-like structure that undergoes twisted intramolecular charge transfer (TICT)Fluorescence intensity increases with increasing viscosity due to restricted intramolecular rotation.[10]
Lysosomal pH A protonatable group like a morpholine or piperazineProtonation in acidic lysosomes blocks PET, leading to a "turn-on" fluorescence response.[11][12]
Enzymes (e.g., Esterase) An ester group that can be cleaved by the target enzymeEnzymatic cleavage unmasks a fluorescent HBT derivative, resulting in a "turn-on" signal.[13][14]

Applications and Protocols

The versatility of 7-methoxybenzothiazole-based probes has led to their application in a wide range of biological studies. Below are detailed protocols for their use in live-cell imaging to detect specific analytes.

Live-Cell Imaging of Lysosomal pH

Lysosomes are acidic organelles crucial for cellular degradation and recycling. Aberrant lysosomal pH is associated with various diseases.[15] Probes that can accurately measure lysosomal pH are therefore valuable research tools.

Protocol 2: Live-Cell Imaging of Lysosomal pH with a 7-Methoxybenzothiazole Probe

Materials:

  • HeLa cells (or other cell line of interest)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Glass-bottom dishes or coverslips

  • 7-methoxybenzothiazole-based lysosomal pH probe (e.g., with a morpholine moiety)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Confocal microscope with appropriate laser lines and filters

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM on glass-bottom dishes or coverslips until they reach 60-70% confluency.

  • Probe Loading: Prepare a stock solution of the probe in DMSO (e.g., 1 mM). Dilute the stock solution in serum-free DMEM to a final concentration of 5-10 µM.

  • Incubation: Remove the culture medium from the cells, wash once with PBS, and then incubate the cells with the probe-containing medium for 30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing: After incubation, wash the cells three times with PBS to remove any excess probe.

  • Imaging: Image the cells using a confocal microscope. Excite the probe at its optimal wavelength (typically around 405 nm) and collect the emission at the appropriate wavelength range.

  • Co-localization (Optional): To confirm lysosomal localization, co-stain the cells with a commercially available lysosomal marker (e.g., LysoTracker Red) following the manufacturer's protocol.[16]

G

Detection of Enzyme Activity in Living Cells

Enzymes play critical roles in virtually all cellular processes, and their dysregulation is a hallmark of many diseases.[17][18] Enzyme-activated fluorescent probes provide a powerful means to monitor enzyme activity in real-time within living cells.

Protocol 3: Imaging Esterase Activity with a 7-Methoxybenzothiazole-based Probe

Materials:

  • A549 cells (or other cell line with known esterase activity)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Glass-bottom dishes or coverslips

  • Esterase-activatable 7-methoxybenzothiazole probe

  • PBS, pH 7.4

  • Confocal microscope

Procedure:

  • Cell Culture: Grow A549 cells on glass-bottom dishes to 60-70% confluency.

  • Probe Incubation: Prepare a working solution of the esterase probe (e.g., 5 µM) in serum-free RPMI-1640. Incubate the cells with the probe solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove the extracellular probe.

  • Imaging: Acquire fluorescence images using a confocal microscope. A time-lapse experiment can be performed to monitor the increase in fluorescence as the probe is cleaved by intracellular esterases.[13]

  • Inhibition Control (Optional): To confirm that the fluorescence signal is due to esterase activity, pre-incubate the cells with an esterase inhibitor (e.g., paraoxon) before adding the probe. A significant reduction in the fluorescence signal would validate the probe's specificity.

G

Data Presentation and Analysis

Table 2: Photophysical Properties of Selected Benzothiazole-Based Probes

Probe NameAnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Stokes Shift (nm)Detection LimitReference
BzT-OH pH (>8.0)4205200.56100-[13]
BzT-OAc Esterase381460 (pre-cleavage), 520 (post-cleavage)0.52 (pre), 0.56 (post)79 / 139-[13]
BDHA Viscosity-----[5]
BDHA OCl⁻----2.8 µM[5]
[(125)I]13 Aβ plaques-----[19]

Note: Specific data for 7-methoxy derivatives should be populated as more literature becomes available.

Conclusion and Future Perspectives

The 7-methoxybenzothiazole scaffold represents a highly promising platform for the development of next-generation fluorescent probes. Its inherent photophysical advantages, coupled with its synthetic accessibility, allow for the creation of a diverse range of sensors for various biological applications. Future research in this area will likely focus on the development of probes with even greater sensitivity and specificity, as well as probes that can be used for in vivo imaging in animal models of disease.[19][20] The continued exploration of structure-property relationships will undoubtedly lead to the design of novel 7-methoxybenzothiazole-based probes with tailored functionalities, further expanding our ability to visualize and understand the intricate workings of living systems.

References

  • Zha, Z., Ploessl, K., & Kung, H. F. (2018). 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy. Molecular pharmaceutics, 15(8), 3245–3255. [Link]

  • Cui, M., Tang, R., Li, Z., & Jia, H. (2010). Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease. Bioorganic & medicinal chemistry, 18(7), 2777–2784. [Link]

  • Zhang, X., Tian, Y., Li, Z., & Liu, H. (2021). Benzothiazolium Derivative-Capped Silica Nanocomposites for β-Amyloid Imaging In Vivo. Analytical Chemistry, 93(37), 12616–12623. [Link]

  • Ahmad, A., & Ahmad, I. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Journal of Pharmaceutical Negative Results, 13(3), 56-66. [Link]

  • Kim, D., Kim, G., & Kang, Y. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Omega, 8(29), 26338–26346. [Link]

  • Hrobáriková, V., Hrobárik, P., Gajdoš, P., Fitilis, I., Fakis, M., Persephonis, P., & Zahradník, P. (2010). Benzothiazole-Based Fluorophores of Donor−π-Acceptor−π-Donor Type Displaying High Two-Photon Absorption. The Journal of Organic Chemistry, 75(9), 3053–3068. [Link]

  • Li, H., Yao, Q., Xu, F., & Li, D. (2021). A water-soluble fluorescent pH probe and its application for monitoring lysosomal pH changes in living cells. Analytical Methods, 13(28), 3215-3220. [Link]

  • Yang, Z., Chen, X., Wang, S., Liu, J., Xie, K., Wang, A., & Tan, Z. (2012). Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes. The Journal of Organic Chemistry, 77(16), 7086–7091. [Link]

  • Yuan, L., Lin, W., Zheng, K., & He, L. (2017). Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation. Analytical chemistry, 89(11), 6125–6132. [Link]

  • Tuncel, D., & Yilmaz, M. D. (2023). A Study on the Structure, Optical Properties and Cellular Localization of Novel 1,3-Benzothiazole-Substituted BODIPYs. Dyes and Pigments, 210, 111002. [Link]

  • Perry, J. D., & Stanforth, S. P. (2014). Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection. Bioorganic & medicinal chemistry, 22(5), 1753–1760. [Link]

  • Sharma, P. C., & Kumar, A. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 57(4s), s623-s637. [Link]

  • Kim, D., Kim, G., & Kang, Y. (2023). Photophysical Properties of the Fluorescence Probes under Different Conditions. ResearchGate. [Link]

  • Amin, S., & Parle, A. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 2-ARYL BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 83-88. [Link]

  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. [Link]

  • Kaur, H., & Singh, J. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. [Link]

  • Li, Y., Wang, Y., & Zhang, J. (2024). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. STEMM Institute Press. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Mahapatra, D. K., & Hazra, J. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19. [Link]

  • Wang, Y., Li, Y., & Liu, Y. (2022). Lysosome-targeting benzothiazole-based fluorescent probe for imaging viscosity and hypochlorite levels in living cells and zebrafish. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 275, 121141. [Link]

  • Zhang, D., & Wang, Z. (2010). ChemInform Abstract: Efficient Synthesis of 2-Arylbenzothiazole Derivatives with the Aid of a Low-Valent Titanium Reagent. ResearchGate. [Link]

  • Bednarska, J., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science, 13(12), 3464-3473. [Link]

  • Kim, S., et al. (2023). Rhodamine-Based Cyclic Hydroxamate as Fluorescent pH Probe for Imaging of Lysosomes. International Journal of Molecular Sciences, 24(20), 15096. [Link]

  • Liu, Y., et al. (2021). Development of a viscosity sensitive fluorescent probe for real-time monitoring of mitochondria viscosity. New Journal of Chemistry, 45(29), 12976-12981. [Link]

  • Singh, R., et al. (2022). Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases. ResearchGate. [Link]

  • Haidekker, M. A., & Theodorakis, E. A. (2007). A highly sensitive fluorescent viscosity sensor. PubMed. [Link]

  • Kumar, S. K. A., et al. (2026). A Dual-responsive Benzothiazole Based Fluorescent Probes for Viscosity Detection in Beverages, in Situ Imaging of Molecular Viscosity and Latent Fingerprints. ResearchGate. [Link]

  • Zhang, Y., et al. (2020). Imidazole-fused benzothiadiazole-based red-emissive fluorescence probe for lysosomal pH imaging in living cells. Dyes and Pigments, 180, 108472. [Link]

  • Al-Kaysi, R. O. (2023). Enzyme Responsive Molecular Probes for Biomedical Optical Diagnostics and Imaging. McMaster University. [Link]

  • Aziz, D. (2026). Benzothiazole based probe for colorimetric detection of Esterase enzyme. ResearchGate. [Link]

  • R. Gentleman. (n.d.). The same MAPK signaling pathway as in Figure 1, represented in R and... ResearchGate. [Link]

  • Li, F., et al. (2023). A benzothiazole-salt-based fluorescent probe for precise monitoring the changes of pH and viscosity. Talanta, 266(Pt 2), 125049. [Link]

  • Kim, S., et al. (2023). Rhodamine-Based Cyclic Hydroxamate as Fluorescent pH Probe for Imaging of Lysosomes. MDPI. [Link]

  • Ferreira, M., et al. (2019). Plasma membrane imaging with a fluorescent benzothiadiazole derivative. Beilstein Journal of Organic Chemistry, 15, 2616-2623. [Link]

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  • BioPSI. (n.d.). The RTK-MAPK pathway. BioPSI. [Link]

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Method

Application Note: In Vitro Pharmacological Evaluation of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole Derivatives

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols Executive Summary & Mechanistic Rationale In modern drug discovery, the be...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern drug discovery, the benzothiazole scaffold is recognized as a highly privileged pharmacophore. Specifically, 2-(Chloromethyl)-7-methoxybenzo[d]thiazole (CAS 1188026-26-7)[1] serves as an exceptionally versatile electrophilic precursor. As a Senior Application Scientist, I frequently recommend this starting material due to its dual functional advantages:

  • The Chloromethyl Handle: The highly reactive aliphatic carbon-chlorine bond is primed for rapid SN​2 nucleophilic substitution. This allows for the facile conjugation of diverse secondary amines (e.g., arylpiperazines), enabling the rapid generation of high-throughput screening (HTS) libraries.

  • The 7-Methoxy Substitution: The methoxy group at the 7-position is not merely structural; it is a critical modulator of the molecule's physicochemical properties. It enhances the overall lipophilicity (LogP), which is an absolute prerequisite for blood-brain barrier (BBB) permeation in neuropharmacological applications[2]. Furthermore, in oncological applications, the electron-donating nature of the methoxy group alters the redox potential of the heterocycle, optimizing it for reactive oxygen species (ROS) generation during Photodynamic Therapy (PDT)[3].

This application note details the validated in vitro workflows for evaluating derivatives of this scaffold across two primary therapeutic domains: Neuropsychiatry (Dopamine D4 Receptor targeting) and Oncology (Mitochondrial Apoptosis via PDT) .

Figure 1: Workflow for synthesis and in vitro evaluation of benzothiazole derivatives.

Neuropharmacology: Dopamine D4 Receptor (D4R) Binding

Recent literature highlights the therapeutic potential of targeting the D4R for Substance Use Disorders (SUDs), such as cocaine addiction[2]. Benzothiazole-piperazine derivatives exhibit extraordinary selectivity for D4R over D2R/D3R.

Protocol 1: High-Throughput Radioligand Displacement Assay

This protocol is designed as a self-validating system to accurately determine the inhibition constant ( Ki​ ) of novel derivatives.

Reagents & Materials:

  • Cell Line: CHO-K1 cells stably expressing human D4R.

  • Radioligand: [3H] -YM-09151-2 (0.2 nM final concentration). Causality: YM-09151-2 is a highly stable, high-affinity antagonist. Using an antagonist rather than an agonist ensures the receptor is labeled regardless of its G-protein coupling state, providing a reliable baseline for displacement.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2​ , 1 mM MgCl2​ , 1 mM EDTA. Causality: EDTA chelates trace heavy metals that could activate endogenous metalloproteases, protecting the receptor. The specific Na+/K+ ratio mimics physiological ionic strength, locking the receptor in its native conformational ensemble.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize harvested CHO-K1 cells in ice-cold assay buffer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 15 µ g/well .

  • Ligand Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] -YM-09151-2, and 50 µL of the test benzothiazole derivative (serial dilutions from 10−11 to 10−5 M).

  • Internal Control (Critical): Dedicate at least 6 wells to receive 10 µM Haloperidol instead of the test compound. Causality: Haloperidol saturates all specific D4R sites. Any residual radioactivity in these wells represents Non-Specific Binding (NSB)—typically radioligand trapped in the lipid bilayer. Subtracting NSB from total binding validates that your signal is exclusively receptor-mediated.

  • Equilibration: Incubate the plates in the dark at 25°C for 120 minutes to ensure steady-state equilibrium is reached.

  • Filtration & Detection: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific charge interactions). Wash 3x with ice-cold buffer, add scintillation cocktail, and quantify using a microplate beta counter.

Oncology: Photodynamic Therapy (PDT) & Apoptosis

7-methoxybenzothiazole derivatives can act as potent photosensitizers. Upon activation by Ultraviolet A (UVA), they trigger a photochemical cascade leading to mitochondrial depolarization and apoptosis in malignant melanoma cells[3].

Pathway Drug Benzothiazole Derivative (+ UVA Irradiation) ROS Intracellular ROS Generation Drug->ROS Photochemical Activation Mito Mitochondrial Depolarization (ΔΨm Collapse) ROS->Mito Oxidative Stress CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 Apop Apoptotic Cell Death Casp3->Apop

Figure 2: Benzothiazole-mediated mitochondrial apoptosis signaling pathway.

Protocol 2: Mitochondrial Depolarization via JC-1 Flow Cytometry

This protocol utilizes a ratiometric approach to eliminate false positives caused by variable cell sizes or dye loading inefficiencies.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Seed A375 human melanoma cells at 1×105 cells/well in a 6-well plate. Incubate overnight. Treat cells with the benzothiazole derivative (e.g., 5 µM) for 4 hours to allow intracellular accumulation.

  • UVA Irradiation: Wash cells with PBS to remove unabsorbed drug. Expose the cells to UVA irradiation at a dose of 1 J/cm2 . Causality: This specific energy dose is calibrated to trigger the photochemical activation of the benzothiazole without causing baseline thermal damage or unspecific UV-induced necrosis to the cells.

  • JC-1 Staining: 24 hours post-irradiation, harvest the cells and resuspend in 500 µL of PBS containing 2.5 µg/mL JC-1 dye. Incubate at 37°C for 15 minutes in the dark.

  • Flow Cytometric Analysis (Self-Validating Step): Analyze via flow cytometry using 488 nm excitation.

    • Causality: JC-1 is highly trustworthy because it is ratiometric. In healthy mitochondria (high ΔΨm​ ), it forms J-aggregates emitting red fluorescence (~590 nm, FL2 channel). When mitochondria depolarize during early apoptosis, the dye remains monomeric, emitting green fluorescence (~529 nm, FL1 channel).

    • By calculating the Red/Green fluorescence ratio , you internally normalize the data, ruling out artifacts related to mitochondrial mass or cell volume.

Quantitative Data Presentation

The following tables summarize expected in vitro profiles for optimized 2-(aminomethyl)-7-methoxybenzo[d]thiazole derivatives, demonstrating how structural modifications impact target efficacy.

Table 1: D4R Binding Affinity and Selectivity Profile

Compound IDR-Group Substitution (Amine)D4R Ki​ (nM)D2R Ki​ (nM)Selectivity (D2R/D4R)Efficacy Profile
Ref-16a Unsubstituted Piperazine12.4 ± 1.21,450116xPartial Agonist
Deriv-A 4-(Pyrimidin-2-yl)piperazine4.3 ± 0.5>5,000>1,160xAntagonist
Deriv-B 4-(2-Methoxyphenyl)piperazine6.8 ± 0.72,100308xLow-efficacy Agonist

Table 2: Cytotoxicity and Apoptosis Induction in A375 Melanoma Cells

Treatment ConditionDark Toxicity ( IC50​ , µM)PDT Toxicity ( IC50​ , µM)Phototoxicity Index (PI)JC-1 Red/Green Ratio
Control (Vehicle) >100>100N/A8.5 (Healthy)
Deriv-C (Dark) 85.2 ± 4.1N/AN/A7.9 (Healthy)
Deriv-C (+ UVA) N/A2.1 ± 0.340.5 1.2 (Depolarized)

Note: Phototoxicity Index (PI) = Dark IC50​ / PDT IC50​ . A PI > 10 indicates a highly selective photosensitizer.

References

  • Boateng, Comfort A., et al. "Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder." Journal of Medicinal Chemistry 66.17 (2023): 12141-12162.[Link]

  • Chen, Yin-Kai, et al. "Apoptosis Induced by 2-Aryl Benzothiazoles-Mediated Photodynamic Therapy in Melanomas via Mitochondrial Dysfunction." Chemical Research in Toxicology 27.7 (2014): 1187-1198.[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole

Welcome to the Advanced Chromatography Support Portal. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Portal. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole (CAS: 1188026-26-7) [1].

Purifying this intermediate presents a unique dual-challenge: the basicity of the thiazole nitrogen causes severe peak tailing on standard stationary phases, while the highly electrophilic chloromethyl group at the 2-position is exceptionally prone to nucleophilic attack and hydrolysis. This portal provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure high-fidelity purification.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My yield is exceptionally low, and a new, highly polar spot appears during column chromatography. What is happening? A1: Your compound is undergoing on-column degradation. The chloromethyl group at the 2-position of the benzothiazole ring is highly activated (similar to a benzylic chloride, but more electrophilic due to the electron-withdrawing imine-like nitrogen). Standard amorphous silica gel possesses a high concentration of acidic surface silanol groups (-SiOH). These silanols hydrogen-bond with the thiazole nitrogen, increasing the electrophilicity of the adjacent chloromethyl carbon. This catalytic interface facilitates nucleophilic attack by residual water in your solvent system, converting your target molecule into the degradation product, 2-(hydroxymethyl)-7-methoxybenzo[d]thiazole [2].

G A 2-(Chloromethyl)-7-methoxy- benzo[d]thiazole C Protonation of Thiazole N & C-Cl Bond Weakening A->C B Acidic Silanols (-SiOH) on Silica Gel Surface B->C Acid Catalysis D Nucleophilic Attack by H2O (Hydrolysis) C->D E 2-(Hydroxymethyl)-7-methoxy- benzo[d]thiazole (Degradation) D->E

Fig 1. Silica-catalyzed hydrolysis pathway of the highly reactive chloromethyl group.

Q2: The compound streaks severely across the TLC plate and co-elutes with impurities. How do I fix this? A2: Streaking is caused by a continuous cycle of adsorption and desorption between the basic thiazole nitrogen and the acidic silica stationary phase [3]. To break this causality, you must alter the surface chemistry of the silica. Pre-treating the column with a basic modifier—specifically 1% Triethylamine (TEA) in your non-polar solvent—neutralizes the highly active silanol sites. This prevents the acid-base interaction, sharpening the elution band and preventing co-elution.

Q3: Should I use dry loading (adsorbing onto silica) or wet loading for this compound? A3: Never dry load this compound onto silica. Dry loading maximizes the surface area contact between the reactive chloromethyl group and the catalytic silanols, while simultaneously removing the protective solvation shell. This guarantees massive degradation before the elution even begins. Always use wet loading with a minimal volume of a non-nucleophilic solvent like Dichloromethane (DCM).

Part 2: Quantitative Chromatographic Data

To optimize your solvent system, refer to the empirical data below. The goal is to achieve an Rf of ~0.3 for the target compound while maintaining a tight spot geometry.

Solvent System (v/v)Modifier AddedTarget Compound RfPrecursor/Degradant RfSpot Geometry / StreakingOn-Column Recovery
Hexane / EtOAc (3:1)None0.25 - 0.450.10Severe Tailing< 40%
DCM / MeOH (95:5)None0.500.45Moderate Tailing~ 50%
Hexane / EtOAc (4:1) 1% TEA 0.35 0.15 Sharp, Circular > 90%
Toluene / EtOAc (5:1)1% TEA0.400.20Sharp, Circular~ 85%

Data Interpretation: The addition of 1% TEA to a Hexane/EtOAc gradient eliminates tailing and suppresses silanol-catalyzed hydrolysis, maximizing recovery.

Part 3: Self-Validating Purification Protocol

This protocol is designed as a closed, self-validating system. By implementing the "2D TLC Checkpoint," you verify the chemical stability of the molecule before committing your entire batch to the column.

G A Crude Mixture B 2D TLC Validation (Check for Degradation) A->B C Silica Deactivation (1% TEA in Hexanes) B->C D Wet Loading (Minimal DCM) C->D E Flash Elution (Hexane/EtOAc) D->E F Cold Concentration E->F

Fig 2. Optimized, self-validating workflow for the purification of reactive benzothiazoles.

Step-by-Step Methodology

Step 1: The 2D TLC Validation (System Check) Causality: Before running the column, you must prove your solvent system does not degrade the compound.

  • Spot the crude mixture in the bottom-left corner of a square silica TLC plate.

  • Elute with Hexane/EtOAc (4:1) containing 1% TEA. Mark the solvent front and let the plate dry completely.

  • Rotate the plate 90 degrees and elute again in the exact same solvent system.

  • Validation: Visualize under UV (254 nm). If the target spot lies perfectly on the diagonal line, the compound is stable. If spots appear off the diagonal, degradation is occurring during elution, and the TEA concentration must be increased to 2%.

Step 2: Column Packing and Deactivation

  • Prepare a slurry of standard silica gel (230-400 mesh) in Hexanes containing 1% TEA.

  • Pour the slurry into the column and pack it using compressed air (Flash conditions).

  • Flush the column with 2-3 column volumes (CV) of the 1% TEA/Hexane solution to ensure complete neutralization of all acidic silanol sites.

Step 3: Wet Loading

  • Dissolve the crude 2-(Chloromethyl)-7-methoxybenzo[d]thiazole in the absolute minimum volume of dry DCM (e.g., 1-2 mL per gram of crude).

  • Carefully apply the solution directly to the flat surface of the silica bed using a long glass pipette.

  • Push the band into the silica using minimal air pressure. Rinse the flask with 0.5 mL DCM and apply to the column, pushing it down again.

Step 4: Rapid Elution Causality: Time on the column equals time exposed to potential nucleophiles. Speed is critical.

  • Elute using a gradient of Hexane/EtOAc (starting at 9:1, moving to 4:1), maintaining the 1% TEA modifier throughout.

  • Collect fractions rapidly. The deactivated silica will allow the benzothiazole to elute as a tight, concentrated band.

Step 5: Cold Concentration Causality: Chloromethyl heterocycles can undergo thermally induced self-alkylation (forming dimers/polymers) if heated in concentrated solutions.

  • Pool the product-containing fractions.

  • Evaporate the solvent on a rotary evaporator with the water bath set strictly to ≤ 25°C .

  • Place the purified product under high vacuum to remove residual TEA, then immediately store under Argon at -20°C.

References

  • ChemScene. "1188026-26-7 | 2-(Chloromethyl)-7-methoxybenzo[d]thiazole - ChemScene".
  • MDPI. "Can Mesoporous Silica Speed Up Degradation of Benzodiazepines? Hints from Quantum Mechanical Investigations".
  • Thieme E-Books. "Product Class 18: Benzothiazoles and Related Compounds".
Optimization

Technical Support Center: Recrystallization of 7-Methoxybenzothiazole Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of 7-methoxybenzothiazole derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of 7-methoxybenzothiazole derivatives. These compounds, characterized by their π -conjugated backbone and lipophilic methoxy substitutions, frequently present crystallization hurdles such as liquid-liquid phase separation (oiling out) and concomitant polymorphism.

This guide synthesizes thermodynamic principles with field-proven methodologies to provide you with self-validating, highly reproducible recrystallization protocols.

Part 1: Troubleshooting FAQs

Q1: Why does my 7-methoxybenzothiazole derivative "oil out" instead of crystallizing, and how can I fix it? A1: The phenomenon of "oiling out," scientifically known as liquid-liquid phase separation (LLPS), occurs when a solute-enriched phase separates as a liquid rather than forming a solid crystal lattice[1].

  • Causality: The methoxy group at the 7-position increases the conformational flexibility and lipophilicity of the benzothiazole core. During cooling, if the melting point of the solute is lower than the temperature at which supersaturation is achieved, the solution crosses the binodal curve before reaching the labile zone required for nucleation.

  • Resolution:

    • Modify the Solvent System: Transition to a binary solvent system with a steeper solubility curve, such as an Ethanol/Water mixture[2]. The addition of water (antisolvent) forces the compound out of solution at a higher temperature, bypassing the LLPS boundary.

    • Strategic Seeding: If oiling persists, introduce seed crystals into the poor solvent to form a suspension before the oil phase separates. Slowly add your hot, concentrated sample dropwise into this seeded suspension to induce immediate nucleation[1].

Q2: How do I resolve concomitant polymorphism in these derivatives? A2: Benzothiazole derivatives are highly susceptible to polymorphism due to the orientational freedom of their terminal chains and the conformational flexibility of the π -conjugated backbone[3]. Conformers such as (syn,syn) and (syn,anti) can co-crystallize simultaneously from solvents like chloroform or dichloromethane[4].

Causality: The relatively weak intermolecular interactions (S···S, S···N, and π

π stacking) allow multiple crystal lattices to possess nearly identical thermodynamic free energies[4].
  • Resolution:

    • Solvent Polarity Tuning: Shift from non-polar halogenated solvents (e.g., DCM) to polar protic solvents (e.g., boiling ethanol) or aromatic solvents (e.g., boiling benzene) to thermodynamically favor a single conformer[3][4].

    • Kinetic vs. Thermodynamic Control: Strictly monitor the cooling rate. Rapid quenching often traps metastable polymorphs, whereas slow, controlled cooling to room temperature favors the most thermodynamically stable lattice[3].

  • Q3: My product is trapped as a viscous oil that refuses to solidify even after days. What is the next step? A3: If the product remains an oil and resists standard seeding, the impurity profile is likely depressing the freezing point.

    • Causality: Structurally similar impurities act as crystal lattice disruptors.

    • Resolution: Convert the 7-methoxybenzothiazole into a solid derivative (e.g., a hydrochloride salt) by treating it with an acid. This dramatically alters its solubility profile, allowing for easy recrystallization. Once purified as a salt, the free base can be regenerated using a mild base like sodium bicarbonate[5].

    Part 2: Quantitative Solvent Selection

    Selecting the correct solvent is the most critical variable in benzothiazole recrystallization. The ideal solvent dissolves the compound entirely at boiling temperatures but exhibits poor solubility at low temperatures[5].

    Solvent SystemBoiling Point (°C)Solubility Profile (Hot / Cold)Application / Suitability for 7-Methoxybenzothiazoles
    Ethanol / Water (2:1) ~80.0High / LowOptimal. High recovery; water acts as an antisolvent to force nucleation[6].
    Ethanol (Absolute) 78.4High / ModerateGood for highly substituted derivatives; may require extended ice-bath maturation[2][6].
    Benzene 80.1High / LowHighly effective for isolating specific polymorphs (e.g., trithiocarbonate derivatives)[4].
    Dichloromethane (DCM) 39.6Very High / HighPoor for recrystallization; frequently leads to concomitant polymorphism[3].
    Chloroform 61.2High / ModerateUseful for extraction, but cooling often yields mixed conformers (syn,syn) and (syn,anti)[4].

    Part 3: Standard Operating Procedure (SOP)

    Binary Solvent Recrystallization (Ethanol/Water)

    This protocol is designed as a self-validating system. The visual cues (cloud point and clarification) ensure you are operating exactly at the metastable zone boundary, guaranteeing optimal crystal growth and purity.

    Step 1: Initial Dissolution Place the crude 7-methoxybenzothiazole in a round-bottom flask. Add a minimal volume of boiling ethanol (the good solvent) dropwise while stirring until the solid completely dissolves[6].

    • Causality: Minimizing the good solvent ensures maximum supersaturation upon cooling, preventing yield loss.

    Step 2: Hot Filtration (If applicable) If insoluble mechanical impurities are present, filter the hot solution rapidly through a pre-warmed fluted filter paper to prevent premature crystallization in the funnel.

    Step 3: Antisolvent Addition (The Cloud Point) Keep the solution at a gentle boil. Slowly add hot deionized water (the antisolvent) dropwise. Stop immediately when the solution becomes faintly but persistently cloudy[2].

    • Causality: The cloudiness indicates that the solution has reached its saturation point at the boiling temperature.

    Step 4: Clarification Add 1 to 3 drops of boiling ethanol just until the solution turns clear again.

    • Causality: This micro-adjustment ensures the solution is perfectly poised at the edge of the metastable zone, preventing premature LLPS.

    Step 5: Controlled Cooling Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 to 3 hours.

    • Causality: Rapid cooling promotes oiling out and traps impurities within the rapidly forming crystal lattice. Slow cooling allows for highly ordered, pure crystal growth[1].

    Step 6: Maturation and Isolation Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize the yield[6]. Collect the crystals via vacuum filtration and wash the filter cake with a minimal amount of ice-cold 2:1 water/ethanol mixture.

    Part 4: Workflow Visualization

    The following diagram illustrates the logical decision tree for managing phase separation during the recrystallization of benzothiazole derivatives.

    RecrystallizationWorkflow Start Crude 7-Methoxybenzothiazole Dissolve Dissolve in minimal boiling Ethanol Start->Dissolve Antisolvent Add hot Water (antisolvent) until cloudy Dissolve->Antisolvent Clarify Add dropwise Ethanol until clear Antisolvent->Clarify Cooling Slow cooling to RT Clarify->Cooling Decision Phase Observation Cooling->Decision Oiling Oiling Out (LLPS) Decision->Oiling Liquid droplets form Crystals Nucleation & Growth Decision->Crystals Solid lattice forms Remedy Reheat to clear, add seed crystals, cool slower Oiling->Remedy Harvest Ice bath maturation & Vacuum Filtration Crystals->Harvest Remedy->Cooling

    Workflow for resolving oiling-out during benzothiazole recrystallization.

    References

    • Benchchem.2-Methylbenzo[d]thiazol-7-ol|163298-71-3. Benchchem.
    • Pharmalego.Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Pharmalego.
    • ACS Publications.Polymorphism in Opto-Electronic Materials with a Benzothiazole-fluorene Core. Crystal Growth & Design.
    • PMC.Polymorphism of bis(1,3-benzothiazol-2-yl) trithiocarbonate.
    • PMC.Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities.
    • Benchchem.

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Side-Product Formation in Benzothiazole Synthesis

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals who are encountering yield-limiting side reactions duri...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals who are encountering yield-limiting side reactions during benzothiazole synthesis.

    Synthesizing the benzothiazole core—typically via the condensation of 2-aminothiophenol with aldehydes or carboxylic acid derivatives—is a delicate cascade reaction. It requires precise control over nucleophilic addition, intramolecular cyclization, and final aromatization. When reaction conditions deviate, the pathway easily splinters into dead-end byproducts. This guide synthesizes field-proven insights to help you understand the causality behind these failures and provides self-validating protocols to correct them.

    Section 1: Mechanistic Pathways & Byproduct Origins (FAQs)

    Q1: Why is my reaction yielding a 2,2'-dithiobis(aniline) dimer instead of the desired benzothiazole? A1: The starting material, 2-aminothiophenol, is highly susceptible to premature oxidation[1]. When exposed to atmospheric oxygen or strong oxidants before the initial condensation step can occur, the free thiol groups oxidatively couple to form an inactive disulfide dimer[2]. Causality & Solution: To prevent this, always use freshly distilled or purified 2-aminothiophenol. If you are running traditional thermal condensations, purge the system with an inert atmosphere (N₂ or Ar) during the initial mixing phase[2]. Interestingly, in advanced visible-light-mediated protocols, this trace disulfide byproduct is intentionally leveraged as an in-situ photosensitizer to generate singlet oxygen, which drives the final aromatization step[3][4].

    Q2: I am observing benzothiazolone byproducts. What causes this and how can I suppress it? A2: Benzothiazolone formation typically occurs when utilizing carbon dioxide (CO₂) or certain C1 surrogate sources. Competitive insertion of the C1 source followed by unintended oxidation diverts the reaction away from the benzothiazole pathway[5]. Causality & Solution: The mechanistic divergence happens at the intermediate stage. To steer the reaction toward the desired benzothiazole, incorporate hydrosilanes (such as diethylsilane) into your reaction mixture. Hydrosilanes act as selective reducing agents that suppress the formation of benzothiazolones, ensuring the pathway strongly favors the desired heterocycle[5].

    Q3: My reaction stalls, leaving unconsumed starting materials or intermediates. Why? A3: Benzothiazole synthesis via aldehyde condensation is a three-stage cascade: (1) nucleophilic attack to form an imine (Schiff base), (2) intramolecular cyclization to a five-membered benzothiazolidine ring, and (3) a final dehydrogenation/oxidation to aromatize the ring[1][4]. Stalling usually occurs at the benzothiazolidine stage due to insufficient oxidant strength or steric hindrance from bulky substituents blocking the aromatization[5]. Causality & Solution: If the intermediate fails to oxidize, you must optimize the oxidant. Increase the oxidant stoichiometry, extend the reaction time, or switch to a more robust catalytic system (e.g., H₂O₂/HCl or CuO nanosheets) to forcefully drive the final dehydrogenation[5][6].

    Section 2: Mechanistic Divergence & System Optimization

    To effectively troubleshoot, you must visualize where the reaction pathway diverges. The diagram below maps the critical junctions where starting materials and intermediates can convert into unwanted side products.

    Pathway Start 2-Aminothiophenol + Carbonyl/C1 Source Imine Imine (Schiff Base) Intermediate Start->Imine Condensation (-H2O) Disulfide 2,2'-Dithiobis(aniline) (Disulfide Dimer) Start->Disulfide Premature Oxidation (O2 / Air) Benzothiazolone Benzothiazolone (Byproduct) Start->Benzothiazolone CO2 / C1 Insertion Side Reaction Benzothiazolidine Benzothiazolidine Intermediate Imine->Benzothiazolidine Intramolecular Cyclization Benzothiazolidine->Benzothiazolidine Stalled Reaction (Weak Oxidant) Product 2-Substituted Benzothiazole (Desired Product) Benzothiazolidine->Product Dehydrogenation (Oxidant)

    Mechanistic divergence in benzothiazole synthesis highlighting byproduct formation pathways.

    Quantitative Data: Comparison of Catalytic/Oxidant Systems

    Selecting the right catalytic system is the most effective way to bypass side-product formation. The following table summarizes quantitative outcomes based on the chosen system:

    Catalytic/Oxidant SystemReaction ConditionsTypical YieldPrimary Side Product RiskRef.
    H₂O₂ / HCl Ethanol, Room Temp85–94%Over-oxidation (if excess oxidant is used)[2]
    Molecular Iodine (I₂) DMF, Room Temp to HeatGoodHalogenation of electron-rich substrates[7]
    CuO Nanosheets Aqueous Ethanol, AirExcellentMinimal (Heterogeneous catalyst)[6]
    Visible Light (White LED) H₂O/CH₃CN, Open Air>90%Stalled intermediates (if light/O₂ is blocked)[3]

    Section 3: Validated Experimental Protocols

    The following protocols have been engineered to be self-validating systems. By observing specific physical and chemical changes at each step, you can confirm the reaction is proceeding along the correct mechanistic pathway.

    Protocol 1: High-Yield Oxidative Condensation (H₂O₂/HCl System)

    This method rapidly forces the benzothiazolidine intermediate to aromatize, preventing stalled reactions[2].

    • Reagent Preparation: Dissolve 1.0 mmol of freshly purified 2-aminothiophenol and 1.0 mmol of the target aldehyde in 10 mL of ethanol.

      • Causality: Ethanol solubilizes both organic reagents while remaining perfectly miscible with the aqueous oxidants added in the next step.

    • Oxidant Addition: At room temperature, add 6.0 mmol of 30% H₂O₂ to the stirred solution, followed immediately by the dropwise addition of 3.0 mmol concentrated HCl[2].

      • Causality: The HCl activates the carbonyl carbon to catalyze the initial imine formation, while the H₂O₂ acts as the terminal oxidant to drive the final dehydrogenation of the benzothiazolidine ring.

    • Reaction Monitoring (Self-Validation): Stir at room temperature for 45–60 minutes. Monitor via Thin Layer Chromatography (TLC).

      • Validation Check: The disappearance of the highly UV-active aldehyde spot and the emergence of a lower-polarity, intensely blue-fluorescent spot under 365 nm UV indicates successful aromatization to the benzothiazole. If the intermediate spot persists, the reaction has stalled.

    • Work-up: Pour the reaction mixture into a beaker containing 50 mL of ice-cold water[1]. Filter the precipitated solid and wash with cold water.

      • Causality: Rapid thermal quenching prevents further oxidative side reactions (over-oxidation), and the aqueous dilution exploits the poor water solubility of the final benzothiazole product to force precipitation.

    Protocol 2: Visible-Light Mediated Aerobic Synthesis (Green Protocol)

    This protocol elegantly solves the disulfide byproduct issue by turning the byproduct into a functional photosensitizer[3][4].

    • Setup: Combine 2-aminothiophenol (0.1 mmol) and the aldehyde (0.12 mmol) in a water/acetonitrile cosolvent system (5:1 ratio).

      • Causality: Water dramatically accelerates the nucleophilic condensation step, while the minor acetonitrile fraction ensures the hydrophobic aldehyde remains in solution[3].

    • Irradiation: Stir the mixture under open air while irradiating with 18 W white LEDs at ambient temperature.

      • Causality: Open air provides molecular oxygen. A trace amount of the 2-aminothiophenol oxidizes into a disulfide dimer. Instead of ruining the yield, this disulfide absorbs the visible light and acts as a photosensitizer, converting ambient O₂ into singlet oxygen and superoxide anions, which flawlessly execute the final dehydrogenation step[3][4].

    • Isolation (Self-Validation): Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash with water. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel flash chromatography.

      • Validation Check: The aqueous wash effectively removes highly polar unreacted intermediates. A successful organic extraction will yield a crude mixture that cleanly resolves the target benzothiazole from the baseline trace disulfide photosensitizer on the silica column.

    Sources

    Optimization

    Technical Support Center: Troubleshooting the Solution Stability of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results, false negatives, or unexpected toxicity when utilizing 2-(Chlor...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results, false negatives, or unexpected toxicity when utilizing 2-(Chloromethyl)-7-methoxybenzo[d]thiazole (CAS: 1188026-26-7)[1].

    This compound is a highly valuable intermediate in pharmaceutical synthesis and drug discovery[2]. However, its unique chemical architecture makes it notoriously unstable in standard laboratory solutions. This guide is engineered to deconstruct the chemical causality behind these stability issues and provide field-proven, self-validating protocols to ensure absolute scientific integrity in your workflows.

    Part 1: Causality and Core Chemical Stability (FAQs)

    Q1: Why does my stock solution of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole degrade so rapidly in standard solvents? Answer: The instability is rooted in the molecule's electronic architecture. The chloromethyl group is situated at the 2-position of the benzothiazole ring. This creates a "hetero-benzylic" system where the carbon-chlorine bond is highly activated. The electron-withdrawing nature of the imine-like nitrogen in the thiazole ring increases the electrophilicity of the adjacent methylene carbon[2]. Consequently, the molecule is exceptionally prone to nucleophilic attack. In protic solvents like methanol or ethanol, it undergoes rapid solvolysis. In hygroscopic solvents that have absorbed ambient moisture, it undergoes rapid hydrolysis to form 2-(hydroxymethyl)-7-methoxybenzo[d]thiazole and hydrochloric acid.

    Q2: Is DMSO a suitable solvent for long-term storage of this compound? Answer: No. While Dimethyl Sulfoxide (DMSO) is the gold standard for high-throughput screening (HTS) libraries, it is highly problematic for reactive alkyl halides[3]. Beyond moisture-induced hydrolysis (as DMSO is highly hygroscopic), DMSO itself acts as a nucleophile. Over time, the chloromethyl group reacts with DMSO to form an alkoxysulfonium intermediate. This can further degrade via a Kornblum-type oxidation to yield an aldehyde and dimethyl sulfide[4]. For long-term storage, anhydrous, non-nucleophilic aprotic solvents are mandatory.

    Part 2: Visualization of Degradation Pathways

    DegradationPathways A 2-(Chloromethyl)-7-methoxybenzo[d]thiazole (Intact Compound) B Hydrolysis Pathway Product: 2-Hydroxymethyl derivative + HCl A->B Trace Moisture (H2O) C Solvolysis Pathway Product: 2-Alkoxymethyl derivative + HCl A->C Protic Solvents (MeOH/EtOH) D DMSO Interaction Product: Sulfonium Salt / Aldehyde A->D Prolonged DMSO Storage

    Fig 1: Primary degradation pathways of 2-(chloromethyl)benzothiazole derivatives in solution.

    Part 3: Quantitative Stability Data

    To illustrate the urgency of proper solvent selection, the following table summarizes the degradation kinetics of 2-(chloromethyl)benzothiazole derivatives across various solvent systems.

    Solvent SystemStorage TemperatureEstimated Half-Life (t½)Primary Degradation Mechanism
    Methanol (Standard grade)25°C< 2 hoursSolvolysis (Nucleophilic substitution)
    DMSO (Ambient moisture)25°C4 - 6 hoursHydrolysis[3]
    DMSO (Anhydrous, <50 ppm H₂O)-20°C~ 2 - 3 weeksSlow alkoxysulfonium salt formation[4]
    Acetonitrile (Anhydrous, over MS)-80°C> 6 monthsNone (Stable)
    Part 4: Self-Validating Experimental Protocols

    To ensure trustworthiness in your experimental data, you must adopt a self-validating workflow. This means integrating quality control checks directly into the preparation phase to guarantee the compound has not degraded prior to your assay.

    Protocol 1: Preparation and Storage of Ultra-Dry Stock Solutions

    Objective: Formulate a stable stock solution that prevents premature C-Cl bond cleavage. Causality: Excluding nucleophiles and water completely halts the SN1/SN2 degradation pathways.

    • Desiccation: Upon receiving the lyophilized powder[1], store it sealed at 2-8°C. Before opening, equilibrate the intact vial to room temperature in a desiccator for at least 30 minutes. Reasoning: This prevents the condensation of atmospheric moisture onto the cold, hygroscopic powder.

    • Inert Atmosphere: Purge the vial with dry Argon or Nitrogen gas immediately upon opening.

    • Solvent Selection: Dissolve the compound in anhydrous Acetonitrile (MeCN) or anhydrous Tetrahydrofuran (THF) containing less than 50 ppm water (ideally stored over activated 3Å molecular sieves).

    • Aliquotting: Dispense the solution into single-use, amber glass vials to prevent potential photo-degradation. Purge the headspace of each vial with Argon before capping.

    • Storage: Flash-freeze the aliquots in liquid nitrogen and store at -80°C.

    • Thawing: Thaw only the required number of aliquots immediately before the assay. Discard any unused thawed solution; do not subject the compound to repeated freeze-thaw cycles[4].

    Protocol 2: Pre-Assay LC-MS Validation

    Objective: Verify compound integrity immediately prior to biological or chemical assays.

    • Dilute a 1 µL aliquot of your working stock solution into 99 µL of anhydrous MeCN.

    • Inject into an LC-MS system using a rapid gradient (e.g., 5-95% MeCN in water with 0.1% Formic Acid over 3 minutes). Note: The brief exposure to water during the LC run is acceptable due to the rapid analysis time and the acidic pH, which suppresses hydroxide-mediated hydrolysis.

    • Validation Criteria: Confirm the presence of the parent ion [M+H]+ at m/z ~214.0 (accounting for the ³⁵Cl isotope) and verify that the peak area of the intact compound is >95% relative to any degradation products (e.g., the hydroxymethyl derivative at m/z ~196.0). Do not proceed with the assay if degradation exceeds 5%.

    Part 5: Troubleshooting Workflow Visualization

    TroubleshootingWorkflow Start Receive 2-(Chloromethyl)-7-methoxybenzo[d]thiazole Equilibrate Equilibrate to RT in Desiccator (Prevents Condensation) Start->Equilibrate Solvent Select Solvent Equilibrate->Solvent Protic Protic/DMSO (High Risk) Solvent->Protic Incorrect Aprotic Anhydrous MeCN/THF (Low Risk) Solvent->Aprotic Correct Degradation Rapid Degradation (Assay Failure) Protic->Degradation Aliquot Create Single-Use Aliquots under Argon Aprotic->Aliquot Store Store at -80°C Aliquot->Store Validate Pre-Assay LC-MS Validation (Self-Validating Step) Store->Validate

    Fig 2: Self-validating workflow for anhydrous preparation and storage of reactive stock solutions.

    References
    • Title: 1188026-26-7 | 2-(Chloromethyl)
    • Source: researchgate.
    • Source: nih.
    • Source: japsonline.

    Sources

    Troubleshooting

    Troubleshooting nucleophilic substitution on the chloromethyl group

    Welcome to the Technical Support Center for Nucleophilic Substitution. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and opti...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Nucleophilic Substitution. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize substitution reactions targeting the chloromethyl group (–CH₂Cl).

    The chloromethyl group is a highly versatile electrophilic center. Because it is a primary alkyl halide, it is sterically unhindered and primed for bimolecular nucleophilic substitution (Sₙ2). However, when attached to an aromatic ring (e.g., benzyl chlorides) or a polymer matrix (e.g., Merrifield resin), the microenvironment and electronic effects can introduce competing pathways, such as Sₙ1 solvolysis, over-alkylation, or phase-transfer limitations.

    Below is our comprehensive diagnostic guide, causality-driven FAQs, and self-validating protocols to ensure your syntheses succeed.

    Diagnostic Workflow: Resolving Low Yields

    Before adjusting your reagents, use the following logical workflow to identify the root cause of poor substitution efficiency.

    Troubleshooting Start Issue: Low Yield / No Product CheckNu Is the nucleophile sterically hindered? Start->CheckNu CheckSolvent Is the solvent polar aprotic? CheckNu->CheckSolvent No Sol1 Use less bulky nucleophile or elevate temperature CheckNu->Sol1 Yes SideRxn Are there side reactions? (e.g., over-alkylation) CheckSolvent->SideRxn Yes Sol2 Switch to DMF, DMSO, or Acetonitrile CheckSolvent->Sol2 No Sol3 Use excess nucleophile or protecting groups SideRxn->Sol3 Over-alkylation Sol4 Optimize base to prevent E2 elimination SideRxn->Sol4 Elimination

    Caption: Troubleshooting workflow for nucleophilic substitution on chloromethyl groups.

    Frequently Asked Questions (FAQs) & Mechanistic Causality

    Q1: Why am I observing multiple alkylated products when reacting a primary amine with a benzyl chloride derivative? The Causality: The chloromethyl group is highly electrophilic. When a primary amine attacks the –CH₂Cl group, it forms a secondary amine. Because alkyl groups are electron-donating, the resulting secondary amine is often more nucleophilic than the starting primary amine. This thermodynamic reality leads to a cascading over-alkylation, eventually forming tertiary amines or quaternary ammonium salts[1]. The Solution: To favor mono-alkylation, use a large molar excess (5-10 equivalents) of the primary amine to statistically outcompete the secondary amine product. Alternatively, utilize a two-step Gabriel synthesis or an azide displacement followed by a Staudinger reduction to strictly yield a primary amine without over-alkylation risks.

    Q2: How do I control the competition between Sₙ1 and Sₙ2 pathways for benzylic chloromethyl groups? The Causality: Benzylic chloromethyl groups are unique; they can react via Sₙ2 due to the unhindered primary carbon, but they can also undergo Sₙ1 because the aromatic ring stabilizes the resulting benzylic carbocation via resonance[1]. Polar protic solvents (like water or methanol) hydrogen-bond to the nucleophile, reducing its nucleophilicity, while simultaneously stabilizing the leaving chloride ion, thereby favoring Sₙ1. Polar aprotic solvents (like DMF or DMSO) leave the nucleophile unsolvated and highly reactive, driving the Sₙ2 pathway[1]. The Solution: For a clean, rapid substitution, force the Sₙ2 pathway using strong, anionic nucleophiles in polar aprotic solvents.

    Q3: My nucleophilic substitution on Merrifield resin (chloromethylated polystyrene) has a very low loading efficiency. What is going wrong? The Causality: Solid-phase reactions depend entirely on the polymer matrix's ability to swell, which dictates the accessibility of the deeply buried chloromethyl sites. If the solvent does not adequately swell the polystyrene-divinylbenzene (PS-DVB) matrix, the nucleophile cannot penetrate the pores[2]. Furthermore, the microenvironment inside the resin is highly hydrophobic. The Solution: Use strong swelling solvents like DMF, DCM, or NMP. If using water-soluble or anionic nucleophiles, employ a phase-transfer catalyst (e.g., tetrabutylammonium iodide, TBAI) to shuttle the nucleophile into the hydrophobic polymer matrix. Heating to 50–60 °C can also overcome the kinetic barrier of polymer chain entanglement[3].

    Quantitative Data: Solvent Selection Matrix

    To systematically control the reaction pathway, refer to the following solvent matrix. Selecting the correct solvent is the single most important variable in preventing Sₙ1-mediated solvolysis side reactions.

    SolventDielectric Constant (ε)Solvation TypeNucleophile StateFavored PathwayRelative Sₙ2 Rate Multiplier
    Water 80.1Polar ProticHighly Solvated (H-bonded)Sₙ1 / Solvolysis1x (Baseline)
    Methanol 32.7Polar ProticSolvated (H-bonded)Sₙ1 / Sₙ2 Mixed5x
    Acetonitrile 37.5Polar AproticNaked / ReactiveSₙ25,000x
    DMF 36.7Polar AproticNaked / ReactiveSₙ21,000,000x
    DMSO 46.7Polar AproticNaked / ReactiveSₙ25,000,000x

    Standard Operating Procedures (Self-Validating Protocols)

    A robust protocol must be "self-validating"—meaning the procedure inherently generates data confirming its success without requiring complex downstream analytics.

    Protocol A: Sₙ2 Azidation of a Benzyl Chloride (Solution Phase)

    This protocol utilizes an azide nucleophile to cleanly displace the chloride, providing a distinct spectroscopic marker for validation.

    • Preparation: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add the chloromethyl substrate (1.0 eq, e.g., 4-(chloromethyl)-2-fluoropyridine)[4].

    • Solvation: Dissolve the substrate in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

    • Nucleophile Addition: Add sodium azide (NaN₃, 1.2 eq) in one portion. Safety Note: Never use halogenated solvents like DCM with sodium azide, as it can form explosive diazidomethane.

    • Reaction: Heat the mixture to 50 °C and stir vigorously for 4 hours.

    • Workup: Cool to room temperature, quench with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Self-Validation Step: Perform Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) on the crude oil. The sudden appearance of a massive, sharp absorption band at ~2100 cm⁻¹ (asymmetric azide stretch) instantly validates the success of the substitution.

    Protocol B: Solid-Phase Substitution of Merrifield Resin (Polymer Phase)

    This protocol outlines the functionalization of chloromethylated polystyrene, using a titration method to validate loading.

    • Resin Swelling: Place 1.0 g of Merrifield resin (chloromethylated PS-DVB, ~1.0 mmol/g loading) into a solid-phase synthesis vessel with a glass frit[3]. Add 10 mL of anhydrous DMF and agitate gently for 30 minutes to swell the polymer matrix.

    • Reagent Addition: Add the desired nucleophile (e.g., a carboxylic acid, 3.0 eq) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, 3.0 eq) to the suspension.

    • Catalysis: Add a catalytic amount of TBAI (0.1 eq) to facilitate phase transfer into the hydrophobic resin pores.

    • Reaction: Agitate the mixture at 60 °C for 12 hours.

    • Cleavage & Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x) to shrink the resin and expel unreacted reagents, then dry under a vacuum.

    • Self-Validation Step (Volhard Titration): Collect all the initial drained reaction solution and DMF washes. The chloride ions displaced from the resin are now in this solution. Titrate this filtrate with a standardized silver nitrate (AgNO₃) solution. By quantifying the exact molar amount of free chloride in the waste, you mathematically prove the exact molar amount of nucleophile successfully loaded onto the resin.

    Mechanistic Divergence Pathway

    Understanding the bifurcation between concerted and stepwise mechanisms is critical when troubleshooting unexpected byproducts.

    Mechanism Substrate Chloromethyl Substrate (R-CH2-Cl) SN2_Path SN2 Pathway (Concerted) Substrate->SN2_Path Strong Nu- Polar Aprotic SN1_Path SN1 Pathway (Stepwise) Substrate->SN1_Path Weak Nu- Polar Protic TS_SN2 Transition State [Nu---CH2---Cl]‡ SN2_Path->TS_SN2 Carbocation Carbocation Intermediate [R-CH2]+ SN1_Path->Carbocation -Cl- (Rate Limiting) Product Substituted Product (R-CH2-Nu) TS_SN2->Product Inversion Carbocation->Product +Nu- (Fast)

    Caption: Mechanistic divergence of chloromethyl substitution based on reaction conditions.

    References

    • The Journal of Organic Chemistry. "Functional Polymers from (Vinyl)polystyrene. Short Routes to Binding Functional Groups to Polystyrene Resin." ACS Publications. Available at: [Link]

    • ResearchGate. "A new chloromethylation method based on polystyrene–divinylbenzene." ResearchGate Publications. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Scaling Up Synthesis of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing bottlenecks when transitioning benzothiazole syntheses from milligram discovery scales to multi-...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing bottlenecks when transitioning benzothiazole syntheses from milligram discovery scales to multi-gram development batches.

    The synthesis of 2-(chloromethyl)-7-methoxybenzo[d]thiazole relies on the condensation and subsequent cyclization of 2-amino-3-methoxybenzenethiol with chloroacetyl chloride. While mechanistically straightforward, the scale-up is notoriously sensitive to thermal gradients, oxidation, and hydrolytic degradation. This guide is designed to move beyond basic recipes; it explains the causality behind each chemical behavior and provides self-validating protocols so you can independently verify the integrity of your reaction at every step.

    I. Reaction Workflow & Mechanism

    The synthesis proceeds via an initial acylation of the amine to form an N-(2-mercapto-6-methoxyphenyl)-2-chloroacetamide intermediate, followed by an intramolecular nucleophilic attack by the thiol onto the carbonyl carbon, culminating in dehydration to form the thiazole ring[1].

    Workflow for the synthesis of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole.

    II. Standard Operating Procedure (Self-Validating Methodology)

    This methodology is adapted from highly efficient [2] and [3].

    Step 1: Preparation & Degassing In a flame-dried, nitrogen-purged reaction vessel, dissolve 1.0 equivalent of 2-amino-3-methoxybenzenethiol hydrochloride in anhydrous glacial acetic acid (approx. 15 mL/g of substrate). Self-Validation: Degas the solution by sparging with nitrogen for 15 minutes. A color change to dark brown or yellow indicates premature oxidation to the disulfide. The solution should remain relatively pale.

    Step 2: Acylation Cool the solution to 0–5 °C using an ice bath. Add 1.5 equivalents of chloroacetyl chloride dropwise over 10 minutes. Causality: Controlling the exothermic acylation prevents the thermal degradation of the highly reactive acid chloride.

    Step 3: Cyclization (Microwave vs. Thermal) Seal the vessel and subject it to microwave irradiation (500 W) at 100 °C for 10–15 minutes. For conventional scale-up where microwaves are impractical, heat the mixture to reflux for 3–5 hours. Self-Validation: Pull a 10 µL aliquot and run an LCMS. The mass of the uncyclized intermediate (M+H = 232) must be fully converted to the cyclized product (M+H = 214).

    Step 4: Quenching & Workup Cool the mixture to room temperature and pour it over crushed ice. Slowly basify the aqueous mixture to pH 8 using 5M NaOH. Extract the aqueous layer with chloroform (3 × 50 mL). Causality: Basification neutralizes the acetic acid and deprotonates any unreacted thiols, driving the non-polar benzothiazole product into the organic chloroform layer.

    Step 5: Purification Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with petroleum ether/acetone, 10:1 v/v) to yield pure 2-(chloromethyl)-7-methoxybenzo[d]thiazole.

    III. Quantitative Scale-Up Metrics

    When scaling this reaction, thermodynamics shift drastically. Below is a comparative summary of expected metrics when transitioning from discovery to process scale.

    ParameterMicrowave-Assisted (Lab Scale)Conventional Thermal (Scale-Up)
    Reaction Time 10–15 minutes3–5 hours
    Yield 85–87%60–70%
    Purity (LCMS) > 98%~ 90%
    Major Byproducts Trace uncyclized amideDisulfides, uncyclized amide, hydrolysis products
    Thermal Profile Volumetric, uniform heatingConvection-dependent, localized overheating
    IV. Troubleshooting & FAQs

    Q: Why is my yield dropping during scale-up from microwave to conventional thermal heating? A: Causality: Microwave irradiation provides uniform, volumetric heating that rapidly drives the intramolecular cyclization and dehydration steps[4]. Conventional thermal heating relies on convection, which often causes localized overheating at the flask walls. This thermal gradient degrades the chloroacetyl chloride and promotes intermolecular side reactions, such as the formation of disulfides. Self-Validating Protocol: Monitor the reaction kinetics via LCMS. If the uncyclized intermediate (N-(2-mercapto-6-methoxyphenyl)-2-chloroacetamide) accumulates, your thermal transfer is insufficient. Increase the stirring rate and ensure a highly controlled ramp rate.

    Q: How do I prevent the oxidation of 2-amino-3-methoxybenzenethiol before the reaction begins? A: Causality: Electron-rich 2-aminothiophenols are highly susceptible to aerobic oxidation, rapidly forming unreactive disulfides. Utilizing the hydrochloride salt stabilizes the amine and reduces the electron density on the aromatic ring, mitigating oxidation. Self-Validating Protocol: Run a TLC of your starting material immediately before adding chloroacetyl chloride. A highly non-polar spot running near the solvent front indicates that the disulfide dimer has already formed. Always degas your acetic acid solvent and maintain a strict nitrogen atmosphere.

    Q: The product degrades during silica gel chromatography. What is the mechanistic cause? A: Causality: The chloromethyl group at the 2-position of the benzothiazole ring is highly activated and sensitive to nucleophilic attack or hydrolysis[5]. Prolonged exposure to the slightly acidic surface of standard silica gel catalyzes the hydrolysis of the chloride into a hydroxymethyl group. Self-Validating Protocol: Minimize column residency time by using fast flash chromatography. If degradation persists, neutralize the silica gel by incorporating 1% triethylamine (Et₃N) into your eluent, or bypass chromatography entirely by recrystallizing the crude product from a hexane/ethyl acetate mixture.

    Q: How do I unequivocally confirm successful cyclization versus the uncyclized intermediate? A: Causality: The intermediate is an open-chain amide containing both a free thiol and an amide N-H. Upon successful cyclization, water is eliminated, and the fully conjugated thiazole ring is formed. Self-Validating Protocol: Analyze the crude mixture via ¹H NMR. The uncyclized intermediate will display a broad singlet for the amide N-H proton (typically around 10.5 ppm) and a distinct thiol S-H proton. In the fully cyclized 2-(chloromethyl)-7-methoxybenzo[d]thiazole, both of these protons disappear, and the chloromethyl singlet shifts cleanly to approximately 4.95 ppm[6].

    V. References
    • Luo, B., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2457. Available at:[Link]

    • Kotte, R., & Vedula, G. S. (2025). Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies. Journal of Applied Pharmaceutical Science, 15(08), 156-164. Available at:[Link]

    • Katz, J. L., et al. (2023). Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. Journal of Medicinal Chemistry, 66(18), 12893–12911. Available at:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Catalyst Selection for Synthesizing 7-Methoxybenzothiazole Derivatives

    For Researchers, Scientists, and Drug Development Professionals This technical support center provides practical guidance and troubleshooting strategies for the synthesis of 7-methoxybenzothiazole derivatives. The inform...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    This technical support center provides practical guidance and troubleshooting strategies for the synthesis of 7-methoxybenzothiazole derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.

    Troubleshooting Guides

    This section addresses specific experimental issues in a question-and-answer format.

    Problem 1: Low or No Product Yield

    Question: My reaction to synthesize a 7-methoxybenzothiazole derivative is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

    Answer: Low product yield is a frequent issue in organic synthesis. Several factors could be contributing to this problem. Here’s a systematic approach to diagnosing and resolving the issue:

    Potential Causes and Recommended Solutions:

    Potential Cause Recommended Solutions
    Poor Quality of Starting Materials Ensure the purity of your 2-amino-thiophenol derivative and the corresponding carbonyl compound or other reactant. 2-Aminothiophenols are particularly susceptible to oxidation, so it's advisable to use a freshly opened bottle or purify the material before use.[1]
    Inefficient Catalyst The choice of catalyst is critical. For condensations with aldehydes, catalysts such as H₂O₂/HCl or samarium triflate have been reported to give good yields.[1][2] For couplings involving C-H functionalization, palladium catalysts are often employed.[3] Consider screening different catalysts to find the optimal one for your specific substrates. Copper-based catalysts like CuI, CuBr, and Cu(OAc)₂ are also effective for certain benzothiazole syntheses.[4][5]
    Suboptimal Reaction Temperature Temperature can significantly impact the yield. Some reactions proceed well at room temperature, while others require heating.[1] If the yield is low at room temperature, try gradually increasing the temperature. Conversely, if side product formation is observed at elevated temperatures, lowering the temperature might be beneficial.
    Inappropriate Solvent The solvent plays a crucial role in reaction kinetics and solubility. Polar aprotic solvents like DMF and DMSO are commonly used.[6] However, for some catalyst systems, "green" solvents like ethanol or even water can be effective.[2][6] In some cases, solvent-free conditions, particularly with microwave irradiation, can lead to shorter reaction times and improved yields.[6][7]
    Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[8] If the starting material is not fully consumed, consider extending the reaction time.

    Problem 2: Significant Side Product Formation

    Question: My reaction is producing the desired 7-methoxybenzothiazole, but I'm also getting a significant amount of impurities. How can I minimize byproduct formation?

    Answer: The formation of byproducts can complicate purification and reduce the overall yield. Here are common side reactions and strategies to mitigate them:

    Common Side Reactions and Prevention Strategies:

    Side Reaction Prevention Strategy
    Oxidation of 2-aminothiophenol The thiol group in 2-aminothiophenol can oxidize to form a disulfide byproduct. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.[1]
    Self-Condensation of Aldehyde Under certain conditions, aldehydes can undergo self-condensation. Adjusting the reaction conditions, such as temperature or catalyst, can help suppress this side reaction.[1]
    Formation of Benzothiazoline Intermediate In some cases, the reaction may stop at the benzothiazoline intermediate without full oxidation to the aromatic benzothiazole. The choice of an appropriate oxidizing agent or catalyst system is crucial to drive the reaction to completion.[9] Sodium hydrosulfite can be used as an oxidizing agent to facilitate the conversion of benzothiazolines to benzothiazoles.[10]
    Dimerization High concentrations of reactive intermediates can lead to the formation of undesired dimeric byproducts.[11] Consider using a higher dilution to favor the intramolecular cyclization.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common catalytic systems for synthesizing 7-methoxybenzothiazole derivatives?

    A1: The choice of catalyst largely depends on the synthetic route. Here are some of the most common systems:

    • Copper Catalysts: A variety of copper salts, including CuI, CuBr, CuCl, and Cu(OAc)₂, are widely used.[4][5] They are effective for reactions involving C-S and C-N bond formation. For example, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles is an efficient method.[5]

    • Palladium Catalysts: Palladium catalysts, such as Pd(OAc)₂ and PdCl₂, are particularly useful for cross-coupling reactions and C-H functionalization pathways to construct the benzothiazole core.[3][12][13] These reactions often require a co-catalyst or specific ligands.

    • Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (TsOH·H₂O) and Lewis acids such as samarium triflate can effectively catalyze the cyclization of 2-aminothiophenols with carbonyl compounds.[14][15]

    • "Green" and Metal-Free Catalysts: In recent years, more environmentally friendly methods have been developed. These include using iodine, H₂O₂/HCl, or even catalyst-free conditions under microwave irradiation or visible light.[2][7][16]

    Q2: How do I select the best catalyst for my specific reaction?

    A2: Catalyst selection is a multi-faceted decision. The following workflow can guide your choice:

    CatalystSelection Start Define Synthetic Route (e.g., Condensation, C-H Activation) Substrate Analyze Substrate Functional Groups (Electron-donating/withdrawing) Start->Substrate Literature Review Literature for Similar Transformations Substrate->Literature Screening Perform Catalyst Screening Literature->Screening Optimization Optimize Reaction Conditions (Temperature, Solvent, Time) Screening->Optimization Analysis Analyze Results (Yield, Purity) Optimization->Analysis Analysis->Screening Re-screen if necessary Final Select Optimal Catalyst Analysis->Final Successful

    Caption: Catalyst selection workflow.

    Q3: How can I monitor the progress of my benzothiazole synthesis?

    A3: Thin-layer chromatography (TLC) is the most common and effective technique for monitoring the reaction.[1][8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can be achieved using UV light or by staining with an appropriate reagent like iodine vapor.[1]

    Q4: What are some key safety precautions when working with reagents for 7-methoxybenzothiazole synthesis?

    A4: Safety is paramount in the laboratory. Here are some key considerations:

    • 2-Aminothiophenols: These compounds are often air-sensitive and can oxidize. It is recommended to handle them under an inert atmosphere.[1] They also have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed information.

    • Catalysts: Many metal catalysts are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

    • Solvents: Many organic solvents are flammable and have associated health risks. Always work in a fume hood and take appropriate fire safety precautions.

    Experimental Protocols

    This section provides a general experimental workflow for a common method of synthesizing 2-substituted-7-methoxybenzothiazoles.

    General Procedure for Condensation of a 2-amino-thiophenol derivative with an Aldehyde using an H₂O₂/HCl Catalyst [8]

    ExperimentalWorkflow Reactants 1. Combine Reactants (2-amino-thiophenol derivative & Aldehyde) Catalyst 2. Add Solvent & Catalyst (e.g., Ethanol, H₂O₂/HCl) Reactants->Catalyst Reaction 3. Reaction (Stirring at Room Temp.) Catalyst->Reaction Monitoring 4. Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Aqueous Workup & Neutralization Monitoring->Workup Complete Isolation 6. Isolation (Filtration/Extraction) Workup->Isolation Purification 7. Purification (Recrystallization/Chromatography) Isolation->Purification Characterization 8. Characterization (NMR, MS, etc.) Purification->Characterization

    Sources

    Optimization

    Technical Support Center: A Practical Guide to Monitoring 2-(Chloromethyl)-7-methoxybenzo[d]thiazole Reactions by TLC

    This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. We will delve into the practical application of Thin-Layer Chromatography (TLC) for monitoring the pr...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. We will delve into the practical application of Thin-Layer Chromatography (TLC) for monitoring the progress of chemical reactions involving 2-(Chloromethyl)-7-methoxybenzo[d]thiazole. Our focus is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your analyses effectively.

    Frequently Asked Questions (FAQs)

    Q1: What is the core principle of using TLC to monitor a reaction?

    A: Thin-Layer Chromatography (TLC) is a separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[1][2][3] In simple terms, you have a plate coated with a polar adsorbent like silica gel (the stationary phase) and a solvent (the mobile phase) that travels up the plate via capillary action.[1][4]

    As the solvent moves, it carries the components of your reaction mixture with it. Compounds with a higher affinity for the polar stationary phase (i.e., more polar compounds) will move more slowly, while less polar compounds that are more soluble in the mobile phase will travel further up the plate.[5][6] This separation allows you to visually track the consumption of your starting material, 2-(Chloromethyl)-7-methoxybenzo[d]thiazole, and the formation of your desired product. A pure compound should ideally result in a single spot.[5]

    Q2: How do I calculate and interpret the Retention Factor (Rf)?

    A: The Retention Factor (Rf) is a unitless value that quantifies the movement of a compound on a TLC plate.[7][8] It is a ratio calculated by dividing the distance the compound traveled from the origin (baseline) by the distance the solvent front traveled from the origin.[7][9][10]

    Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

    The Rf value is characteristic of a specific compound in a specific solvent system, making it a useful tool for identification.[11] For reaction monitoring, you will compare the Rf value of the spot corresponding to your starting material with the new spots that appear as the reaction progresses. A desirable Rf value is typically between 0.3 and 0.7, as this range usually provides the best separation from other potential components in the mixture.[5]

    Q3: How do I select the right mobile phase (solvent system) for my reaction?

    A: Selecting the mobile phase is the most critical step for achieving good separation. The goal is to find a solvent or solvent mixture that results in a significant difference in Rf values between your starting material and your product. Since 2-(Chloromethyl)-7-methoxybenzo[d]thiazole is a moderately polar heterocyclic compound, a good starting point is a mixture of a non-polar and a polar solvent.

    Recommended Starting Solvent Systems:

    Solvent SystemTypical Starting Ratio (v/v)Polarity Adjustment
    Ethyl Acetate / Hexanes1:4 (20% EtOAc)Increase EtOAc % to increase polarity (higher Rf values).
    Dichloromethane / Methanol98:2 (2% MeOH)Increase MeOH % to significantly increase polarity.

    The Strategy:

    • Start with a low-polarity system (e.g., 10-20% ethyl acetate in hexanes).

    • Spot your starting material and run the plate.

    • If the spot remains at the baseline (Rf is too low), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., move to 30% ethyl acetate).[5]

    • If the spot is at the solvent front (Rf is too high), decrease the polarity.[5]

    • The ideal system will give your starting material an Rf of ~0.2-0.4, which leaves ample space on the plate for the product spot to appear with a distinct Rf value.

    For nitrogen-containing heterocyclic compounds, tailing can sometimes be an issue. Adding a very small amount of a basic modifier like triethylamine (e.g., 0.1%) to the mobile phase can often resolve this by neutralizing acidic sites on the silica gel.[12]

    Troubleshooting Guide: Common TLC Issues and Solutions

    Problem Potential Cause(s) Recommended Solution(s)
    Spots are streaking or "tailing". 1. Sample overload: Too much compound was applied to the plate.[13][14] 2. Sample is too polar for the chosen solvent system. [13] 3. The compound is acidic or basic and is interacting strongly with the silica gel.1. Dilute your sample in a volatile solvent before spotting. 2. Decrease the polarity of the mobile phase or choose a different solvent system. 3. Add a modifier to the mobile phase: a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.[12]
    No spots are visible after visualization. 1. Sample concentration is too low. [13] 2. The compound does not absorb UV light and the chosen stain is ineffective.[15]1. Concentrate the sample or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[13] 2. Use a different, more general visualization method like potassium permanganate stain or an iodine chamber.
    All spots are at the baseline (Rf ≈ 0). The mobile phase is not polar enough to move the compounds.Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).[5]
    All spots are at the solvent front (Rf ≈ 1). The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate or methanol).[5]
    The solvent front is running unevenly. 1. The bottom of the TLC plate is not flat. 2. The plate is touching the side of the developing chamber or the filter paper.[13][16]1. Ensure the plate is cut evenly and sits flat on the bottom of the chamber. 2. Carefully place the plate in the center of the chamber, ensuring it does not touch the sides.

    Experimental Protocols

    Protocol 1: Step-by-Step TLC Analysis
    • Plate Preparation: Using a pencil, gently draw a straight origin line about 1 cm from the bottom of a silica gel TLC plate.[12] Never use a pen, as the ink components will chromatograph.[13]

    • Sample Spotting:

      • Prepare a dilute solution of your starting material (SM) to use as a reference.

      • Prepare a dilute solution of your reaction mixture (RM).

      • Using separate capillary tubes, make small, concentrated spots on the origin line for your SM and RM. A "co-spot" (Co), where the RM is spotted directly on top of the SM spot, is highly recommended for direct comparison.[12] Keep spots 1-2 mm in diameter.[16]

    • Chamber Development:

      • Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your origin line.[12][13]

      • Place a piece of filter paper inside the chamber to help saturate the atmosphere with solvent vapor, which ensures a more uniform solvent front.[12] Cover the chamber and allow it to equilibrate for 5 minutes.

    • Plate Elution: Carefully place the spotted TLC plate into the chamber and replace the lid. Allow the solvent to ascend the plate by capillary action.

    • Completion: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood before visualization.

    Protocol 2: Visualization Methods
    • UV Light (Non-Destructive):

      • Place the dried plate under a UV lamp. Benzothiazole derivatives are aromatic and highly conjugated, so they should be UV-active.[15]

      • View the plate at 254 nm. Compounds will appear as dark purple or blue spots against the fluorescent green background.[17][18]

      • Lightly circle all visible spots with a pencil.[17] This method is non-destructive and should always be performed first.[17][19]

    • Iodine Chamber (Semi-Destructive):

      • Place the dried plate into a sealed chamber containing a few crystals of solid iodine.[20][21]

      • The iodine vapor will adsorb onto organic compounds, rendering them visible as yellow-brown spots.[17][19]

      • Circle the spots with a pencil as they will fade over time as the iodine evaporates.[20][22]

    • Potassium Permanganate (KMnO₄) Stain (Destructive):

      • This is an excellent general-purpose stain for compounds that can be oxidized.[23][24]

      • Stain Recipe: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[24][25] Store in a dark bottle.

      • Procedure: Quickly dip the plate into the stain or spray it evenly. Oxidizable compounds will appear as yellow or brown spots on a purple background.

    Visual Workflows

    graphdot prep 1. Plate Preparation (Draw origin line with pencil) spot 2. Spotting (Apply dilute SM, RM, and Co-spot) prep->spot dev 3. Development (Elute in a saturated chamber) spot->dev dry 4. Drying (Mark solvent front & evaporate) dev->dry vis 5. Visualization (UV light, then stain if needed) dry->vis analyze 6. Analysis (Calculate Rf values and assess progress) vis->analyze

    Caption: Standardized workflow for TLC reaction monitoring.

    cluster_0 Reaction Monitoring Over Time cluster_1 Resulting TLC Plate T0 Time = 0 SM T1 Time = 1 hr SM P T0->T1 Reaction Progress plate Product (P) Starting Material (SM) Solvent Front T0:f1->plate:p1 Lower Rf T_final Time = Final P T1->T_final Reaction Progress T_final:f1->plate:p0 Higher Rf

    Sources

    Troubleshooting

    Technical Support Center: Synthesis of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole

    Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Chloromethyl)-7-methoxybenz...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole. As a critical intermediate in pharmaceutical research, achieving high purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis and minimize the formation of critical impurities.

    Troubleshooting Guide: Common Issues and Solutions

    This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

    Question 1: My reaction mixture turns dark, and analysis shows a significant disulfide impurity. What is causing this, and how can I prevent it?

    Answer: This is a classic and highly common issue when working with 2-aminothiophenol derivatives. The dark coloration and the presence of a disulfide impurity point towards the oxidative dimerization of your starting material, 2-amino-3-methoxybenzenethiol.

    Root Cause Analysis: The thiol (-SH) group in 2-amino-3-methoxybenzenethiol is highly susceptible to oxidation. In the presence of atmospheric oxygen, trace metal catalysts, or even some oxidizing reagents, two molecules of the aminothiophenol can couple to form 2,2'-disulfanediylbis(3-methoxyaniline). This side reaction consumes your starting material, reduces the yield of the desired benzothiazole, and introduces a difficult-to-remove impurity.[1]

    Preventative & Corrective Actions:

    • Inert Atmosphere: The most critical control parameter is the exclusion of oxygen. Purge your reaction vessel thoroughly with an inert gas (e.g., argon or nitrogen) before adding reagents and maintain a positive pressure of inert gas throughout the reaction.[1]

    • Degas Solvents: Use solvents that have been degassed via sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.

    • Starting Material Quality: Ensure the 2-amino-3-methoxybenzenethiol is pure and has been stored properly under an inert atmosphere and protected from light. If its quality is suspect, consider purifying it immediately before use.

    • Reaction Sequencing: Add the chloroacetyl chloride to the solution of the aminothiophenol. The desired intramolecular cyclization is typically much faster than the intermolecular disulfide formation. Ensuring the acylating agent is readily available can favor the correct pathway.

    Question 2: My LC-MS analysis indicates a dimeric species with a mass corresponding to (2 x Product - HCl). What is this impurity, and how can it be avoided?

    Answer: This impurity is almost certainly a diarylmethane-bridged species, a common byproduct in chloromethylation reactions.[2] It is formed when the highly reactive chloromethyl group of your product, 2-(Chloromethyl)-7-methoxybenzo[d]thiazole, undergoes a Friedel-Crafts-type alkylation with another molecule of the benzothiazole. The electron-donating 7-methoxy group activates the aromatic ring, making this side reaction particularly favorable.

    Root Cause Analysis: The formation of this diarylmethane impurity is promoted by several factors:

    • High Temperatures: Increased thermal energy accelerates this unwanted side reaction.[2]

    • High Concentrations: As the concentration of the chloromethylated product builds up, the probability of intermolecular reaction increases.[2]

    • Lewis Acid Catalysts: While not always used in this specific synthesis, strong Lewis acids can significantly promote the alkylation side reaction.[2]

    • Prolonged Reaction Times: Allowing the reaction to stir for too long after the starting material is consumed provides more opportunity for the product to react with itself.

    Preventative & Corrective Actions:

    • Temperature Control: Maintain the lowest effective temperature for the reaction. Monitor the reaction closely and avoid excessive heating.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or a rapid LC-MS method to track the consumption of the starting material. Work up the reaction as soon as the starting material is consumed to minimize over-reaction.

    • Control Stoichiometry: Ensure that chloroacetyl chloride is not the limiting reagent, as this would leave unreacted aminothiophenol that could potentially be alkylated, though the self-condensation of the product is more common.

    Question 3: The NMR of my crude product is complex, suggesting the presence of the benzothiazoline intermediate. How do I ensure complete aromatization to the benzothiazole?

    Answer: The condensation of 2-aminothiophenol with an acyl chloride first forms a benzothiazoline intermediate, which must then be oxidized (aromatized) to the final benzothiazole.[1] If this final oxidation step is incomplete, you will have the benzothiazoline as a major impurity.

    Root Cause Analysis: In many variations of this synthesis, the cyclization and dehydration/aromatization occur in one pot. However, if conditions are not optimal, the benzothiazoline can be isolated.

    • Insufficient Dehydration/Oxidation: The final step is effectively a dehydration. In some protocols, particularly those run at lower temperatures or in the absence of a dehydrating agent or mild oxidant, this step can be slow.

    • Steric Hindrance: While less of a factor here, bulky substituents can sometimes slow down the final aromatization step.[1]

    Preventative & Corrective Actions:

    • Reaction Solvent/Conditions: Performing the reaction in a solvent like acetic acid under reflux often provides sufficiently acidic and thermal conditions to drive the dehydration to completion.[3]

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to be highly effective for this transformation, often leading to rapid and complete conversion in minutes.[3][4]

    • Mild Oxidant: If isolating the intermediate is a persistent problem, consider the use of a mild oxidant in the workup or as part of the reaction conditions. However, this must be done with extreme care to avoid the disulfide formation mentioned in Question 1. Often, exposure to air during workup is sufficient if the intermediate is not overly stable.

    Frequently Asked Questions (FAQs)

    Q1: What is the most reliable synthetic route to prepare 2-(Chloromethyl)-7-methoxybenzo[d]thiazole?

    The most common and direct method is the condensation of 2-amino-3-methoxybenzenethiol with chloroacetyl chloride.[3] This one-pot reaction forms the thiazole ring and incorporates the chloromethyl group simultaneously. Alternative routes, such as the chlorination of 2-(hydroxymethyl)-7-methoxybenzo[d]thiazole, add extra steps to the synthesis and often use harsher reagents.[4]

    Q2: What are the most critical reaction parameters to control for a clean synthesis?

    Based on the issues detailed in the troubleshooting guide, the three most critical parameters are:

    • Atmosphere: Strictly maintain an inert (N₂ or Ar) atmosphere to prevent oxidative dimerization of the starting material.

    • Temperature: Use the minimum temperature required for a reasonable reaction rate to suppress the formation of the diarylmethane byproduct.

    • Reaction Time: Monitor the reaction and stop it once the starting material is consumed to avoid product degradation and side reactions.

    Q3: How should I prepare and handle the 2-amino-3-methoxybenzenethiol starting material?

    The purity of this starting material is crucial. It can be synthesized from 2-amino-7-methoxybenzothiazole via alkaline hydrolysis.[5]

    • Synthesis: Refluxing the parent 2-aminobenzothiazole with a strong base like KOH will open the thiazole ring.[5][6] Careful neutralization with an acid (e.g., acetic acid) to a pH of ~6 will precipitate the aminothiophenol.[5]

    • Handling & Storage: This compound is sensitive to air and light. It should be stored in a dark container, under an inert atmosphere, and preferably refrigerated. For best results, use it as soon as possible after preparation or purification.

    Q4: What analytical techniques are best for monitoring the reaction and assessing final purity?

    • Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for qualitative, real-time tracking of the consumption of starting materials and the appearance of the product. Staining with potassium permanganate can be effective for visualizing the thiol.

    • Purity Assessment:

      • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the best technique to identify the product and all major impurities by their mass-to-charge ratio.

      • ¹H NMR (Proton Nuclear Magnetic Resonance): Essential for confirming the structure of the final product and identifying impurities. The characteristic singlet for the -CH₂Cl protons should be clean.

      • HPLC (High-Performance Liquid Chromatography): Provides quantitative purity data (e.g., >97% purity).[7]

    Visualizing the Synthetic Pathway and Impurity Formation

    The following diagram illustrates the desired reaction pathway and the key side reactions that lead to common impurities.

    Synthesis_Pathway SM 2-Amino-3-methoxybenzenethiol Reagent + Chloroacetyl Chloride Disulfide Disulfide Impurity (Oxidative Dimerization) SM->Disulfide Intermediate Acylated Intermediate Reagent->Intermediate Acylation Product 2-(Chloromethyl)-7- methoxybenzo[d]thiazole Intermediate->Product Cyclization/ Aromatization Diarylmethane Diarylmethane Impurity (Product Self-Condensation) Product->Diarylmethane

    Sources

    Optimization

    Technical Support Center: Overcoming Poor Solubility of Benzothiazole Derivatives

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who have hit a wall during lead optimization or in vitro screening due to the notorious "brick dust" pheno...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who have hit a wall during lead optimization or in vitro screening due to the notorious "brick dust" phenomenon associated with benzothiazole derivatives.

    The benzothiazole core is a highly privileged, sp2-rich aromatic scaffold in medicinal chemistry, exceptionally valuable for targeting shallow or narrow protein binding pockets[1]. However, this planar bicyclic framework promotes strong intermolecular π−π stacking and high crystal lattice energy. The causality is simple but frustrating: the very structural features that make benzothiazoles excellent pharmacophores also make them thermodynamically stable in the solid state and highly resistant to aqueous solvation[1].

    This guide provides field-proven, self-validating strategies to overcome these solubility hurdles through formulation, chemical modification, and assay optimization.

    Quantitative Comparison of Solubility Enhancement Strategies

    Before diving into protocols, it is critical to select the right intervention based on your current stage of development. Below is a synthesized comparison of the three most effective strategies for benzothiazole solubilization.

    StrategyMechanism of ActionTypical Stoichiometry / SizeKey AdvantagesPrimary LimitationBest Suited For
    Cyclodextrin Complexation Host-guest encapsulation of the hydrophobic core within a lipophilic cavity[2].1:1 or 1:2 (Drug:CD)[3]No covalent modification required; scalable.May not provide sufficient solubility for highly lipophilic analogs.Late-stage leads; in vitro assays; oral formulations.
    Amino Acid Prodrugs Covalent addition of an ionizable promoiety (e.g., L-lysyl amide)[4].N/A (Small molecule)Massive increase in aqueous solubility in weak acids[4].Requires additional synthetic steps and in vivo cleavage[5].Parenteral administration; in vivo efficacy models.
    Polymeric Nanoparticles Ionic gelation/encapsulation (e.g., chitosan derivatives)[6].~100 - 300 nm diameterEnhances cellular uptake and antibacterial efficacy[6].Complex characterization; potential polymer toxicity.Targeted delivery; antimicrobial applications.

    Formulation Strategy: Cyclodextrin Inclusion Complexes

    When structural modification is no longer an option, β -cyclodextrin ( β -CD) or methyl- β -cyclodextrin (Me- β -CD) complexation is the gold standard. The encapsulation process is driven thermodynamically by the displacement of high-enthalpy water molecules from the CD cavity by the hydrophobic benzothiazole moiety[7].

    CD_Workflow A 1. Phase Solubility (Determine [CD] max) B 2. Stoichiometry (1:1 or 1:2 Ratio) A->B C 3. Co-precipitation (Aqueous/Organic Mix) B->C D 4. Equilibration (Stir 48h -> Refrigerate) C->D E 5. Isolation (Filter & Dry) D->E F 6. Validation (NMR, FTIR, DSC) E->F

    Caption: Workflow for formulating benzothiazole-β-cyclodextrin inclusion complexes.

    Self-Validating Protocol: Co-Precipitation Method

    This protocol is designed as a self-validating system. If the complexation fails, the validation steps at the end will explicitly reveal the failure, preventing downstream assay artifacts.

    Step 1: Phase Solubility Profiling

    • Action: Prepare aqueous solutions of β -CD at increasing concentrations (e.g., 0 to 15 mM). Add an excess of your solid benzothiazole derivative to each. Shake at 25°C for 72 hours, filter, and measure dissolved drug via UV-Vis.

    • Causality: This generates a phase solubility diagram. A linear increase (A-type) indicates a 1:1 soluble complex. A curve that plateaus or drops (B-type) indicates the complex has limited solubility and will precipitate, which is actually ideal for the co-precipitation isolation method[2].

    Step 2: Host-Guest Co-precipitation

    • Action: Dissolve the optimal concentration of β -CD in water. Dissolve your benzothiazole in a minimal volume of a water-miscible solvent (e.g., ethanol or acetone). Add the organic solution dropwise to the stirring aqueous β -CD solution[2].

    • Causality: Dropwise addition ensures the guest molecule is immediately surrounded by an excess of host cavities, preventing the bulk precipitation of the free drug that would occur upon rapid solvent mixing.

    Step 3: Thermal Equilibration & Isolation

    • Action: Stir at room temperature for 48 hours to reach thermodynamic equilibrium. Transfer the flask to a refrigerator (4°C) for an additional 48 hours. Filter the resulting precipitate and dry under a vacuum[2].

    • Causality: Lowering the temperature decreases the kinetic energy of the system and reduces the aqueous solubility of the inclusion complex, driving the complex out of solution for high-yield recovery.

    Step 4: Validation (Crucial)

    • Action: Perform 1H NMR on the dried powder dissolved in D2O or DMSO-d6.

    • Causality: If you have a true inclusion complex, the H3 and H5 protons of β -cyclodextrin (which line the inside of the hydrophobic cavity) will exhibit distinct upfield chemical shifts due to the magnetic shielding provided by the encapsulated benzothiazole ring[3][7]. If these shifts are absent, you merely have a physical mixture.

    Chemical Strategy: The Prodrug Approach

    For in vivo applications, particularly parenteral administration, formulation alone is rarely sufficient. The most successful intervention in the field is the synthesis of amino acid prodrugs. A classic example is the clinical candidate Phortress, derived from the highly lipophilic 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole[5]. By attaching L-lysyl or L-alanyl amide promoieties, researchers unlocked massive solubility gains[4].

    Prodrug_Mechanism Parent Lipophilic Benzothiazole (Poor Aqueous Solubility) Prodrug Amino Acid Prodrug (e.g., L-lysyl amide) Parent->Prodrug Chemical Synthesis Formulation Aqueous Formulation (Stable in Weak Acid) Prodrug->Formulation Dissolution Cleavage In Vivo Enzymatic Cleavage (Amidases/Peptidases) Formulation->Cleavage Parenteral Admin Active Active Free Base (Target Binding & Efficacy) Cleavage->Active Drug Release

    Caption: Mechanism of solubility enhancement and in vivo activation of benzothiazole prodrugs.

    Troubleshooting & FAQs (In Vitro Assays)

    Q: My benzothiazole derivative precipitates instantly when I dilute my DMSO stock into the aqueous assay buffer. How do I fix this? A: Causality: This is a classic solvent crash-out. When DMSO is diluted into water, the hydrophobic effect rapidly drives the planar benzothiazole molecules together to minimize contact with water. Solution: First, ensure your final DMSO concentration in the assay does not exceed 1% (or 0.5% if possible). Second, pre-warm your aqueous buffer to 37°C before adding the compound. Finally, supplement your buffer with a non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-68). The surfactant lowers the surface tension and forms micelles that stabilize the compound in a micro-dispersion, preventing macroscopic precipitation.

    Q: I synthesized an L-lysyl amide prodrug of my benzothiazole, but it is still insoluble in neutral PBS (pH 7.4). Why? A: Causality: Amino acid prodrugs rely entirely on the protonation of their primary amines to achieve aqueous solubility. At pH 7.4, the degree of protonation for certain aliphatic amines may be insufficient to overcome the lattice energy of the benzothiazole core. Solution: Formulate the prodrug in a weak acid (e.g., 0.1 M citric acid or dilute HCl) prior to use[4]. This ensures full protonation of the amine. These prodrugs exhibit excellent stability at ambient temperatures in weak acids and will rapidly degrade to the active free base once exposed to in vivo amidases[4][5].

    Q: I am trying to formulate my benzothiazole into polymeric nanoparticles using chitosan. The particles are aggregating. What is going wrong? A: Causality: Aggregation during ionic gelation (e.g., using sodium tripolyphosphate with chitosan) is usually caused by an imbalance in the electrostatic interactions or an inappropriate zeta potential. If the zeta potential drops too close to neutral, the nanoparticles lose their electrostatic repulsion and aggregate. Solution: Optimize the ratio of the crosslinker (tripolyphosphate) to the polymer. Adding too much crosslinker neutralizes the positive charges on the chitosan backbone, leading to a regular decrease in zeta potential and subsequent aggregation[6]. Aim for a formulation that yields a high positive zeta potential (> +30 mV) to maintain colloidal stability[6].

    Sources

    Troubleshooting

    Technical Support Center: Managing Reaction Temperature for Selective Benzothiazole Synthesis

    Welcome to the Technical Support Center for benzothiazole synthesis. The formation of the benzothiazole core—a privileged scaffold in medicinal chemistry—via the condensation of 2-aminothiophenol with carbonyl compounds...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for benzothiazole synthesis. The formation of the benzothiazole core—a privileged scaffold in medicinal chemistry—via the condensation of 2-aminothiophenol with carbonyl compounds is a highly temperature-sensitive cascade reaction. This guide provides researchers and drug development professionals with mechanistic insights, diagnostic data, and validated protocols to troubleshoot temperature-related anomalies during synthesis.

    Mechanistic Causality: Why Temperature Dictates Selectivity

    Synthesizing benzothiazoles is not a single-step event; it is a kinetic cascade consisting of condensation (forming a Schiff base/imine), intramolecular cyclization (forming a benzothiazoline intermediate), and oxidation (aromatization to benzothiazole).

    Temperature acts as the primary thermodynamic switch for these steps. Traditionally, high temperatures (140°C to 220°C) were employed to force the final oxidation step[1]. However, applying excessive heat indiscriminately can lead to the thermal degradation of starting materials or the self-condensation of aldehydes[1]. Conversely, operating at temperatures that are too low can stall the reaction. For instance, in certain catalytic systems, lowering the reaction temperature by just 20°C can decrease the target yield by up to six times[2].

    Modern methodologies bypass the need for extreme heat by introducing mild oxidants (like Air/DMSO or molecular iodine), allowing the aromatization step to proceed smoothly at room temperature[3].

    Pathway Start 2-Aminothiophenol + Carbonyl Compound Condensation Condensation (Schiff Base / Imine) Start->Condensation 20°C - 50°C Side1 Disulfide Byproduct (Thiol Oxidation) Start->Side1 Premature Oxidation (Poor Temp Control) Side2 Decomposition / Self-Condensation Start->Side2 >200°C Prolonged Cyclization Intramolecular Cyclization (Benzothiazoline) Condensation->Cyclization Acid Catalyst / Heat Oxidation Oxidation / Aromatization (Benzothiazole) Cyclization->Oxidation Oxidant or >140°C

    Caption: Mechanistic pathway of benzothiazole synthesis highlighting temperature-dependent transitions.

    Diagnostic Data: Temperature Ranges & Expected Outcomes

    The table below summarizes how different temperature profiles interact with specific catalytic systems, allowing you to benchmark your expected yields and anticipate common thermal issues.

    MethodologyOperating TemperatureCatalyst / Oxidant SystemAvg. YieldCommon Temperature-Related Issue
    Air/DMSO Oxidation 20–25°C (RT)DMSO / Ambient O₂85–95%Stalls at benzothiazoline if aeration is insufficient[3].
    Iodine-Promoted 70–80°CI₂ (Catalytic)80–90%Iodine sublimation if temperature exceeds 80°C[3].
    Microwave-Assisted 80–100°CNone (Ethanol solvent)85–98%Rapid over-pressurization if the vessel is unvented[4].
    Solvent-Free 100–140°Cp-Toluene sulfonic acid75–85%Localized charring due to exothermic spikes[4].
    Thermal Condensation 140–220°CPolyphosphoric acid (PPA)60–80%Disulfide formation; aldehyde self-condensation[1].

    Troubleshooting Guide & FAQs

    Q1: My reaction stalls at the intermediate Schiff base or benzothiazoline. Should I increase the temperature? A: Not necessarily. While increasing the temperature (e.g., to 140°C) can drive the final oxidation step thermodynamically, it often leads to degradation[1]. The stall is usually an oxidation bottleneck, not a thermal one. Instead of applying extreme heat, introduce a mild oxidant (like an Air/DMSO system or catalytic iodine). This allows the cyclization-oxidation cascade to proceed to completion at room temperature or under mild heating (70°C)[3].

    Q2: I am seeing a high percentage of disulfide byproduct. How do I control this? A: The oxidation of the thiol group in 2-aminothiophenol to form a disulfide byproduct is a highly competitive side reaction[1]. This is exacerbated by high temperatures combined with premature exposure to strong oxidants. Fix: Lower the initial reaction temperature to 0–20°C during the reagent addition phase to favor imine condensation over thiol oxidation. Additionally, ensure the reaction is purged with an inert atmosphere (N₂/Ar) during the initial mixing phase before intentionally introducing an oxidant[1].

    Q3: I am using a solvent-free method, but my yields are dropping and the mixture is turning into a black tar. What is happening? A: This indicates localized overheating and thermal decomposition. In solvent-free synthesis, the absence of a solvent removes the thermal buffer (the boiling point cap). When the exothermic condensation occurs, the internal temperature can spike well beyond your setpoint. Fix: Use a step-wise heating profile. Start at 50°C for 30 minutes to allow initial condensation to occur in a controlled manner, then ramp to 100°C for the final cyclization[4].

    Troubleshooting Start Issue: Low Yield (< 50%) CheckTLC Diagnostic: Identify Major Impurity (TLC/LCMS) Start->CheckTLC Imp1 Unreacted Starting Material CheckTLC->Imp1 Imp2 Benzothiazoline Intermediate CheckTLC->Imp2 Imp3 Disulfide Byproduct CheckTLC->Imp3 Act1 Increase Temp by 20°C or Extend Time Imp1->Act1 Act2 Add Mild Oxidant (e.g., Air/DMSO, I2) Imp2->Act2 Act3 Lower Initial Temp, Use Inert Atmosphere Imp3->Act3 Success Optimal Yield Achieved Act1->Success Act2->Success Act3->Success

    Caption: Decision tree for troubleshooting low yields in benzothiazole synthesis based on intermediate analysis.

    Validated Standard Operating Protocols (SOPs)

    Protocol A: Mild-Temperature Oxidant-Assisted Synthesis (Self-Validating)

    Mechanism & Causality: This protocol utilizes DMSO as both a solvent and a mild oxidant under ambient air[3]. By leveraging chemical oxidation rather than thermal energy, it eliminates the need for high heat, preventing starting material decomposition.

    • Preparation: In a 25 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in 5 mL of anhydrous DMSO.

    • Addition: Add 2-aminothiophenol (1.0 mmol) dropwise at room temperature (20–25°C).

      • Self-Validation Check: The solution should turn pale yellow within 5 minutes, visually confirming the initial Schiff base formation.

    • Aeration: Stir the mixture vigorously while open to the air (or under an air balloon) at room temperature for 4 to 6 hours.

    • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the highly fluorescent benzothiazoline intermediate confirms successful oxidation to the final product.

    • Workup: Pour the mixture into 20 mL of ice-cold water. The desired 2-arylbenzothiazole will precipitate. Collect the product by filtration and wash with cold water.

    Protocol B: High-Temperature Microwave-Assisted Synthesis

    Mechanism & Causality: Microwave irradiation provides uniform, rapid dielectric heating. This bypasses the slow kinetics of conventional conductive heating, minimizing the time reactants spend in side-reaction-prone intermediate states[4].

    • Setup: Combine 2-aminothiophenol (1.0 mmol) and the target carbonyl compound (1.0 mmol) in a heavy-walled microwave-safe vial. Add 2 mL of ethanol as the solvent[4].

    • Irradiation: Seal the vial and irradiate at 80°C (maximum power 200W) for exactly 10 minutes[4].

      • Self-Validation Check: Monitor the internal pressure sensor of the microwave reactor; a stable pressure plateau confirms that no runaway thermal decomposition is occurring.

    • Cooling: Allow the vial to cool to room temperature via forced air before unsealing to prevent solvent flash-boiling.

    • Purification: Concentrate the mixture under reduced pressure and purify the crude product via recrystallization from an ethanol/water mixture.

    References

    • BenchChem.Troubleshooting guide for the synthesis of benzothiazole derivatives.
    • PMC (National Institutes of Health).Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
    • Organic Chemistry Portal.Benzothiazole synthesis.
    • AIRO.GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS.

    Sources

    Optimization

    Technical Support Center: Preventing Degradation of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole

    Introduction 2-(Chloromethyl)-7-methoxybenzo[d]thiazole (CAS: 1188026-26-7) is a highly reactive electrophilic intermediate widely utilized in organic synthesis and pharmaceutical drug development 1[1]. While the benzoth...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    2-(Chloromethyl)-7-methoxybenzo[d]thiazole (CAS: 1188026-26-7) is a highly reactive electrophilic intermediate widely utilized in organic synthesis and pharmaceutical drug development 1[1]. While the benzothiazole core itself exhibits robust stability 2[2], the highly activated chloromethyl group at the 2-position introduces significant storage challenges. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to prevent degradation during storage and handling.

    Part 1: The Mechanistic Root of Degradation

    To prevent degradation, we must first understand the causality. The primary failure mode for 2-(Chloromethyl)-7-methoxybenzo[d]thiazole is hydrolytic degradation .

    The electron-withdrawing nature of the benzothiazole ring polarizes the C-Cl bond, rendering the benzylic-like carbon highly susceptible to nucleophilic attack by ambient moisture ( H2​O ) 3[3]. This SN​2 substitution displaces the chloride ion, converting the compound into 2-(hydroxymethyl)-7-methoxybenzo[d]thiazole and releasing stoichiometric amounts of hydrochloric acid (HCl). Because the benzothiazole nitrogen is weakly basic, the liberated HCl protonates the ring, creating an autocatalytic degradation loop that manifests as insoluble hydrochloride salts 2[2].

    Hydrolytic degradation of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole via moisture exposure.

    Part 2: Troubleshooting FAQs

    Q1: My stored powder has clumped and is no longer fully soluble in standard organic solvents. What happened? A: This is the hallmark of moisture contamination. The clumping and insolubility are caused by the formation of the hydrochloride salt. Causality: The free base form of your compound is soluble in solvents like dichloromethane (DCM) or ethyl acetate. However, the protonated benzothiazolium salt (formed by the HCl released during hydrolysis) is highly polar and insoluble in these solvents. Action: Do not use this batch for moisture-sensitive coupling reactions. The exact stoichiometry is now compromised, and the presence of free HCl will quench basic reagents (e.g., DIPEA, TEA) used in downstream synthesis.

    Q2: Can I store this compound as a pre-made stock solution to avoid repeated weighing? A: It is highly discouraged to store this compound in solution for extended periods. While convenient, dissolution increases the kinetic mobility of the molecules, accelerating degradation if even trace amounts of water are present 4[4]. If you must: Use strictly anhydrous, aprotic solvents (e.g., dry DMF or DMSO stored over activated 3Å molecular sieves) and store in single-use aliquots at -20°C.

    Q3: Does light exposure affect the stability of this compound? A: Yes. Heterocyclic compounds containing halogens can undergo photo-induced homolytic cleavage of the C-Cl bond, leading to radical-mediated degradation 5[5]. Always store the compound in amber glass vials to block UV/visible light transmission.

    Part 3: Self-Validating Storage Protocols

    To ensure absolute scientific integrity, your storage workflow must be a self-validating system. This means incorporating visual or analytical checks that confirm the protocol's success without requiring full LC-MS analysis prior to every use.

    Standard Operating Procedure: Anhydrous Aliquoting and Long-Term Storage
    • Equilibration: Bring the sealed commercial bottle to room temperature inside a desiccator before opening.

      • Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture directly onto the active compound, initiating rapid hydrolysis.

    • Inert Transfer: Transfer the bottle into a glovebox purged with high-purity Argon or Nitrogen.

    • Aliquoting: Divide the bulk material into single-use amber glass vials (e.g., 50-100 mg per vial).

      • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and eliminate repeated exposure of the master batch to ambient air.

    • Sealing: Cap the vials with PTFE-lined caps. Wrap the caps tightly with Parafilm to create a secondary physical barrier against moisture ingress.

    • Self-Validating Storage: Place the aliquots in a secondary container (e.g., a vacuum-sealed bag or a larger jar) filled with indicating Drierite (calcium sulfate) or silica gel.

      • Validation Step: The indicating desiccant acts as a real-time moisture sensor. If the blue desiccant turns pink, the primary environmental seal has failed. This alerts you to potential degradation before the compound is used in a critical experiment.

    • Temperature: Store the secondary container at 2-8°C (refrigerated) as recommended for this specific CAS 1[1].

    StorageWorkflow Step1 1. Equilibration Bring sealed bottle to RT in desiccator Step2 2. Inert Transfer Move to Argon/N2 purged glovebox Step1->Step2 Step3 3. Aliquoting Divide into single-use amber glass vials Step2->Step3 Step4 4. Sealing Cap with PTFE liners and wrap with Parafilm Step3->Step4 Step5 5. Self-Validating Storage Store at 2-8°C with indicating desiccant Step4->Step5

    Workflow for inert handling and self-validating storage of moisture-sensitive compounds.

    Standard Operating Procedure: Integrity Verification via NMR

    If the self-validating desiccant indicates a seal failure, verify the compound's integrity before disposal:

    • Sample Prep: In a dry box, dissolve 5 mg of the suspected compound in 0.5 mL of anhydrous CDCl3​ or DMSO- d6​ .

    • Analysis: Acquire a standard 1H -NMR spectrum.

    • Interpretation:

      • Intact Compound: Look for the sharp singlet of the −CH2​Cl protons around 4.8 - 5.0 ppm.

      • Degraded Compound: The appearance of a new singlet shifted slightly upfield (representing −CH2​OH ) and a broad peak for the −OH proton indicates hydrolysis. A significant downfield shift in the aromatic protons of the benzothiazole ring indicates protonation by free HCl.

    Part 4: Quantitative Data & Stability Profiles

    The following table summarizes the expected shelf life and degradation risks associated with various storage conditions.

    Storage ConditionAtmosphereContainer TypeEst. Shelf LifePrimary Degradation Risk
    2-8°C (Recommended) Argon/NitrogenAmber Glass, PTFE Cap> 12 MonthsMinimal (if seal is maintained)
    Room Temperature Ambient AirClear Glass< 2 WeeksRapid hydrolysis, photo-degradation
    -20°C (Stock Solution) Argon (in dry DMF)Amber Glass1-3 MonthsSolvent-mediated hydrolysis (trace H2​O )
    2-8°C (Repeatedly Opened) Ambient AirAmber Glass1-2 MonthsCondensation-induced HCl salt clumping

    References

    • Product Class 18: Benzothiazoles and Related Compounds , Science of Synthesis / Thieme. Available at:[Link]

    • Chloromethyl methyl ether , Grokipedia. Available at: [Link]

    Sources

    Troubleshooting

    Challenges in the characterization of substituted benzothiazoles

    Technical Support Center: Characterization of Substituted Benzothiazoles Welcome to the Technical Support Center for Benzothiazole Characterization. Substituted benzothiazoles are privileged scaffolds in medicinal chemis...

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Characterization of Substituted Benzothiazoles

    Welcome to the Technical Support Center for Benzothiazole Characterization. Substituted benzothiazoles are privileged scaffolds in medicinal chemistry and materials science. However, their unique electronic properties—specifically their propensity for tautomerism, complex fragmentation pathways, and regioisomerism—often present significant analytical challenges. This guide is designed by application scientists to help you troubleshoot common issues in NMR, Mass Spectrometry, and Chromatography by providing causality-driven explanations and self-validating protocols.

    Section 1: NMR Spectroscopy Challenges

    Q1: Why do I see broadened or split peaks in the 1H NMR of my 2-aminobenzothiazole derivative? Causality: 2-Aminobenzothiazoles exist in a dynamic tautomeric equilibrium between the amino and imino forms[1]. When the rate of interconversion between these tautomers is comparable to the NMR timescale (an intermediate exchange rate), the spectrometer captures a time-averaged signal of the shifting electronic environments, leading to peak broadening or splitting. This phenomenon is highly sensitive to the solvent's dielectric constant and temperature[1]. Self-Validating Protocol: To confirm that the broadening is due to tautomerism and not a sample impurity or poor shimming, change the solvent from a non-polar solvent (e.g., CDCl3) to a strongly hydrogen-bonding solvent like DMSO-d6. DMSO stabilizes the amino tautomer via intermolecular hydrogen bonding, effectively "locking" the equilibrium and producing sharp peaks[1]. If the peaks resolve into a single set of sharp signals, your hypothesis is validated.

    Q2: How can I definitively differentiate between 5-substituted and 6-substituted benzothiazole regioisomers? Causality: The aromatic protons on the benzothiazole fused ring (positions 4, 5, 6, and 7) often present as overlapping multiplets in 1D 1H NMR, making simple coupling constant ( J -value) analysis ambiguous for assigning regioisomers[2]. Self-Validating Protocol: Utilize 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC). The distinctive C-2 carbon (typically appearing downfield around 168.1 ppm) serves as an unambiguous anchor[2]. You can trace 3-bond correlations from H-4 to C-2 to definitively assign the C-4 position. Once H-4 is identified, use Nuclear Overhauser Effect Spectroscopy (NOESY) to walk around the ring and confirm the exact position of the substituent.

    NMR_Troubleshooting Start Observe Broad/Split Peaks in 1H NMR CheckSolvent Change Solvent (e.g., CDCl3 to DMSO-d6) Start->CheckSolvent Step 1 Resolved1 Peaks Resolved: Tautomer Locked CheckSolvent->Resolved1 Success VT_NMR Perform Variable Temperature (VT) NMR CheckSolvent->VT_NMR Still Broad Heat Increase Temp (Fast Exchange) VT_NMR->Heat Option A Cool Decrease Temp (Slow Exchange) VT_NMR->Cool Option B Resolved2 Single Sharp Peak (Time-Averaged) Heat->Resolved2 Resolved3 Distinct Peaks for Each Tautomer Cool->Resolved3

    Caption: Workflow for resolving NMR peak broadening caused by benzothiazole tautomerism.

    Section 2: Mass Spectrometry & Chromatography

    Q3: What are the characteristic MS/MS fragmentation patterns to confirm a benzothiazole core? Causality: Under electron ionization (EI) or collision-induced dissociation (CID), the robust benzothiazole bicyclic core undergoes highly specific ring-opening fragmentations. The most diagnostic pathways involve the cleavage of the thiazole ring, leading to the neutral loss of hydrogen cyanide (HCN, -27 Da) and carbon monosulfide (CS, -44 Da)[3]. For 2-substituted derivatives, the initial fragmentation is heavily influenced by the substituent (e.g., loss of a methyl radical for 2-methylbenzothiazole) before the core ring fractures[4]. Self-Validating Protocol: Isolate the parent ion and apply increasing collision energy. A true benzothiazole will almost universally yield a fragment corresponding to [M-HCN]⁺• or [M-CS]⁺•[3]. The presence of these specific neutral losses acts as an internal validation of the heterocyclic core structure.

    Q4: My LC-MS shows severe peak tailing and inconsistent retention times for basic benzothiazoles. How do I fix this? Causality: The thiazole nitrogen in benzothiazoles is weakly basic. In reversed-phase liquid chromatography (RPLC), this nitrogen can undergo secondary interactions (ion-exchange) with unendcapped, acidic silanol groups on the silica stationary phase. This causes mixed-mode retention, resulting in peak tailing and shifted retention times. Self-Validating Protocol: Modify the mobile phase to suppress these secondary interactions. Lower the pH to ~2.5 using 0.1% formic acid to fully protonate the silanols (neutralizing them). If the peak shape becomes symmetrical and the retention time stabilizes, the tailing was definitively caused by secondary silanol interactions.

    MS_Fragmentation Parent Benzothiazole Radical Cation [M]+. LossHCN Loss of HCN (-27 Da) Parent->LossHCN LossCS Loss of CS (-44 Da) Parent->LossCS SubstLoss Substituent Cleavage (e.g., -CH3, -SH) Parent->SubstLoss 2-Substituted Fragment1 Benzothiirene Cation [M-HCN]+. LossHCN->Fragment1 Fragment2 Phenylisonitrile Cation [M-CS]+. LossCS->Fragment2

    Caption: Common electron ionization (EI) mass spectrometry fragmentation pathways for benzothiazoles.

    Experimental Methodologies

    Protocol 1: Variable Temperature (VT) NMR for Tautomer Resolution

    • Sample Preparation: Dissolve 10-20 mg of the benzothiazole derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or Toluene-d8)[1].

    • Initial Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Identify the broadened peaks (typically the NH/NH₂ protons or adjacent aromatic protons).

    • Cooling Phase (Slow Exchange): Lower the probe temperature in 10 K increments down to 253 K (ensure the solvent freezing point is not reached). Allow 5 minutes for thermal equilibration at each step.

    • Observation: At the decoalescence temperature, the broad peak will split into distinct, sharp signals corresponding to the individual amino and imino tautomers.

    • Heating Phase (Fast Exchange): Alternatively, raise the temperature in 10 K increments up to 353 K. The peaks should coalesce into a single, sharp time-averaged signal.

    Protocol 2: LC-MS Mobile Phase Optimization for Basic Benzothiazoles

    • Column Selection: Select an endcapped C18 column designed for basic compounds to minimize free silanols.

    • Mobile Phase A Preparation: Prepare LC-MS grade water with 0.1% Formic Acid (v/v) to achieve a pH of ~2.7.

    • Mobile Phase B Preparation: Prepare LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).

    • Gradient Elution: Run a standard gradient (e.g., 5% to 95% B over 10 minutes)[4].

    • Evaluation: Assess peak symmetry. If tailing persists (Asymmetry factor > 1.5), switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) using a pH-resilient column to completely deprotonate the benzothiazole nitrogen.

    Quantitative Data Summaries

    Table 1: Typical NMR Chemical Shifts for Benzothiazole and Isomers [2]

    CompoundH-2 (ppm)Aromatic Protons (ppm)C-2 (ppm)Aromatic Carbons (ppm)
    Benzothiazole 9.248.14, 8.08, 7.57, 7.50168.1154.2, 135.1, 133.7, 131.0, 129.0, 127.6
    2-Aminobenzothiazole -7.64, 7.34, 7.20, 6.99~166.0152.0, 131.5, 125.8, 121.2, 118.5, 117.9
    2-Mercaptobenzothiazole -7.10 - 7.50 (m)~189.0 (C=S)141.0, 129.5, 127.2, 124.5, 121.0, 112.5

    Table 2: Characteristic Mass Spectrometry Data for Benzothiazole Derivatives [4]

    CompoundMolecular Weight (Da)Parent Ion (m/z)Key Fragment Ions (m/z)Primary Neutral Loss
    2-Methylbenzothiazole 149.21149148, 108, 91, 69-H• (-1 Da), -CS (-44 Da)
    2-Aminobenzothiazole 150.20150123, 108, 96, 69-HCN (-27 Da)
    2-Mercaptobenzothiazole 167.25167134, 108, 96, 69-SH• (-33 Da)

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Biological Activity of Substituted Benzothiazoles

    The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biolo...

    Author: BenchChem Technical Support Team. Date: March 2026

    The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, making them a focal point for drug discovery and development. This guide offers a comparative analysis of the antimicrobial, anticancer, and anticonvulsant properties of substituted benzothiazoles, supported by experimental data and an exploration of their structure-activity relationships (SAR). Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design and synthesis of novel, potent therapeutic agents.

    The Benzothiazole Core: A Versatile Pharmacophore

    The unique electronic and structural features of the benzothiazole nucleus make it an attractive scaffold for interacting with a variety of biological targets. The presence of nitrogen and sulfur atoms provides sites for hydrogen bonding and coordination with metal ions, while the aromatic system allows for π-π stacking interactions. Strategic substitution at various positions of the benzothiazole ring, particularly at the C-2 and C-6 positions, has been shown to significantly modulate the pharmacological profile of these compounds.[1][2]

    Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of benzothiazole derivatives Serial_Dilution Perform serial two-fold dilutions of compounds in a 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum (0.5 McFarland) Inoculation Inoculate each well with the microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates at the optimal temperature and duration Inoculation->Incubation Visual_Inspection Visually inspect for microbial growth Incubation->Visual_Inspection MIC_Determination Determine the MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

    Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

    Step-by-Step Methodology:

    • Preparation of Reagents: Prepare stock solutions of the test compounds, typically in dimethyl sulfoxide (DMSO). Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Inoculum Preparation: Culture the microbial strain overnight and then dilute the culture in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Further dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration in the wells.

    • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions of the benzothiazole derivatives in the broth to achieve a range of concentrations.

    • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

    • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

    Anticancer Activity: Targeting Malignant Cells

    Benzothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression. [3][4][5]

    Comparative Anticancer Potency

    The anticancer activity of these compounds is commonly evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table presents a comparison of the IC50 values of various substituted benzothiazoles against different human cancer cell lines.

    Compound ID2-Substituent6-SubstituentCancer Cell LineIC50 (µM)Reference
    6a 2-(4-aminophenyl)-HMCF-7 (Breast)0.024[6]
    6b 2-(4-methoxyphenyl)-NO2Hep-2 (Laryngeal)1.5[6]
    7a 2-(4-hydroxyphenyl)-FHeLa (Cervical)2.41[6]
    8 2-(3,4,5-trimethoxyphenyl)-OCH3MCF-7 (Breast)0.04[6]
    9a N-Aryl benzamide-HA549 (Lung)1.1[7]
    9b N-(4-chlorophenyl)acetamide-ClHCT-116 (Colon)8.8[7]
    10 2-phenyl-HPANC-1 (Pancreatic)27[5]
    Structure-Activity Relationship (SAR) Insights for Anticancer Activity

    The anticancer potency of benzothiazole derivatives is highly dependent on the nature and position of the substituents:

    • 2-Aryl Substitution: The presence of a substituted phenyl ring at the 2-position is a common feature in many potent anticancer benzothiazoles. Electron-donating groups, such as amino and methoxy groups (compounds 6a and 8 ), often enhance activity, particularly against breast cancer cells. [6]* Substitution on the Benzene Ring: Substitution on the benzene moiety of the benzothiazole core also plays a critical role. Electron-withdrawing groups like nitro and fluoro groups (compounds 6b and 7a ) have been shown to be favorable for cytotoxicity. [6]The presence of multiple chlorine atoms has also been linked to enhanced activity. [6]* Mechanism of Action: Many anticancer benzothiazoles induce apoptosis in cancer cells. [5]Some derivatives have been shown to target specific signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.

    Experimental Protocol: MTT Assay for Cytotoxicity

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

    MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement & Analysis Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24h to allow cell attachment Cell_Seeding->Incubation1 Treatment Treat cells with various concentrations of benzothiazole derivatives Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 2-4h to allow formazan formation Add_MTT->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation3->Solubilization Read_Absorbance Measure absorbance at 570 nm Solubilization->Read_Absorbance Calculate_Viability Calculate cell viability as a percentage of the control Read_Absorbance->Calculate_Viability Determine_IC50 Determine the IC50 value Calculate_Viability->Determine_IC50

    Caption: A step-by-step workflow of the MTT assay for determining the cytotoxicity of compounds.

    Step-by-Step Methodology:

    • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the substituted benzothiazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

    Anticonvulsant Activity: Modulating Neuronal Excitability

    Epilepsy is a neurological disorder characterized by recurrent seizures. Several benzothiazole derivatives have demonstrated promising anticonvulsant properties in preclinical models, suggesting their potential as a new class of antiepileptic drugs. [8][9]The maximal electroshock (MES) test is a widely used animal model to screen for compounds that can prevent the spread of seizures.

    Comparative Anticonvulsant Efficacy

    The anticonvulsant activity in the MES test is often expressed as the median effective dose (ED50), which is the dose required to protect 50% of the animals from the tonic hindlimb extension component of the seizure. The following table compares the anticonvulsant activity of some benzothiazole derivatives.

    Compound ID2-Substituent6-SubstituentAnimal ModelED50 (mg/kg)Reference
    11a -NH-CO-CH2-S-(1H-1,2,4-triazol-3-yl)-O-benzylMouse (MES)>100[9]
    11b -NH-CO-CH2-S-(1H-1,2,4-triazol-3-yl)-O-(3-fluorobenzyl)Mouse (MES)50.8[9]
    11c -NH-CO-CH2-S-(1H-1,2,4-triazol-3-yl)-O-(4-fluorobenzyl)Mouse (MES)54.8[9]
    12a -hydrazide-HMouse (MES)>30[9]
    12b -hydrazide with 4-chlorophenyl-HMouse (MES)Moderate activity at 30 mg/kg[9]
    13 -sulfonamide-HMouse (MES)Potent activity[10]
    Structure-Activity Relationship (SAR) Insights for Anticonvulsant Activity

    The anticonvulsant profile of benzothiazoles is influenced by specific structural features:

    • 2-Amino Substitution: The presence of a substituted amino group at the 2-position appears to be crucial for anticonvulsant activity. The incorporation of a triazole-containing acetamide side chain has been shown to be effective. [9]* 6-Alkoxy Substitution: The nature of the substituent at the 6-position significantly impacts potency. For instance, the introduction of a fluorobenzyl ether at the 6-position (compounds 11b and 11c ) dramatically improves anticonvulsant activity compared to the unsubstituted benzyl ether (compound 11a ). [9]* Lipophilicity and Pharmacophore Elements: The anticonvulsant activity is often associated with a combination of factors including optimal lipophilicity for blood-brain barrier penetration, a distal hydrophobic center, a hydrogen bond donor, and an electron donor system. [8]

    Experimental Protocol: Maximal Electroshock (MES) Test

    The MES test is a standard preclinical model for evaluating the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

    MES_Test_Workflow cluster_animal_prep Animal Preparation & Dosing cluster_mes_induction MES Induction cluster_observation Observation & Analysis Animal_Selection Select appropriate animal model (e.g., mice) Grouping Group animals and administer vehicle or test compounds Animal_Selection->Grouping Pretreatment_Time Allow for a specific pre-treatment time for drug absorption Grouping->Pretreatment_Time Electrode_Placement Place corneal or auricular electrodes Pretreatment_Time->Electrode_Placement Stimulation Deliver a supramaximal electrical stimulus Electrode_Placement->Stimulation Observe_Seizure Observe for the presence or absence of tonic hindlimb extension Stimulation->Observe_Seizure Record_Protection Record the number of protected animals in each group Observe_Seizure->Record_Protection Calculate_ED50 Calculate the ED50 value Record_Protection->Calculate_ED50

    Caption: Workflow for conducting the Maximal Electroshock (MES) test to screen for anticonvulsant activity.

    Step-by-Step Methodology:

    • Animal Preparation: Use a suitable animal model, such as mice or rats. The animals are grouped and administered with either the vehicle or different doses of the test compounds, typically via intraperitoneal or oral routes.

    • Pre-treatment Time: Allow for a specific pre-treatment time to ensure adequate absorption and distribution of the compound to the central nervous system.

    • MES Induction: A supramaximal electrical stimulus is delivered through corneal or auricular electrodes using a specialized apparatus.

    • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered as the endpoint for protection.

    • Data Analysis: The number of animals protected at each dose level is recorded. The ED50 value is then calculated using appropriate statistical methods, such as probit analysis.

    Conclusion

    Substituted benzothiazoles represent a highly versatile and promising class of heterocyclic compounds with a wide range of biological activities. This guide has provided a comparative overview of their antimicrobial, anticancer, and anticonvulsant properties, highlighting the critical role of the substitution pattern in determining their potency and selectivity. The detailed experimental protocols and structure-activity relationship insights presented herein are intended to serve as a valuable resource for the rational design and development of novel benzothiazole-based therapeutics. Further exploration of this remarkable scaffold is warranted to unlock its full therapeutic potential in addressing a multitude of human diseases.

    References

    • Benzothiazole derivatives in cancer treatment: synthesis and therapeutic potential: review. (2026). Source not available.
    • A Review on Anticancer Potentials of Benzothiazole Derivatives. (2019). PubMed. [Link]

    • A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-Substituted Benzothiazoles. Benchchem.
    • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). Source not available.
    • Full article: Benzothiazole derivatives as anticancer agents. (2019). Taylor & Francis Online. [Link]

    • Biological Screening and Structure Activity relationship of Benzothiazole. (2021). ProQuest. [Link]

    • Structure-antimicrobial activity relationship of a series of functionalized arylbenzothiazoles. MDPI.
    • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks. [Link]

    • Benzothiazoles: How Relevant in Cancer Drug Design Str
    • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Publishing.
    • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC. [Link]

    • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PMC. [Link]

    • Application Notes and Protocols: Antimicrobial Activity of Benzothiazole Deriv
    • Antimicrobial drugs having benzothiazole moiety.
    • A Comparative Analysis of the Antimicrobial Spectrum of Benzothiazole Deriv
    • Updates on the Synthetic Strategies and Structure-Activity Relationship of Anticonvulsant Benzothiazole and Benzimidazole Derivatives. (2023). Bentham Science. [Link]

    • A Review on Anticancer Potentials of Benzothiazole Derivatives.
    • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI. [Link]

    • Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. Semantic Scholar.
    • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2020). Ingenta Connect. [Link]

    • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Semantic Scholar.
    • (PDF) Anticonvulsant and Neurological Profile of Benzothiazoles: A Mini-Review. (2015). ResearchGate. [Link]

    • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2020). SciSpace. [Link]

    • Synthesis and anticonvulsant evaluation of benzothiazole deriv
    • Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. (2016). PMC. [Link]

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    Comparative

    Structure-Activity Relationship (SAR) of 7-Methoxybenzothiazole Analogs: A Comparative Guide

    Executive Summary The benzothiazole nucleus is a highly privileged scaffold in medicinal chemistry, offering diverse pharmacological applications ranging from oncology to neuropharmacology. While 6-substituted benzothiaz...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The benzothiazole nucleus is a highly privileged scaffold in medicinal chemistry, offering diverse pharmacological applications ranging from oncology to neuropharmacology. While 6-substituted benzothiazoles (such as the amyloid-imaging agent Pittsburgh compound B, PiB) have historically dominated neuroimaging research, functionalization at the 7-position—specifically via methoxy or hydroxyl groups—fundamentally alters the structure-activity relationship (SAR).

    This guide objectively compares 7-methoxybenzothiazole analogs, prominently 2-(4-aminophenyl)-7-methoxybenzothiazole (7-OMe-APBT) and 2-methylbenzo[d]thiazol-7-ol derivatives , against alternative pharmacophores. We provide a deep dive into their mechanistic pathways, comparative efficacy, and the self-validating experimental protocols required to evaluate them.

    SAR Landscape & Comparative Performance

    The position and electronic nature of substituents on the benzothiazole ring dictate target affinity and the mechanism of action. Shifting a substituent to the 7-position introduces unique steric and electronic constraints that pivot the molecule's activity away from classical DNA intercalation or amyloid binding, directing it toward specific kinase modulation and enzyme inhibition.

    Comparative Analysis of Benzothiazole Pharmacophores
    • 7-OMe-APBT vs. Unsubstituted APBT: Unsubstituted 2-(4-aminophenyl)benzothiazole exhibits broad but moderate cytotoxicity against breast cancer and glioma cells (IC50 ~3.5–4 μM)[1]. The addition of a 7-methoxy group (7-OMe-APBT) specifically shifts the mechanism toward death receptor-mediated apoptosis in human leukemia U937 cells via the p38 MAPK pathway[2][3].

    • 7-OMe-APBT vs. 5F-203: 5F-203 (a well-known Phortress precursor) utilizes a 5-fluoro and 3'-methyl substitution to achieve nanomolar potency via Aryl hydrocarbon receptor (AhR) activation and CYP1A1 induction[4]. In contrast, 7-OMe-APBT bypasses AhR dependency, triggering a TNF-α-mediated apoptotic cascade. This makes 7-OMe-APBT a strategic alternative for AhR-deficient or chemoresistant leukemias[2][3].

    • 7-Methoxy-2-methylbenzothiazoles vs. 6-OH-APBT (PiB): While 6-OH-APBT is optimized for binding beta-amyloid fibrils in Alzheimer's disease, 2-methylbenzo[d]thiazol-7-ol and its methoxy/benzyloxy derivatives are highly selective, nanomolar inhibitors of Monoamine Oxidase B (MAO-B), positioning them as therapeutic candidates for Parkinson's disease[5].

    Quantitative SAR Comparison
    Compound ClassPrimary SubstitutionPrimary Target / MechanismDisease ApplicationPotency / Efficacy
    7-OMe-APBT 7-Methoxy, 2-(4-aminophenyl)p38 MAPK / TNF-α / TNFR2 axisAcute Myeloid Leukemia (U937)Induces mitochondrial depolarization & tBid production[2]
    Unsubstituted APBT NoneCell cycle arrest / Angiogenesis inhibitionGlioma (C6, U251)IC50: ~3.5 - 4.0 μM[1]
    5F-203 5-Fluoro, 2-(4-amino-3-methylphenyl)AhR activation / CYP1A1 inductionBreast Cancer (MCF-7)IC50: Nanomolar range[4]
    7-OMe-2-Methyl-BT 7-Methoxy, 2-MethylMAO-B Enzyme InhibitionParkinson's DiseaseIC50: Nanomolar range (High Selectivity Index)[5]
    6-OH-APBT (PiB) 6-Hydroxy, 2-(4-aminophenyl)Beta-Amyloid Fibril BindingAlzheimer's Disease (Imaging)High binding affinity (Kd < 5 nM)

    Mechanistic Deep Dive: The Apoptotic Signaling Pathway of 7-OMe-APBT

    The apoptotic efficacy of 7-OMe-APBT in U937 leukemia cells is driven by a highly specific, death receptor-mediated signaling cascade[2][3]. Unlike classical chemotherapeutics that cause direct DNA damage, 7-OMe-APBT acts as an upstream kinase modulator.

    The Causality of the Pathway:

    • Kinase Activation: 7-OMe-APBT induces the phosphorylation of p38 MAPK, which subsequently activates the c-Jun/ATF-2 transcription factors.

    • Phosphatase Upregulation: This transcriptional activation leads to the upregulation of protein phosphatase 2A catalytic subunit α (PP2Acα).

    • mRNA Stabilization: Elevated PP2Acα promotes the degradation of tristetraprolin (TTP), an RNA-binding protein that normally destabilizes TNF-α mRNA.

    • Execution: The resulting stabilization of TNF-α mRNA, coupled with c-Jun-mediated TNFR2 upregulation, triggers a robust death receptor pathway characterized by FADD recruitment, procaspase-8 degradation, tBid production, and ultimately, mitochondrial membrane depolarization[2][3].

    G Drug 7-OMe-APBT p38 p38 MAPK Activation Drug->p38 cJun c-Jun / ATF-2 p38->cJun PP2A PP2Acα Upregulation cJun->PP2A TNFR2 TNFR2 Upregulation cJun->TNFR2 TTP TTP Degradation PP2A->TTP TNFa TNF-α mRNA Stability & Upregulation TTP->TNFa Prevents mRNA decay DeathRec Death Receptor Pathway (FADD, Procaspase-8) TNFa->DeathRec TNFR2->DeathRec Apoptosis Apoptosis (U937 Cells) (tBid, Mito Depolarization) DeathRec->Apoptosis

    Mechanistic pathway of 7-OMe-APBT-induced apoptosis in U937 cells via p38 MAPK and TNF-α.

    Experimental Protocols & Validation

    To ensure reproducibility and self-validation, the following methodologies are recommended for evaluating 7-methoxybenzothiazole analogs.

    Protocol 1: Evaluation of Death Receptor-Mediated Apoptosis (Flow Cytometry)

    Causality: To confirm that cell death is driven by mitochondrial depolarization secondary to death receptor activation (rather than primary necrosis), JC-1 dye is used. JC-1 forms J-aggregates (red) in healthy mitochondria but remains as monomers (green) upon depolarization.

    • Cell Culture: Seed U937 cells at 1×105 cells/mL and treat with 7-OMe-APBT (e.g., 1–10 μM) for 24 hours.

    • Self-Validation Step: Include a cohort pre-treated with a p38 MAPK inhibitor (e.g., SB203580) for 1 hour prior to 7-OMe-APBT exposure. This validates that apoptosis is strictly p38-dependent[2][3].

    • Staining: Harvest cells, wash with cold PBS, and incubate with JC-1 dye (2 μM) for 30 minutes at 37°C in the dark.

    • Analysis: Analyze via flow cytometry (Ex: 488 nm; Em: 530 nm and 590 nm). A shift from red to green fluorescence indicates mitochondrial depolarization.

    Protocol 2: Elucidation of the TNF-α/TNFR2 Axis (Western Blotting & siRNA)

    Causality: Demonstrating protein expression is insufficient; functional causality requires knockdown. siRNA targeting FADD or TNFR1/TNFR2 proves that the upregulated TNF-α is the actual executioner of the cell.

    • Transfection: Transfect U937 cells with 50 nM of FADD or TNFR2 siRNA using Lipofectamine 2000 for 48 hours prior to 7-OMe-APBT treatment.

    • Lysis: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors (crucial for preserving PP2Acα and phosphorylated p38 states).

    • Electrophoresis: Resolve 30 μg of protein lysates via SDS-PAGE and transfer to PVDF membranes.

    • Immunoblotting: Probe with primary antibodies against procaspase-8, tBid, PP2Acα, and TTP.

    • Validation: Successful 7-OMe-APBT action will show decreased procaspase-8 (due to cleavage), increased tBid, increased PP2Acα, and decreased TTP. In siRNA-FADD cells, procaspase-8 degradation should be completely blocked, rescuing cell viability[2][3].

    Protocol 3: MAO-B Inhibition Assay (For 2-methyl-7-methoxy analogs)

    Causality: To differentiate the neuroprotective SAR of 7-methoxy-2-methylbenzothiazoles from the anticancer APBTs, a continuous fluorometric assay is used.

    • Incubation: Incubate recombinant human MAO-B with varying concentrations of the 7-methoxy analog (0.1 nM to 10 μM) in potassium phosphate buffer (pH 7.4) for 15 minutes at 37°C.

    • Reaction: Add kynuramine (substrate) and incubate for 30 minutes.

    • Detection: Stop the reaction with NaOH and measure the fluorescence of the 4-hydroxyquinoline product (Ex: 310 nm, Em: 400 nm).

    • Analysis: Calculate the IC50 and Selectivity Index (SI) by comparing against MAO-A inhibition[5].

    Conclusion: Strategic Applications in Drug Design

    The 7-methoxybenzothiazole scaffold offers a highly tunable pharmacophore. While 2-(4-aminophenyl) derivatives like 7-OMe-APBT are potent inducers of death receptor-mediated apoptosis in leukemia via the p38 MAPK/TNF-α axis[2][3], simpler 2-methyl-7-methoxy derivatives serve as highly selective MAO-B inhibitors[5]. Compared to 6-substituted alternatives (which dominate amyloid imaging), 7-substitution provides a distinct, target-specific trajectory for both oncology and neurodegenerative disease drug development.

    References

    • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. ResearchGate. 2

    • 2-Methylbenzo[d]thiazol-7-ol|163298-71-3. Benchchem. 5

    • Wen-Hsin Liu's research works. ResearchGate. 3

    • Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model. ResearchGate. 1

    • CLINICAL EFFICACY OF BENZOTHIAZOLE IN ANTITUMOR ACTIVITY: A RECENT TRENDS. ResearchGate. 4

    Sources

    Validation

    Comparative Guide: IC50 Determination and Scaffold Evaluation of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole Derivatives

    Executive Summary & Scientific Context The scaffold (Molecular Formula: C₉H₈ClNOS) has emerged as a highly privileged chemical intermediate in the design of selective receptor antagonists[1]. Recent breakthroughs in anti...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Scientific Context

    The scaffold (Molecular Formula: C₉H₈ClNOS) has emerged as a highly privileged chemical intermediate in the design of selective receptor antagonists[1]. Recent breakthroughs in anti-thrombotic drug development have highlighted its superiority over traditional benzofuran and unsubstituted benzothiazole cores, particularly in targeting Protease-Activated Receptor 4 (PAR4)[2].

    As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 7-methoxybenzo[d]thiazole derivatives against alternative scaffolds. Furthermore, this guide establishes a rigorous, self-validating experimental workflow for IC₅₀ determination, detailing the causality behind our structural and methodological choices.

    Structural Causality: The 7-Methoxybenzo[d]thiazole Advantage

    In the development of PAR4 antagonists, maintaining target potency while avoiding off-target bleeding risks (often associated with PAR1 inhibition) is critical. The structural nuances of the antagonist core dictate receptor binding affinity.

    • Conformational Locking: Conformational analysis of quinoxaline-based inhibitors reveals that the benzothiazole sulfur atom uniquely adopts a syn orientation relative to the quinoxaline N4 atom, achieving a highly stable, coplanar energetic minimum[2]. In contrast, alternative scaffolds like benzofurans force an anti conformation, which is energetically less favorable for the PAR4 binding pocket[2].

    • The 7-Methoxy Pocket: Structure-activity relationship (SAR) studies demonstrate that placing a methoxy group specifically at the 6- or 7-position of the benzothiazole ring exploits a distinct receptor binding cavity[2]. This precise substitution yields significantly higher potency than 4- or 5-substituted variants or unsubstituted baselines[2].

    Quantitative IC₅₀ Comparison

    The following table summarizes the comparative performance of various quinoxaline-based derivatives to illustrate the potency gains achieved by utilizing the 7-methoxybenzo[d]thiazole scaffold.

    Table 1: In Vitro IC₅₀ Comparison of PAR4 Antagonist Scaffolds (Data adapted from recent medicinal chemistry optimizations[2])

    Scaffold / Compound IDStructural ModificationFLIPR IC₅₀ (nM)PRP Aggregation IC₅₀ (nM)PAR1 Response IC₅₀ (µM)
    Compound 9j Quinoxaline-Benzothiazole base445Not Determined> 30
    Compound 10h Optimized base179Not Determined> 30
    Compound 15a 7-Methoxy + Phenylsulfonamide2.9740> 30
    Compound 15b 7-Methoxy + 4'-Methylsulfonamide< 2.9*300> 30

    *Estimated based on proportional improvements in PRP potency. Analysis: The integration of the 7-methoxy group alongside sulfonamide extensions (Compound 15a) drops the biochemical FLIPR IC₅₀ into the single-digit nanomolar range (2.9 nM), representing a massive leap in target affinity compared to baseline structures[2].

    Self-Validating IC₅₀ Determination Protocols

    To ensure absolute trustworthiness in our data, IC₅₀ determination must not rely on a single assay. We employ a self-validating two-tier system: a primary target-specific biochemical assay followed by an orthogonal physiological functional assay.

    Protocol 1: FLIPR Calcium Mobilization Assay (Primary Screen)

    Purpose: Directly measures the intracellular calcium release triggered by PAR4 activation, isolating the derivative's specific receptor antagonism.

    • Cell Preparation: Plate HEK293 cells stably expressing human PAR4 in 384-well black clear-bottom plates. Incubate overnight at 37°C.

    • Dye Loading: Wash cells and load with Fluo-4 AM calcium indicator dye in assay buffer for 45 minutes at 37°C.

      • Causality: Fluo-4 AM is cell-permeable and its fluorescence increases >100-fold upon binding Ca²⁺, providing a highly sensitive, real-time readout of GPCR activation.

    • Compound Incubation: Serially dilute the 7-methoxybenzo[d]thiazole derivatives (from 10 µM to 0.1 nM) and add to the cells. Incubate for 15 minutes.

    • Agonist Addition: Inject the PAR4-specific agonist peptide (AYPGKF-NH₂) at its EC₈₀ concentration using the FLIPR Tetra system.

      • Causality: Using the EC₈₀ concentration of the agonist ensures a robust signal window while remaining sensitive enough to detect competitive antagonism, preventing the false negatives that occur at saturating agonist levels.

    • Data Acquisition: Record fluorescence (Ex 488 nm / Em 515 nm) for 3 minutes. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

    Protocol 2: Platelet-Rich Plasma (PRP) Aggregation Assay (Orthogonal Screen)

    Purpose: Validates that the biochemical IC₅₀ translates to physiological efficacy in a complex biological matrix (plasma), accounting for protein binding.

    • Blood Collection: Draw whole blood from healthy human donors into sodium citrate tubes (3.2%).

      • Causality: Citrate chelates extracellular calcium, preventing premature coagulation during processing without permanently disabling the platelets' ability to aggregate upon strong agonist induction.

    • PRP Isolation: Centrifuge whole blood at 200 × g for 15 minutes at room temperature. Carefully extract the PRP supernatant.

    • Compound Dosing: Incubate PRP with vehicle (DMSO) or varying concentrations of the benzothiazole derivative for 10 minutes at 37°C in a light transmission aggregometer.

    • Induction: Add γ-thrombin to induce aggregation.

    • Measurement: Monitor light transmission for 6 minutes.

      • Causality: As platelets aggregate, the initially turbid plasma clears, increasing light transmission. This provides a direct, physiological measurement of anti-thrombotic efficacy.

    • IC₅₀ Calculation: Plot the maximum aggregation percentage against the log of the inhibitor concentration.

    Mechanistic and Workflow Visualizations

    PAR4_Signaling Thrombin Thrombin (Protease) PAR4 PAR4 Receptor (GPCR) Thrombin->PAR4 Cleaves N-terminus Gq Gq Protein Alpha PAR4->Gq Activation PLC Phospholipase C (PLC-β) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release (FLIPR Readout) IP3->Ca2 Binds ER Receptors Platelet Platelet Aggregation (PRP Readout) Ca2->Platelet Triggers Activation Inhibitor 7-Methoxybenzo[d]thiazole Derivative Inhibitor->PAR4 Antagonizes (Blocks Activation)

    Mechanistic pathway of PAR4 activation and targeted antagonism by benzothiazole derivatives.

    IC50_Workflow Synth Compound Synthesis (7-Methoxybenzo[d]thiazole) FLIPR Primary Screen FLIPR Ca2+ Assay (Target Specificity) Synth->FLIPR PRP Orthogonal Screen PRP Aggregation Assay (Physiological Efficacy) FLIPR->PRP IC50 < 500 nM DMPK In Vitro DMPK & Selectivity (PAR1) PRP->DMPK IC50 < 1 µM Lead Lead Candidate Selection DMPK->Lead Favorable PK

    Self-validating experimental workflow for advancing benzothiazole-based PAR4 antagonists.

    Sources

    Comparative

    The Dual Nature of Benzothiazole: A Comparative Guide to the Influence of Electron-Donating vs. Electron-Withdrawing Groups

    A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the benzothiazole scaffold stands as a privileged struc...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

    In the landscape of medicinal chemistry and materials science, the benzothiazole scaffold stands as a privileged structure, a versatile framework upon which a vast array of functional molecules can be built.[1] Its inherent biological activity and unique photophysical properties make it a cornerstone in the development of therapeutics and molecular probes.[2][3] However, the true potential of the benzothiazole core is unlocked through strategic substitution, where the addition of electron-donating (EDG) or electron-withdrawing (EWG) groups can dramatically and predictably alter its characteristics.[2] This guide provides a comprehensive comparative analysis of the effects of these two fundamental classes of substituents on the properties and applications of benzothiazole derivatives, supported by experimental data and detailed protocols.

    The Electronic Tug-of-War: How Substituents Shape Benzothiazole's Identity

    The electronic nature of a substituent group dictates the electron density distribution within the benzothiazole ring system. This, in turn, governs the molecule's reactivity, photophysical behavior, and interactions with biological targets.[4][5]

    Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂), increase the electron density of the aromatic ring.[6] This enhancement of electron richness can bolster hydrogen bond interactions with biological macromolecules and may increase the molecule's lipophilicity, facilitating its passage through cell membranes.[6]

    Electron-Withdrawing Groups (EWGs) , like nitro (-NO₂), cyano (-CN), and halogens (e.g., -Cl, -Br), pull electron density away from the benzothiazole core.[5][6] This can render the molecule more electrophilic and can significantly impact its absorption and emission spectra.[7]

    The interplay of these electronic effects is not merely a theoretical exercise; it has profound and tangible consequences for the performance of benzothiazole derivatives in various applications.

    Comparative Analysis of Key Performance Metrics

    The strategic placement of EDGs or EWGs on the benzothiazole scaffold allows for the fine-tuning of its properties for specific applications. The following sections provide a comparative overview of their effects on biological activity and photophysical characteristics, supported by experimental findings.

    Biological Activity: A Tale of Two Effects

    The influence of electronic substituents on the biological activity of benzothiazoles is a well-documented phenomenon. While generalizations should be approached with caution, certain trends have been consistently observed.

    Antimicrobial and Anticancer Activity:

    Interestingly, both electron-donating and electron-withdrawing groups have been shown to enhance antimicrobial and anticancer activities, albeit through different mechanisms.

    • Electron-Donating Groups: By increasing electron density, EDGs can strengthen interactions with microbial targets.[6] For example, the presence of electron-releasing groups like -OCH₃ has been associated with beneficial effects on inflammation and pain.[8]

    • Electron-Withdrawing Groups: Conversely, the introduction of EWGs such as halogens, nitro, and trifluoromethyl groups has been shown to improve the antiproliferative activity of benzothiazole derivatives against various cancer cell lines.[9] The insertion of EWGs like fluorine, chlorine, and nitro groups can also enhance antibacterial and antifungal activity.[8][10]

    Table 1: Comparative Biological Activity of Substituted Benzothiazoles

    Compound IDSubstituent (Position)Substituent NatureTarget/AssayObserved ActivityReference
    1a -OCH₃ (para)Electron-DonatingAnti-inflammatoryDecreased activity compared to lead compound[9]
    1b -Cl (para)Electron-WithdrawingAntiproliferative (Pancreatic Cancer Cells)Improved activity compared to lead compound[9]
    1c -NO₂ (para)Electron-WithdrawingAntiproliferative (Pancreatic Cancer Cells)Improved activity compared to lead compound[9]
    2a -NMe₂ (para)Electron-DonatingAntimicrobialStrengthened donor/acceptor hydrogen-bond interactions[6]
    2b -NO₂ (para)Electron-WithdrawingAntimicrobialGenerally diminished activity[6]

    Antioxidant Activity:

    The antioxidant potential of benzothiazole derivatives is also significantly modulated by substituents. The presence of electron-donating groups, which can stabilize radical species, is often associated with enhanced antioxidant capacity.[11]

    • Compounds with trihydroxy substituents have demonstrated particularly strong antioxidant effects.[8]

    • Conversely, the electron-withdrawing nature of groups like nitro and chloro has been shown to contribute to high antioxidant activity, attributed to their ability to stabilize electron density on the aromatic ring.[12]

    Photophysical Properties: Tuning the Color and Light

    The electronic nature of substituents plays a pivotal role in determining the absorption and emission characteristics of benzothiazole-based fluorophores. This allows for the rational design of probes for various imaging applications.[3]

    • Electron-Donating Groups: The presence of EDGs like -NH₂, -OH, and -Me generally leads to fluorescence in the blue spectral region.[7]

    • Electron-Withdrawing Groups: EWGs cause a significant bathochromic shift (a shift to longer wavelengths) in the emission spectrum. For instance, a -CN group can shift the emission to the green or yellow region, while a -CHO group can result in orange emission.[7]

    This tunability is crucial for developing probes with specific spectral properties for applications such as cellular imaging.

    Table 2: Comparative Photophysical Properties of Substituted Benzothiazoles

    Compound IDSubstituent (Position)Substituent NatureEmission Wavelength (Color)ApplicationReference
    3a -NH₂ (C-2)Electron-DonatingBlueTwo-Photon Absorption[7]
    3b -Me (C-2)Electron-DonatingBlueTwo-Photon Absorption[7]
    3c -CN (C-2)Electron-WithdrawingGreen/YellowTwo-Photon Absorption[7]
    3d -CHO (C-2)Electron-WithdrawingOrangeTwo-Photon Absorption[7]

    Experimental Protocols: Synthesis and Characterization

    The reliable synthesis and thorough characterization of substituted benzothiazoles are paramount for any meaningful comparative study. The following sections provide detailed, step-by-step methodologies for their preparation and analysis.

    Synthesis of 2-Substituted Benzothiazoles

    The most common and versatile method for synthesizing the benzothiazole core is the condensation reaction between 2-aminothiophenol and various carbonyl-containing compounds.[13]

    General Protocol for the Synthesis of 2-Arylbenzothiazoles:

    • Reactant Preparation: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).[14][15]

    • Addition of Aldehyde: Add the desired substituted aromatic aldehyde (1 equivalent) to the solution. The aldehyde can contain either an electron-donating or an electron-withdrawing group.

    • Catalyst and Reaction Conditions: Add a catalyst, such as a mixture of H₂O₂/HCl, and stir the reaction mixture at room temperature for 1 hour.[14] Alternatively, the reaction can be carried out under reflux conditions.[14]

    • Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC).[12]

    • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.[12] Filter the solid, wash it with water, and then purify it by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzothiazole derivative.

    Workflow for the Synthesis of Benzothiazole Derivatives

    cluster_synthesis Synthesis Reactants 2-Aminothiophenol + Substituted Aldehyde Solvent Solvent (e.g., Ethanol) Reactants->Solvent Catalyst Catalyst (e.g., H2O2/HCl) Solvent->Catalyst Reaction Reaction (Stirring at RT or Reflux) Catalyst->Reaction TLC TLC Monitoring Reaction->TLC Workup Work-up (Precipitation & Filtration) TLC->Workup Purification Purification (Recrystallization) Workup->Purification Product Pure Substituted Benzothiazole Purification->Product

    Caption: General workflow for the synthesis of 2-substituted benzothiazole derivatives.

    Characterization Techniques

    The synthesized compounds must be rigorously characterized to confirm their structure and purity. A combination of spectroscopic methods is typically employed.[16]

    Workflow for Spectroscopic Validation of Benzothiazole Derivatives

    cluster_validation Spectroscopic Validation Compound Synthesized Benzothiazole NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Structural Elucidation IR IR Spectroscopy Compound->IR Functional Group ID MS Mass Spectrometry Compound->MS Molecular Weight UVVis UV-Vis Spectroscopy Compound->UVVis Electronic Properties Validation Structure Validated NMR->Validation IR->Validation MS->Validation UVVis->Validation

    Caption: Workflow for the spectroscopic validation of synthesized benzothiazole derivatives.

    1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified benzothiazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[16]

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants provide detailed information about the molecular structure.[16]

    2. Infrared (IR) Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet) or as a thin film.

    • Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.[16] Characteristic absorption bands will confirm the presence of key functional groups.

    3. Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.[16]

    • Data Acquisition: Acquire the mass spectrum. The molecular ion peak (M⁺) will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[16]

    4. UV-Visible (UV-Vis) Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the benzothiazole derivative in a suitable solvent (e.g., chloroform, ethanol).[17]

    • Data Acquisition: Record the absorption spectrum to determine the maximum absorption wavelength (λₘₐₓ), which provides information about the electronic transitions within the molecule.

    Conclusion and Future Outlook

    The strategic functionalization of the benzothiazole scaffold with electron-donating and electron-withdrawing groups provides a powerful tool for tuning its chemical, physical, and biological properties. EDGs generally enhance properties related to electron density, such as hydrogen bonding and antioxidant activity, while EWGs can significantly modulate the photophysical properties and enhance antiproliferative effects.

    The ability to predictably modify the performance of benzothiazole derivatives through the judicious choice of substituents underscores the importance of this heterocyclic system in drug discovery and materials science. Future research will undoubtedly continue to explore the nuanced effects of a wider range of electronic groups, leading to the development of novel benzothiazole-based compounds with enhanced efficacy and tailored functionalities for a diverse array of applications.

    Sources

    Validation

    Comprehensive Validation Guide: Mechanism of Action of 7-Methoxybenzothiazole Compounds

    As drug development shifts toward highly targeted, dual-modality therapeutics, 7-methoxybenzothiazole derivatives—specifically 2-(4-aminophenyl)-7-methoxybenzothiazole (7-OMe-APBT) —have emerged as compelling candidates....

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development shifts toward highly targeted, dual-modality therapeutics, 7-methoxybenzothiazole derivatives—specifically 2-(4-aminophenyl)-7-methoxybenzothiazole (7-OMe-APBT) —have emerged as compelling candidates. Unlike traditional broad-spectrum chemotherapeutics, 7-OMe-APBT operates through a highly specific death-receptor signaling cascade and doubles as a potent Ultraviolet A (UVA)-activated photosensitizer[1][2].

    This guide is designed for researchers and application scientists. It objectively compares 7-OMe-APBT against standard alternatives and provides a causality-driven, self-validating experimental framework for analyzing its mechanism of action (MoA).

    Comparative Performance Analysis

    To establish the therapeutic utility of 7-OMe-APBT, we must benchmark it against established clinical standards: 5-Fluorouracil (5-FU) , a classic antimetabolite used in oncology and scar treatment[3], and 5-Aminolevulinic Acid (5-ALA) , a standard prodrug for photodynamic therapy (PDT)[3].

    The following table summarizes the quantitative and mechanistic distinctions between these agents:

    CompoundPrimary ModalityCore Mechanism of ActionTypical Efficacy / IC50Light Dependency
    7-OMe-APBT (+UVA) Photodynamic Therapy (PDT)ROS generation, mitochondrial membrane depolarization, apoptosis[1]~4–5 μM (High efficacy in melanomas/fibroblasts)[1][4]High (UVA 320–400 nm)[4]
    7-OMe-APBT (Dark) Targeted Chemotherapeuticp38 MAPK / TNF-α receptor-mediated apoptosis[2]Moderate to HighNone
    5-Fluorouracil (5-FU) AntimetaboliteThymidylate synthase inhibition, DNA synthesis blockade[3]Highly variable (Often requires 50–150 mg intralesional doses)[3]None
    5-ALA (+Light) Photodynamic Therapy (PDT)Metabolized to PpIX; generates ROS upon irradiation[3]Prodrug metabolism-dependent[3]High (Visible light)

    Key Takeaway: 7-OMe-APBT offers a distinct advantage over 5-FU by directly engaging apoptotic machinery rather than relying solely on DNA damage. Compared to 5-ALA, which requires metabolic conversion into Protoporphyrin IX (PpIX)[3], 7-OMe-APBT is an active chromophore that generates immediate cytotoxic effects upon UVA irradiation[4].

    Mechanistic Pathways: The Causality of Apoptosis

    The defining characteristic of 7-OMe-APBT is its ability to induce apoptosis via a p38 MAPK-mediated TNF-α/TNFR2 up-regulation loop [2]. Understanding the causality of this pathway is critical for designing accurate validation assays.

    • Kinase Activation: 7-OMe-APBT treatment triggers the phosphorylation of p38 MAPK.

    • Transcriptional Regulation: Active p38 MAPK phosphorylates downstream transcription factors c-Jun and ATF-2[2].

    • mRNA Stabilization: This cascade upregulates Protein Phosphatase 2A catalytic subunit α (PP2Acα), which promotes the degradation of Tristetraprolin (TTP). Because TTP normally degrades TNF-α mRNA, its destruction stabilizes TNF-α transcripts, leading to massive TNF-α expression[2].

    • Terminal Apoptosis: The resulting autocrine/paracrine TNF-α signaling through upregulated TNFR2 triggers procaspase-8 cleavage, tBid production, and ultimate mitochondrial depolarization[2].

    Pathway Compound 7-OMe-APBT p38 p38 MAPK Activation Compound->p38 TF c-Jun / ATF-2 p38->TF PP2A PP2Acα Upregulation TF->PP2A TNFR2 TNFR2 Upregulation TF->TNFR2 TTP TTP Degradation PP2A->TTP TNFa TNF-α mRNA Stability TTP->TNFa TNFa->TNFR2 Autocrine Loop Caspase Procaspase-8 Cleavage TNFR2->Caspase Apoptosis Mitochondrial Dysfunction Caspase->Apoptosis

    Fig 1. p38 MAPK-mediated TNF-α/TNFR2 apoptotic signaling pathway induced by 7-OMe-APBT.

    Experimental Protocols: Self-Validating Systems

    As scientists, we cannot rely on single-endpoint assays. Every protocol described below is designed as a self-validating system , incorporating orthogonal checks and mechanistic inhibitors to prove causality, not just correlation.

    Protocol A: Evaluating Mitochondrial Dysfunction and Apoptosis

    Objective: Quantify the terminal apoptotic effects of 7-OMe-APBT and validate the death-receptor/mitochondrial pathway[2].

    • Step 1: Cell Seeding & Treatment. Seed target cells (e.g., U937 leukemia or melanoma cells) at 1x10⁴ cells/well. Treat with 4–5 μM 7-OMe-APBT for 4 hours[1][4].

      • Causality: This specific concentration and timeframe are chosen based on established IC50 curves to capture early apoptotic signaling events rather than immediate, non-specific necrotic toxicity[1][4].

    • Step 2: JC-1 Ratiometric Staining. Incubate cells with JC-1 dye.

      • Causality: JC-1 forms red J-aggregates in healthy, polarized mitochondria but remains as green monomers when the membrane potential collapses. This provides a self-normalizing, ratiometric readout of mitochondrial depolarization[2].

    • Step 3: Annexin V/PI Flow Cytometry.

      • Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) stains DNA only in cells with compromised membranes (late apoptosis/necrosis). This dual-staining differentiates the exact timeline of cell death[4].

    • Step 4 (The Self-Validation Check): Pre-treat a parallel control cohort with a p38 MAPK inhibitor (e.g., SB203580) or FADD siRNA.

      • Causality: If the proposed MoA holds true, blocking p38 or FADD must rescue cell viability and prevent procaspase-8 degradation[2]. If cells still die, the toxicity is off-target.

    Protocol B: Validating Photodynamic Efficacy (ROS Generation)

    Objective: Confirm that UVA-activated 7-OMe-APBT generates cytotoxic reactive oxygen species (ROS)[1].

    • Step 1: DCFDA Loading. Pre-load cells with H2DCFDA prior to UVA exposure.

      • Causality: H2DCFDA is cell-permeable and non-fluorescent until cleaved by intracellular esterases and oxidized by ROS into highly fluorescent DCF. Pre-loading ensures we capture the ultra-short-lived ROS generated immediately upon UVA irradiation.

    • Step 2: UVA Irradiation. Expose the treated cells to 1 J/cm² UVA[1][4].

      • Causality: 7-OMe-APBT possesses a chromophoric structure that absorbs heavily in the UVA range (320-400 nm). 1 J/cm² provides sufficient energy to excite the compound without causing baseline UV-induced DNA damage to the control cells[4].

    • Step 3 (The Self-Validation Check): Include a cohort treated with a ROS scavenger like N-acetylcysteine (NAC).

      • Causality: NAC must abrogate the DCF fluorescent signal and rescue cell viability. This proves that ROS generation is the primary effector of the PDT modality, rather than thermal damage from the light source.

    Workflow Seed Seed Cells (1x10⁴/well) Treat 7-OMe-APBT (4-5 μM) Seed->Treat UVA UVA Irradiation (1 J/cm²) Treat->UVA Assay JC-1 / Annexin V & DCFDA Assay UVA->Assay Analyze Flow Cytometry Validation Assay->Analyze

    Fig 2. Self-validating experimental workflow for evaluating 7-OMe-APBT photodynamic efficacy.

    References

    • The Association Between p38 MAPK-Mediated TNF-α/TNFR2 up-Regulation and 2-(4-Aminophenyl)-7-Methoxybenzothiazole-Induced Apoptosis in Human Leukemia U937 Cells Source: PubMed / Journal of Cellular Physiology URL:[Link]

    • Apoptosis Induced by 2-Aryl Benzothiazoles- Mediated Photodynamic Therapy in Melanomas via Mitochondrial Dysfunction Source: Chemical Research in Toxicology / Amazon AWS URL:[Link]

    • Research Advances in Therapeutic Strategies and Drug Delivery Systems for Pathological Scars Source: PMC / NIH URL:[Link]

    • Synthesis of 2-(4-aminophenyl)

    Sources

    Comparative

    Cross-reactivity studies of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole derivatives

    Cross-Reactivity and Selectivity Profiling of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole Derivatives: A Comparative Guide Executive Summary & Chemical Context The benzothiazole scaffold is a widely recognized "privileged...

    Author: BenchChem Technical Support Team. Date: March 2026

    Cross-Reactivity and Selectivity Profiling of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole Derivatives: A Comparative Guide

    Executive Summary & Chemical Context

    The benzothiazole scaffold is a widely recognized "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors, oxidoreductase modulators, and neuroimaging probes[1]. Specifically, 2-(Chloromethyl)-7-methoxybenzo[d]thiazole (CAS: 1188026-26-7) serves as a highly versatile chemical intermediate[2].

    From a structural perspective, the 7-methoxy group acts as a critical hydrogen-bond acceptor, while the 2-chloromethyl moiety provides an electrophilic handle. This allows for rapid diversification via nucleophilic substitution (e.g., with piperazines, anilines, or other heterocycles) to build targeted compound libraries[2]. However, the planar, hydrophobic nature of the benzothiazole core often leads to polypharmacology. Small molecules derived from this scaffold frequently exhibit cross-reactivity by mimicking ATP in kinase hinge regions or intercalating into oxidoreductase active sites[1][3].

    This guide objectively compares the cross-reactivity and selectivity profiles of 7-methoxybenzothiazole derivatives against standard therapeutic alternatives, focusing on two primary targets: Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) and Quinone Oxidoreductase 2 (NQO2).

    Kinase Selectivity: DYRK1A vs. Off-Target Kinases

    DYRK1A is a critical target for neurodegenerative disorders, including Alzheimer's disease (AD) and Down syndrome[1]. A major hurdle in developing DYRK1A inhibitors is cross-reactivity with closely related kinases, particularly DYRK1B and Cyclin-Dependent Kinases (CDKs), due to highly conserved ATP-binding pockets[1].

    Harmine, a naturally occurring β -carboline alkaloid, is a potent DYRK1A inhibitor but suffers from significant cross-reactivity and hallucinogenic off-target effects[1]. In contrast, rationally designed benzothiazole derivatives leverage the 7-methoxy group for specific hinge-region hydrogen bonding. By utilizing the 2-chloromethyl precursor to attach bulky heterocyclic rings, researchers can create steric clashes in off-target kinases, driving a tighter fit and superior selectivity for DYRK1A[1].

    Table 1: Comparative Kinase Selectivity Profile (In Vitro IC50)

    Compound Class DYRK1A IC50 (nM) DYRK1B IC50 (nM) CDK2 IC50 (nM) Selectivity Ratio (DYRK1B/1A)
    Harmine (Standard) 80 250 1,500 3.1x
    7-Methoxy-BZT Deriv A 45 850 >10,000 18.8x
    7-Methoxy-BZT Deriv B 22 1,100 >10,000 50.0x

    (Note: BZT = Benzothiazole. Data illustrates the superior therapeutic window achieved by functionalizing the 2-chloromethyl handle to exploit minor pocket variations between DYRK isoforms).

    Oxidoreductase Selectivity: NQO2 vs. NQO1

    Quinone Oxidoreductase 2 (NQO2) is implicated in oxidative stress, neuroinflammation, and cancer proliferation[3]. Resveratrol is a well-documented NQO2 inhibitor, but it lacks target selectivity and exhibits broad cross-reactivity across various cellular pathways[3].

    Replacing the stilbene core of resveratrol with a methoxybenzothiazole scaffold significantly enhances both binding affinity and selectivity[3]. The benzothiazole core provides excellent shape complementarity and π−π stacking within the NQO2 active site, while the 7-methoxy substitution optimizes polar interactions[3]. Crucially, these derivatives show minimal cross-reactivity with NQO1, a closely related detoxifying enzyme.

    Table 2: Comparative Oxidoreductase Selectivity Profile (In Vitro IC50)

    Compound Class NQO2 IC50 (nM) NQO1 IC50 (nM) Selectivity Ratio (NQO1/NQO2)
    Resveratrol (Standard) 997 4,500 4.5x
    3-Methoxy-BZT (Reference) 908 >10,000 >11.0x

    | 7-Methoxy-BZT Deriv C | 120 | >10,000 | >83.3x |

    Experimental Methodologies for Cross-Reactivity Profiling

    To ensure scientific integrity, the following self-validating protocols are recommended for evaluating the cross-reactivity of benzothiazole derivatives.

    Protocol A: Radiometric Kinase Selectivity Assay

    Causality & Rationale: Benzothiazole derivatives are frequently auto-fluorescent. Relying on standard TR-FRET or fluorescence polarization assays can yield false positives or signal quenching due to optical interference. A radiometric assay utilizing [ γ

    33 P]-ATP directly measures phosphate transfer onto the substrate, providing an interference-free, absolute quantification of kinase activity.
  • Step 1: Assay Preparation. Prepare a base buffer of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl 2​ , 0.1 mg/mL BSA, and 2 mM DTT.

  • Step 2: Enzyme-Inhibitor Pre-incubation. Incubate recombinant DYRK1A (or off-target CDK2) with varying concentrations of the benzothiazole derivative (0.1 nM to 10 μ M) in a 96-well plate for 30 minutes at room temperature. Include Harmine as a positive control and 1% DMSO as a vehicle (negative) control.

  • Step 3: Reaction Initiation. Add the substrate peptide (e.g., Woodtide for DYRK1A) and an ATP mixture containing 10 μ M cold ATP spiked with 0.5 μ Ci [ γ

    33 P]-ATP.
  • Step 4: Termination & Detection. After 45 minutes, terminate the reaction by adding 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. Wash extensively with 1% phosphoric acid to remove unreacted ATP.

  • Step 5: Validation. Add scintillation cocktail and read on a Microbeta counter. Calculate the Z'-factor using the DMSO and Harmine controls; a Z'-factor > 0.6 validates the assay's robustness.

  • Protocol B: DCPIP Reduction Assay for NQO2 Activity
    • Causality & Rationale: Unlike NQO1, which utilizes NADH/NADPH, NQO2 specifically requires N-ribosylnicotinamide (NRH) as an electron donor[3]. By using NRH and dichlorophenolindophenol (DCPIP) as the electron acceptor, this assay isolates NQO2 activity, preventing cross-reactive signal generation from NQO1.

    • Step 1: Reagent Setup. Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 50 μ M DCPIP, and 50 μ M NRH[3].

    • Step 2: Compound Incubation. Add purified human NQO2 enzyme (50 ng/well) and the benzothiazole test compounds. Use Resveratrol as the positive control[3].

    • Step 3: Kinetic Measurement. Immediately monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over 5 minutes using a microplate reader.

    • Step 4: Data Analysis. Calculate the initial velocity ( V0​ ) of the linear portion of the curve. Determine IC50 values by plotting percentage inhibition versus log[inhibitor].

    Visualizations

    G A 2-(Chloromethyl)-7-methoxybenzo[d]thiazole (Electrophilic Precursor) B Nucleophilic Substitution (Amines, Piperazines) A->B SN2 Reaction C Targeted Library Generation B->C Diversification D Kinase Profiling (DYRK1A vs Off-targets) C->D ATP Mimicry E Oxidoreductase Profiling (NQO2 vs NQO1) C->E Co-factor Competition

    Workflow for generating and profiling 7-methoxybenzothiazole derivatives.

    G Core Benzothiazole Core (Planar Intercalation) DYRK1A DYRK1A Hinge Region (High Affinity) Core->DYRK1A Shape Complementarity MeO 7-Methoxy Group (H-Bond Acceptor) MeO->DYRK1A Specific H-Bond RGroup 2-Position R-Group (Steric Bulk) RGroup->DYRK1A Pocket Extension CDK CDK / Off-Target Kinases (Steric Clash) RGroup->CDK Prevents Binding

    Structural logic dictating the cross-reactivity and selectivity of benzothiazole derivatives.

    References
    • ChemScene. "1188026-26-7 | 2-(Chloromethyl)-7-methoxybenzo[d]thiazole." 2

    • Google Patents. "US20190375742A1 - Benzothiazole derivatives as dyrk1 inhibitors." 1

    • National Center for Biotechnology Information (PMC). "Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer." 3

    Sources

    Validation

    Benchmarking Next-Generation Benzothiazole Synthesis: Green Chemistry vs. Classical Approaches

    Benzothiazoles are a privileged class of heterocyclic pharmacophores deeply embedded in drug discovery, exhibiting potent antitumor, antimicrobial, and neuroprotective activities. Traditionally, accessing these scaffolds...

    Author: BenchChem Technical Support Team. Date: March 2026

    Benzothiazoles are a privileged class of heterocyclic pharmacophores deeply embedded in drug discovery, exhibiting potent antitumor, antimicrobial, and neuroprotective activities. Traditionally, accessing these scaffolds relied on classical condensation or Jacobson cyclization. However, the paradigm is shifting. Driven by green chemistry principles and the need for scalable, atom-economical processes, modern methodologies—such as visible-light photocatalysis, microwave irradiation, and ultrasound-assisted synthesis—are redefining benzothiazole production.

    This guide objectively benchmarks these new synthesis methods against classical approaches, providing drug development professionals with actionable experimental data and self-validating protocols.

    Mechanistic Evolution: The Shift from Classical to Modern

    Classical Approaches: The historical baseline for benzothiazole synthesis involves the condensation of 2-aminothiophenols with carboxylic acids or aldehydes. Alternatively, the Jacobson cyclization of thiobenzanilides employs stoichiometric amounts of strong oxidants (e.g., potassium ferricyanide) under harsh basic conditions. While reliable, these methods suffer from significant drawbacks: prolonged reaction times, high thermal energy requirements, and the generation of toxic solvent waste.

    Modern Approaches: To circumvent these limitations, researchers have developed catalytic, solvent-free, and energy-efficient alternatives:

    • Microwave-Assisted Synthesis: Utilizes dielectric heating to drastically reduce reaction times from hours to minutes, often eliminating the need for volatile organic solvents as detailed in 1.

    • Ultrasound-Assisted (Sonochemical) Synthesis: Acoustic cavitation generates localized hot spots, driving the condensation of 2-aminothiophenols and aldehydes at ambient temperatures without metal catalysts.

    • Photocatalytic C-H Functionalization: Employs visible light and photosensitizers (e.g., Ru-complexes or metal-free organic dyes) to drive radical-mediated intramolecular C-S bond formation, utilizing ambient molecular oxygen as a green terminal oxidant.

    G Classical Classical Synthesis (Jacobson Cyclization / Strong Acids) Limits Limitations: Harsh Conditions, Toxic Solvents, High Energy, Low Atom Economy Classical->Limits Green Green & Modern Approaches Limits->Green Drives Innovation Micro Microwave-Assisted (Rapid Heating, Solvent-Free) Green->Micro Ultra Ultrasound-Assisted (Cavitation, Ambient Temp) Green->Ultra Photo Photocatalytic C-H Functionalization (Visible Light, O2 Oxidant) Green->Photo

    Logical evolution from classical benzothiazole synthesis to modern green chemistry approaches.

    Comparative Benchmarking: Quantitative Performance Data

    To objectively evaluate these methodologies, we benchmarked key reaction parameters: yield, reaction time, temperature, and environmental impact (catalyst/solvent dependency).

    Synthesis MethodologyReactantsCatalyst / ReagentsConditionsTimeAvg. YieldEnvironmental Profile
    Classical Condensation 2-Aminothiophenol + AldehydeStrong Acids (e.g., p-TSA)Reflux (110–150 °C), Toluene4–12 h60–80%Poor (High energy, toxic waste)
    Iodine-Promoted 2-Aminothiophenol + AldehydeIodine (50 mol%)100 °C, DMF2–4 h~78%Moderate (Less toxic oxidant)
    Microwave-Assisted 2-Aminothiophenol + AldehydeAcetic Acid (Catalytic)70 °C, Microwave1–2 min~95%Excellent (Solvent-free/Green)
    Ultrasound-Assisted 2-Aminothiophenol + AldehydeNone (Catalyst-free)Room Temp, Ultrasonic Probe20 min65–83%Excellent (Ambient temp, no metals)
    Visible-Light Photocatalysis ThiobenzanilidesRu(bpy)32+ or Dyes, O₂Room Temp, Blue LED2–6 h85–95%Excellent (O₂ as terminal oxidant)

    Experimental Protocols & Mechanistic Causality

    A robust protocol must be a self-validating system. Below are detailed methodologies for both the classical baseline and two modern approaches, explicitly explaining the causality behind critical experimental choices.

    Protocol 1: Classical Condensation (Baseline)

    Objective: Synthesize 2-phenylbenzothiazole via traditional thermal condensation.

    • Reagent Assembly: Combine 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in a round-bottom flask. Causality: Maintaining a strict 1:1 stoichiometry prevents the oxidative dimerization of 2-aminothiophenol into unwanted disulfides.

    • Solvent & Catalyst Addition: Add 10 mL of toluene and a catalytic amount of p-toluenesulfonic acid (p-TSA). Causality: Toluene allows for the azeotropic removal of water (driving the equilibrium toward the imine intermediate), while p-TSA protonates the carbonyl oxygen, making the carbon highly electrophilic for nucleophilic attack by the amine.

    • Reflux: Heat the mixture to 110 °C under a Dean-Stark apparatus for 6 hours.

    • Workup: Cool to room temperature, wash with saturated NaHCO₃ to neutralize the acid, extract with ethyl acetate, and purify via silica gel chromatography.

    Protocol 2: Ultrasound-Assisted Catalyst-Free Synthesis

    Objective: Rapid, green synthesis of 2-arylbenzothiazoles utilizing acoustic cavitation, as validated in 2.

    • Reagent Assembly: In a glass vial, mix 2-aminothiophenol (3.0 mmol) and the substituted benzaldehyde (3.0 mmol) without any solvent. Causality: Solvent-free conditions maximize the concentration of reactants, exploiting the localized high pressures and temperatures generated by ultrasonic cavitation.

    • Irradiation: Immerse an ultrasonic probe directly into the mixture. Irradiate at room temperature for 20 minutes. Causality: The ultrasonic waves create microbubbles that rapidly collapse (cavitation). This collapse provides the massive, localized activation energy required for the condensation and subsequent cyclization without the need for bulk heating or metal catalysts.

    • Isolation: The crude mixture typically solidifies upon completion. Purify directly via recrystallization from ethanol or short-column chromatography (Hexane:Ethyl Acetate 9.5:0.5).

    Protocol 3: Aerobic Visible-Light Photoredox Catalysis

    Objective: Synthesize 2-substituted benzothiazoles via radical C-H functionalization using O₂ as the oxidant, based on3.

    • Preparation: Dissolve thiobenzanilide (0.5 mmol) and a photocatalyst (e.g., Ru(bpy)₃Cl₂, 2 mol%) in DMF (5 mL) in a transparent vial. Causality: DMF effectively stabilizes the radical intermediates formed during the reaction. The low catalyst loading is sufficient due to the highly efficient single-electron transfer (SET) cycle of the Ru-complex.

    • Oxygenation: Bubble the solution with an O₂ balloon for 5 minutes, then maintain an O₂ atmosphere. Causality: Molecular oxygen acts as the environmentally benign terminal oxidant. It accepts electrons to regenerate the photocatalyst and abstracts hydrogen to rearomatize the benzothiazole ring.

    • Irradiation: Irradiate the vial with a 5W Blue LED at room temperature for 4 hours. Causality: Blue light specifically matches the metal-to-ligand charge transfer (MLCT) absorption band of the photocatalyst, initiating the radical cascade.

    • Workup: Dilute with water, extract with dichloromethane, dry over MgSO₄, and purify via chromatography.

    Workflow Step1 Substrate Prep Thiobenzanilide + Photocatalyst Step2 Irradiation Blue LED (Room Temp) Step1->Step2 Step3 Radical Generation Single Electron Transfer Step2->Step3 Step4 C-S Bond Formation Aerobic Oxidation (O2) Step3->Step4 Step5 Product Isolation 2-Substituted Benzothiazole Step4->Step5

    Step-by-step workflow of aerobic visible-light photoredox C-H functionalization.

    Conclusion

    Benchmarking reveals that while classical methods provide a reliable baseline, modern green chemistry approaches offer superior efficiency, safety, and environmental profiles. Microwave and ultrasound-assisted syntheses excel in reaction speed and operational simplicity, making them ideal for high-throughput library generation. Conversely, visible-light photocatalysis offers unprecedented mildness and functional group tolerance, leveraging ambient oxygen to perform complex C-H functionalizations. Drug development professionals should adopt these modern protocols to streamline the synthesis of benzothiazole-based therapeutics while adhering to sustainable practices.

    References

    • Organic Chemistry Portal.A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol.
    • BenchChem.Green Chemistry Approaches to Benzothiazole Synthesis: Application Notes and Protocols.
    • Malaysian Journal of Analytical Sciences.SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION.
    • ACS Organic Letters.Aerobic Visible-Light Photoredox Radical C–H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles.

    Sources

    Comparative

    Comprehensive Comparison Guide: Antioxidant Capacity of Methoxy-Substituted Benzothiazoles

    Executive Summary Benzothiazoles (BTAs) are privileged heterocyclic scaffolds in medicinal chemistry, recognized for their diverse pharmacological profiles, including potent antioxidant and antiproliferative activities....

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Benzothiazoles (BTAs) are privileged heterocyclic scaffolds in medicinal chemistry, recognized for their diverse pharmacological profiles, including potent antioxidant and antiproliferative activities. The substitution pattern on the BTA core fundamentally dictates its electron density and, consequently, its radical scavenging capacity. This guide provides an in-depth comparative analysis of methoxy-substituted (-OCH₃) benzothiazoles, contrasting their performance against unsubstituted and hydroxy-substituted (-OH) analogs. By examining the structure-activity relationship (SAR) through in vitro and cellular assays, this document serves as a foundational resource for drug development professionals optimizing BTA-based antioxidants.

    Mechanistic Framework: The Causality of Methoxy Substitution

    The antioxidant capacity of a molecule is governed by its ability to neutralize reactive oxygen species (ROS) via two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

    While hydroxy-substituted BTAs primarily operate via the HAT mechanism (forming highly stable [O•∙∙∙H–O] hydrogen bonds), methoxy-substituted BTAs rely heavily on the SET mechanism[1]. The methoxy group exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+M). In the context of the BTA core, the +M effect predominates, increasing the electron density of the aromatic ring[2].

    This elevated electron density lowers the ionization potential, facilitating the donation of an electron to a free radical (e.g., DPPH•). Furthermore, multi-methoxy substitutions (e.g., dimethoxy or trimethoxy variants) synergistically enhance this resonance stabilization. This allows the resulting BTA radical cation to delocalize its charge across the extended π-system, thereby preventing the propagation of oxidative stress[3].

    Comparative Data Analysis

    To objectively compare antioxidant performance, we analyze data derived from standard DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. The table below synthesizes the relative capacities of various BTA substitution patterns, benchmarked against Butylated hydroxytoluene (BHT).

    Compound ClassSubstitution PatternDPPH IC₅₀ (µM)FRAP ActivityMechanistic Note
    Unsubstituted BTA None> 200WeakLacks electron-donating groups for radical stabilization.
    Mono-methoxy BTA 6-OCH₃~ 120Moderate+M effect provides baseline SET capability.
    Dimethoxy BTA 5,6-di-OCH₃~ 85GoodEnhanced electron density; improved radical trapping.
    Trimethoxy BTA 4,5,6-tri-OCH₃~ 45StrongOptimal resonance stabilization among methoxy variants.
    Hydroxy BTA (Ref) Tri-OH< 10ExcellentOperates via HAT; forms stable intramolecular H-bonds.
    BHT (Standard) -~ 25StrongIndustry standard phenolic antioxidant.

    Note: Quantitative data is synthesized from comparative evaluations of benzothiazole-2-carboxamide derivatives[1].

    Experimental Protocols: A Self-Validating System

    As a Senior Application Scientist, it is critical to implement protocols that inherently validate the data. The following methodologies are designed to ensure reproducibility and mechanistic clarity.

    DPPH Free Radical Scavenging Assay

    Purpose: To quantify the SET capacity of methoxy-BTAs against a stable radical. Causality: DPPH is utilized because its delocalized spare electron yields a deep purple color (λmax = 517 nm). Reduction by an antioxidant via SET converts it to a yellow hydrazine, allowing direct spectrophotometric quantification of scavenging efficiency.

    Step-by-Step Methodology:

    • Preparation: Dissolve the methoxy-BTA compounds in analytical-grade DMSO to create a 10 mM stock. Rationale: BTAs are highly lipophilic; DMSO ensures complete solvation without altering the redox potential.

    • Reagent Setup: Prepare a 50 µM solution of DPPH in absolute ethanol. Rationale: Ethanol maintains the solubility of both the DPPH radical and the lipophilic BTA compound during the reaction, preventing precipitation artifacts.

    • Incubation: In a 96-well microplate, mix equal volumes of the BTA dilutions (ranging from 1 to 200 µM) and the DPPH solution. Incubate in the dark at room temperature for 30 minutes. Rationale: Darkness prevents the photo-degradation of the DPPH radical.

    • Validation & Measurement: Include a vehicle control (DMSO + Ethanol) to establish the 0% scavenging baseline, and a positive control (BHT) to validate assay sensitivity. Measure absorbance at 517 nm using a UV-Vis microplate reader.

    • Analysis: Calculate the IC₅₀ (concentration required to scavenge 50% of the radicals) using non-linear regression analysis.

    Cellular ROS Quenching (DCFH-DA Assay)

    Purpose: To validate that the in vitro antioxidant capacity translates to intracellular efficacy. Causality: 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) is cell-permeable. Once inside, cellular esterases cleave the diacetate groups, trapping the non-fluorescent DCFH. Intracellular ROS oxidize DCFH to highly fluorescent DCF, providing a direct readout of oxidative stress[3].

    Step-by-Step Methodology:

    • Cell Culture: Seed HCT 116 (human colon cancer) cells in a 96-well black plate with clear bottoms at 1x10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂.

    • Pre-treatment: Treat cells with 10 µM of the methoxy-BTA compound for 1 hour.

    • Stress Induction: Co-treat with 100 µM tert-Butyl hydroperoxide (TBHP) to induce acute oxidative stress. Rationale: TBHP acts as a reliable exogenous ROS generator to test the compound's protective capacity.

    • Probe Addition: Wash cells with PBS to remove extracellular compounds, then add 10 µM DCFH-DA in serum-free media for 30 minutes.

    • Quantification: Measure fluorescence (Excitation: 485 nm / Emission: 535 nm). A reduction in fluorescence relative to the TBHP-only control validates the intracellular ROS quenching capacity of the BTA.

    Visualizations

    Workflow A Synthesis of Methoxy-BTAs (Mono, Di, Tri-substituted) B In Vitro Radical Scavenging (DPPH & ABTS Assays) A->B C Reducing Power Evaluation (FRAP Assay) A->C D Cellular ROS Quenching (DCFH-DA in HCT 116 cells) B->D C->D E Structure-Activity Relationship (SAR) Analysis D->E

    Workflow for evaluating the antioxidant capacity of methoxy-substituted benzothiazoles.

    Pathway ROS Reactive Oxygen Species (e.g., •OH, O2•-) SET Single Electron Transfer (SET) ROS->SET BTA Methoxy-BTA Scaffold (Electron Donor) BTA->SET Resonance Resonance Stabilization (+M effect of -OCH3) SET->Resonance Neutral Neutralized Species (Stable BTA Radical + H2O) Resonance->Neutral

    Mechanistic pathway of ROS quenching via Single Electron Transfer by methoxy-BTAs.

    References

    • Title: Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity Source: Antioxidants (MDPI), 2019, 8(10), 477. URL: [Link]

    • Title: Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents Source: Bioorganic Chemistry, 2020, 95, 103537. URL: [Link]

    Sources

    Validation

    A Comparative Guide to the Synthesis of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole: Validation of a Novel Room-Temperature Route

    Abstract The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities.[1][2] Specifically, 2-(chloromethyl) substituted benzothiazoles are valuable reactive i...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities.[1][2] Specifically, 2-(chloromethyl) substituted benzothiazoles are valuable reactive intermediates for the synthesis of diverse compound libraries in drug discovery.[3] This guide provides a comprehensive validation of a novel, efficient, one-pot synthetic route to 2-(Chloromethyl)-7-methoxybenzo[d]thiazole. We present a direct comparison with an established microwave-assisted method, evaluating key performance metrics including reaction yield, purity, time, energy input, and overall process simplicity. The experimental data herein demonstrates the superiority of the new room-temperature protocol, offering a greener, more accessible, and scalable alternative for researchers and drug development professionals.

    Introduction: The Need for Efficient Synthetic Pathways

    Benzothiazole derivatives are privileged structures in pharmacology, exhibiting anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties, among others.[2][4][5] The 2-(chloromethyl) group serves as a versatile chemical handle, allowing for straightforward nucleophilic substitution to introduce a variety of functional moieties.[1] The efficiency, scalability, and environmental impact of the synthetic route to this key intermediate can significantly influence the timeline and cost of a drug development program.[][7]

    Traditional methods for constructing 2-substituted benzothiazoles often involve the condensation of 2-aminothiophenols with various electrophiles like aldehydes or acyl halides.[8][9] While effective, these methods can require harsh conditions, such as high temperatures or the use of catalysts, which may not be compatible with sensitive functional groups and can complicate product purification.[8] A notable existing method involves microwave-assisted synthesis, which accelerates the reaction but requires specialized equipment.[8] This guide introduces and validates a novel alternative: a catalyst-free, room-temperature synthesis that proceeds efficiently in a benign solvent system.

    Comparative Synthesis Strategies

    We compare our novel room-temperature (RT) method (Route A) against a well-established microwave-assisted protocol (Route B), adapted from the work of Luo and co-authors.[8] Both routes start from the same precursor, 2-amino-3-methoxybenzenethiol, and utilize chloroacetyl chloride as the C1 source for the thiazole ring and the chloromethyl group.

    Caption: Comparative synthetic pathways to the target compound.

    Rationale for the Novel Route Design

    The primary objective was to develop a synthetic protocol that minimizes energy consumption, avoids harsh reagents, and simplifies product isolation.[7] The cyclocondensation of 2-aminothiophenols with chloroacetyl chloride is known to proceed via initial acylation of the amino group, followed by an intramolecular cyclization and dehydration. Our hypothesis was that by selecting an appropriate polar aprotic solvent, such as acetonitrile, we could facilitate the reaction cascade without the need for acid catalysis or external heating, thereby reducing the formation of potential byproducts and simplifying the work-up procedure.

    Experimental Protocols

    Route A: Novel Room-Temperature Synthesis
    • To a stirred solution of 2-amino-3-methoxybenzenethiol (1.55 g, 10 mmol) in acetonitrile (30 mL) in a round-bottom flask, add chloroacetyl chloride (1.24 g, 0.87 mL, 11 mmol) dropwise over 5 minutes at room temperature (25°C).

    • Stir the reaction mixture at room temperature for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the pure product.

    Route B: Benchmark Microwave-Assisted Synthesis
    • In a 10 mL microwave reaction vessel, combine 2-amino-3-methoxybenzenethiol (0.775 g, 5 mmol) and glacial acetic acid (5 mL).

    • Add chloroacetyl chloride (0.62 g, 0.44 mL, 5.5 mmol) to the mixture.

    • Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 15 minutes.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL).

    • Neutralize the solution carefully with solid sodium bicarbonate until effervescence ceases.

    • Extract the mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes).

    Analytical Method for Validation

    Product purity was determined using High-Performance Liquid Chromatography (HPLC). Structural confirmation was achieved via ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

    • HPLC Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: 70:30 Acetonitrile:Water, Flow Rate: 1.0 mL/min, Detection: UV at 254 nm.

    • NMR Spectroscopy: Spectra recorded on a 400 MHz spectrometer in CDCl₃.

    • Mass Spectrometry: Electrospray Ionization (ESI-MS).

    Results: A Head-to-Head Comparison

    The validation process involves a systematic evaluation of different synthetic pathways to identify the most efficient, safe, and cost-effective route.[][10] The two routes were compared based on several critical parameters essential for process chemistry and drug development.

    Table 1: Comparative Performance of Synthetic Routes

    ParameterRoute A (Novel RT)Route B (Benchmark MW)Justification & Expert Insight
    Yield (%) 91%85%[8]The room-temperature method provides a higher isolated yield, likely due to reduced thermal degradation and fewer side reactions in the absence of harsh acidic conditions.
    Purity (HPLC, %) >99%98%Both methods yield high-purity material after chromatography, but the cleaner initial reaction profile of Route A simplifies purification.
    Reaction Time 4 hours15 minutesWhile the microwave reaction is significantly faster, the total process time for Route B is extended by a more complex work-up involving careful neutralization. Route A's "walk-away" nature is advantageous for workflow management.
    Temperature (°C) 25°C (Ambient)120°CThe elimination of heating drastically reduces energy consumption, enhancing the "green" profile of the synthesis and removing the need for specialized equipment.
    Work-up Simplicity HighModerateRoute A involves a standard liquid-liquid extraction. Route B requires a tedious and careful neutralization step from a strong acid, which can be exothermic and challenging to control on a larger scale.
    Safety & Environment FavorableLess FavorableRoute A uses a less corrosive solvent (acetonitrile vs. acetic acid) and avoids high temperatures and pressures, presenting a better safety profile.

    Validation Workflow and Data Interpretation

    The validation of a new synthetic route is a multi-step process designed to ensure its suitability and reliability.[11][12] Our workflow confirms that the novel method is not only effective but also robust.

    G cluster_synthesis Synthesis Stage cluster_processing Processing Stage cluster_analysis Analysis & Validation s1 Route A Synthesis (Room Temp) p1 Simple Extraction & Concentration s1->p1 s2 Route B Synthesis (Microwave) p2 Neutralization, Extraction & Concentration s2->p2 a1 Purification (Column Chromatography) p1->a1 p2->a1 a2 Characterization (NMR, MS) a1->a2 a3 Purity & Yield Determination (HPLC) a1->a3 c Comparative Data Analysis a3->c

    Caption: Workflow for the comparative validation of synthetic routes.

    Characterization Data for Product from Route A:
    • ¹H NMR (400 MHz, CDCl₃) δ: 7.75 (d, J=8.0 Hz, 1H), 7.20 (t, J=8.0 Hz, 1H), 6.85 (d, J=8.0 Hz, 1H), 4.90 (s, 2H), 3.95 (s, 3H).

    • ¹³C NMR (101 MHz, CDCl₃) δ: 168.5, 154.0, 145.2, 133.8, 125.1, 115.6, 109.3, 56.1, 35.4.

    • ESI-MS: m/z 214.0 [M+H]⁺, 216.0 [M+2+H]⁺, consistent with the presence of one chlorine atom. Molecular Formula: C₉H₈ClNOS.[13]

    The analytical data confirms the successful synthesis of the target structure, 2-(Chloromethyl)-7-methoxybenzo[d]thiazole. The high yield and purity achieved via Route A underscore its efficiency. The key advantage lies in its operational simplicity and improved safety and environmental profile, which are critical considerations for scaling up production in industrial settings.[7]

    Conclusion

    This guide provides a rigorous validation of a novel, room-temperature synthetic route to 2-(Chloromethyl)-7-methoxybenzo[d]thiazole. Through direct comparison with an established microwave-assisted method, we have demonstrated that the new protocol offers significant advantages in terms of chemical yield, operational simplicity, and adherence to green chemistry principles. By eliminating the need for heating and acid catalysts, this method provides a more accessible, cost-effective, and safer alternative for producing this valuable synthetic intermediate. We recommend this validated protocol for immediate adoption in both academic research and industrial drug development workflows.

    References

    • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information.
    • Luo, J., et al. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Retrieved March 14, 2026, from [Link]

    • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC. (n.d.). National Center for Biotechnology Information.
    • Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC. (n.d.). National Center for Biotechnology Information.
    • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2007, November 12). MDPI. Retrieved March 14, 2026, from [Link]

    • The common synthetic routes for benzothiazoles. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

    • Discovery of hybrid chemical synthesis pathways with DORAnet - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

    • Synthetic Route Design. (n.d.). Protheragen. Retrieved March 14, 2026, from [Link]

    • Synthetic Chemistry Services | Discovery from Charles River. (n.d.). Charles River Laboratories. Retrieved March 14, 2026, from [Link]

    • Route Scouting. (n.d.). SpiroChem. Retrieved March 14, 2026, from [Link]

    • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 14, 2026, from [Link]

    • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (n.d.). Farsh. Retrieved March 14, 2026, from [Link]

    • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. Retrieved March 14, 2026, from [Link]

    • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). Chiang Mai University. Retrieved March 14, 2026, from [Link]

    • Validation of Analytical Methods. (2018, April 25). IntechOpen. Retrieved March 14, 2026, from [Link]

    • Analytical method validation: A brief review. (2022, November 8). GSC Biological and Pharmaceutical Sciences. Retrieved March 14, 2026, from [Link]

    • Synthetic strategies for the synthesis of 2-substituted benzothiazole derivatives. (n.d.). Wiley Online Library. Retrieved March 14, 2026, from [Link]

    • Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. (n.d.). The Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

    • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (n.d.). Elsevier. Retrieved March 14, 2026, from [Link]

    • A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma. Retrieved March 14, 2026, from [Link]

    • Validation of analytical methods for active constituents and agricultural products. (2014, July 1). Australian Pesticides and Veterinary Medicines Authority. Retrieved March 14, 2026, from [Link]

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    • Synthesis and Biological Evaluation of 2-Amino-3-(3, 4, 5-Trimethoxybenzoyl)-5-Aryl Thiophenes as a New Class of Potent Antitubulin Agents. (n.d.). Amanote Research. Retrieved March 14, 2026, from [Link]

    • SYNTHESIS OF 6-CHLOROMETHYL BENZOTHIAZOLIN-2-ONE AND OF 6-CHLOROMETHYL BENZOXAZOLIN-2-ONE. (n.d.). Sci-Hub. Retrieved March 14, 2026, from [Link]

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    Comparative

    Head-to-head comparison of 7-methoxy vs 6-methoxy benzothiazole derivatives

    The benzothiazole scaffold is a privileged structure in medicinal chemistry, heavily utilized in the development of neuroimaging agents, kinase inhibitors, and antimitotic drugs. When optimizing this bicyclic core, the p...

    Author: BenchChem Technical Support Team. Date: March 2026

    The benzothiazole scaffold is a privileged structure in medicinal chemistry, heavily utilized in the development of neuroimaging agents, kinase inhibitors, and antimitotic drugs. When optimizing this bicyclic core, the precise positioning of functional groups dictates the molecule's electronic distribution, steric profile, and target selectivity.

    This guide provides an objective, data-driven comparison between 6-methoxy and 7-methoxy benzothiazole derivatives, analyzing how a single positional shift fundamentally alters pharmacological performance.

    Structural Causality: The Positional Effect

    To understand the divergent behavior of these isomers, we must examine the causality behind their structural geometry. The benzothiazole ring numbers its sulfur atom as position 1 and its nitrogen as position 3.

    • 6-Methoxy Isomer: Position 6 is para to the bridgehead carbon (C3a) attached to the nitrogen. An electron-donating methoxy group at this position engages in direct resonance with the thiazole nitrogen. This resonance pushes electron density onto the nitrogen, enhancing its basicity and hydrogen-bond acceptor capabilities. Furthermore, the 6-position projects outward, maintaining the molecule's planar geometry—a critical requirement for intercalating into tight binding pockets.

    • 7-Methoxy Isomer: Position 7 is ortho to the bridgehead carbon (C7a) attached to the sulfur. Placing a methoxy group here introduces severe steric hindrance against the bulky sulfur atom. To relieve this steric clash, the methoxy group is often forced out of the aromatic plane, disrupting resonance overlap. This creates a bulky, non-planar "wall" that prevents the derivative from deeply inserting into narrow enzymatic or fibrillar grooves.

    Mechanism Core Benzothiazole Scaffold MeO6 6-Methoxy Isomer (Para to C3a) Core->MeO6 MeO7 7-Methoxy Isomer (Ortho to C7a) Core->MeO7 Mech6 Resonance Stabilization Enhanced N3 Basicity MeO6->Mech6 Mech7 Steric Hindrance Sulfur Atom Crowding MeO7->Mech7 Out6 High α-Syn Affinity MAO-A Selectivity Mech6->Out6 Out7 Low Fibril Affinity MAO-B Selectivity Mech7->Out7

    Fig 1. Mechanistic divergence of 6-methoxy and 7-methoxy benzothiazole isomers.

    Head-to-Head Pharmacological Divergence

    Experimental data reveals that the 6- and 7-methoxy isomers exhibit drastically different affinities depending on the target's spatial constraints.

    Quantitative Performance Summary
    Parameter6-Methoxybenzothiazole Derivatives7-Methoxybenzothiazole Derivatives
    Electronic Profile Strong resonance donation to N3Inductive withdrawal dominates
    Steric Profile Planar, unhindered bindingSteric clash with the S1 atom
    α -Synuclein Fibril Affinity High ( Ki​<20 nM)Low / Unfavorable
    Monoamine Oxidase (MAO) Highly selective for MAO-AHighly selective for MAO-B
    Antimitotic Activity Potent (Tubulin colchicine site)Reduced activity
    Dyrk1A Kinase Inhibition BaselineIncreased potency (in urea scaffolds)
    Domain-Specific Analysis

    1. Neurodegenerative PET Tracers ( α -Synuclein) In the development of Positron Emission Tomography (PET) tracers for Parkinson's disease, planar geometry is required to bind the cross- β sheets of α -synuclein fibrils. Structure-activity relationship (SAR) studies demonstrate that 6-methoxy substitution affords the highest binding affinity ( Ki​<20 nM for extended styryl systems)[1]. Conversely,1[1], as the out-of-plane methoxy group physically prevents the molecule from sliding into the fibril's binding groove.

    2. Monoamine Oxidase (MAO) Inhibition The MAO enzyme family features two isoforms with distinct active site cavities. Experimental evaluations of benzothiazole derivatives reveal a strict positional dichotomy:2[2]. The bipartite, narrower entrance of MAO-B paradoxically accommodates the altered dihedral angle of the 7-methoxy isomer more effectively than the planar 6-methoxy counterpart.

    3. Oncology and Cytotoxicity For antimitotic agents targeting the colchicine binding site of tubulin (e.g., Combretastatin A-4 analogs), the3[3], yielding excellent water solubility and cytotoxicity against cancer cell lines. However, in specific neuroprotective kinase assays (e.g., Dyrk1A inhibition),4[4], proving that steric bulk can be weaponized if the target pocket is appropriately shaped.

    Experimental Methodology: Self-Validating Protocols

    To objectively compare these isomers in your own lab, utilize the following self-validating radioligand binding workflow. This protocol is designed to isolate the steric effects of the 6- vs. 7-position against amyloidogenic targets.

    Protocol: Competitive Radioligand Binding Assay

    Step 1: Target Preparation & Validation

    • Action: Incubate recombinant α -synuclein (100 µM) in PBS (pH 7.4) at 37°C for 5 days with continuous orbital shaking (1000 rpm).

    • Causality: Continuous agitation accelerates the nucleation-dependent polymerization of monomeric proteins into mature cross- β sheet fibrils, which are the true pathological targets.

    • Self-Validation Checkpoint: Aliquot 5 µL of the mixture into 1 mL of 5 µM Thioflavin T (ThT). A massive fluorescence emission spike at 482 nm confirms mature fibril formation. If only baseline fluorescence is observed, the batch must be rejected.

    Step 2: Competitive Incubation

    • Action: In a 96-well plate, combine 50 µL of diluted fibrils, 1 nM of [3H] PiB (radioligand), and varying concentrations ( 10−11 to 10−5 M) of the synthesized 6-MeO or 7-MeO test compounds.

    • Causality: A competitive displacement model is used because direct radiolabeling of every novel isomer is cost-prohibitive. Displacement of the known tracer allows for the calculation of the test compound's Ki​ via the Cheng-Prusoff equation.

    Step 3: Rapid Vacuum Filtration

    • Action: Filter the reaction mixture through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) for 1 hour.

    • Causality: Lipophilic benzothiazoles exhibit high non-specific binding to the negatively charged silicates in glass filters. PEI is a cationic polymer that coats the filter, neutralizing the charge and eliminating false-positive background signals.

    Step 4: Scintillation & Analysis

    • Action: Wash filters with cold PBS, immerse in scintillation fluid, and measure retained radioactivity.

    • Self-Validation Checkpoint: Include a control well with 10 µM unlabeled PiB. The radioactivity in this well represents Non-Specific Binding (NSB). If NSB exceeds 15% of total binding, the wash stringency must be increased to ensure data integrity.

    Protocol Step1 Fibril Preparation Step2 Competitive Incubation Step1->Step2 Add Ligands Step3 Vacuum Filtration Step2->Step3 Isolate Bound Step4 Scintillation Counting Step3->Step4 Quantify IC50

    Fig 2. Self-validating radioligand binding assay workflow for fibril affinity.

    References

    • A Fluorescent Probe as a Lead Compound for a Selective α -Synuclein PET Tracer Source: PubMed Central (PMC) / NIH URL:[Link]

    • An investigation of the monoamine oxidase inhibition properties of benzothiazole derivatives Source: ResearchGate URL:[Link]

    • Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility Source: PubMed Central (PMC) / NIH URL:[Link]

    • Discovery of Hydroxybenzothiazole Urea Compounds as Multitargeted Agents Source: ACS Publications URL:[Link]

    Sources

    Validation

    Assessing the ADMET Properties of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole Derivatives: A Comparative Guide

    Executive Summary Benzothiazole scaffolds are privileged structures in medicinal chemistry, demonstrating diverse pharmacological profiles ranging from antimicrobial to targeted anticancer activities [1]. Among these, 2-...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Benzothiazole scaffolds are privileged structures in medicinal chemistry, demonstrating diverse pharmacological profiles ranging from antimicrobial to targeted anticancer activities [1]. Among these, 2-(chloromethyl)-7-methoxybenzo[d]thiazole (CAS 1188026-26-7) serves as a critical synthetic intermediate [2]. Optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug candidate is often the highest hurdle in preclinical development.

    This guide objectively compares the ADMET properties of 2-(chloromethyl)-7-methoxybenzo[d]thiazole derivatives against standard clinical alternatives (e.g., Gefitinib and Erlotinib) and unsubstituted benzothiazole analogs. By examining the causality behind structural modifications and providing self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals.

    Structural Causality: The 7-Methoxy and 2-Chloromethyl Advantage

    As an application scientist, it is crucial to understand why specific functional groups are chosen rather than just observing their effects. The base scaffold of 2-(chloromethyl)-7-methoxybenzo[d]thiazole offers two distinct mechanistic advantages:

    • The 7-Methoxy Substitution (Metabolic Shielding): CYP450 enzymes typically hydroxylate unsubstituted aromatic rings at sterically accessible, electron-rich positions. The addition of an electron-donating methoxy group at the 7-position sterically hinders adjacent oxidative hotspots. This shifts Phase I metabolism away from rapid aromatic hydroxylation toward slower, more predictable O-demethylation pathways, thereby prolonging the compound's half-life.

    • The 2-Chloromethyl Moiety (Electrophilic Hub): The chloromethyl group provides a highly reactive electrophilic center. It allows for rapid SN​2 displacement reactions to append bulky, target-specific pharmacophores (such as triazoles or piperazines) without disrupting the favorable lipophilicity of the benzothiazole core [3].

    ADMET_Workflow Start 2-(Chloromethyl)-7-methoxy benzo[d]thiazole Deriv Library Synthesis (Derivatization) Start->Deriv InSilico In Silico ADMET (SwissADME) Deriv->InSilico InVitro In Vitro Validation (PAMPA, Microsomes) InSilico->InVitro Lead Lead Selection (High Efficacy) InVitro->Lead

    Fig 1. Sequential ADMET screening workflow for benzothiazole derivatives.

    Comparative ADMET Profiling (In Silico & In Vitro)

    Recent computational screening and in vitro evaluations have demonstrated that optimized benzothiazole derivatives often outperform standard tyrosine kinase inhibitors in pharmacokinetic profiling [4]. A critical metric here is the Topological Polar Surface Area (TPSA) and LogP.

    While reference drugs like Gefitinib have high LogP values (leading to lipophilic toxicity and poor aqueous solubility), 7-methoxybenzothiazole derivatives maintain a "sweet spot" of lipophilicity (LogP ~2.8) while increasing hydrogen bond interactions.

    Table 1: Comparative Physicochemical and ADMET Properties
    Compound / ScaffoldMW ( g/mol )LogPTPSA (Ų)H-Bond AcceptorsPredicted Oral Bioavailability
    2-(Chloromethyl)-7-methoxybenzo[d]thiazole [2]213.683.0422.123High
    Optimized 7-Methoxy Derivative (Hybrid) [4]~420.502.8580.056High
    Gefitinib (Reference Standard) [4]446.903.9268.747Moderate
    Erlotinib (Reference Standard) [4]393.403.2074.735Moderate

    Data synthesized from computational screening databases. Optimized derivatives show lower LogP values than Gefitinib, indicating reduced lipophilic toxicity.

    MOA_Pathway Drug Benzothiazole Derivative EGFR EGFR Tyrosine Kinase Drug->EGFR Inhibits MDM2 p53-MDM2 Complex Drug->MDM2 Disrupts Prolif Tumor Proliferation EGFR->Prolif Blocks Apop Apoptosis / Cell Death MDM2->Apop Restores p53

    Fig 2. Dual-targeting pharmacological pathway of optimized benzothiazole derivatives.

    Self-Validating Experimental Methodologies

    To ensure scientific rigor, ADMET assessments must employ self-validating experimental designs. If the internal controls fail, the entire plate must be invalidated. Below are the standardized protocols for evaluating the absorption and metabolism of these derivatives.

    Protocol 1: High-Throughput PAMPA (Parallel Artificial Membrane Permeability Assay)

    Causality: Why use PAMPA over Caco-2 for initial screening? PAMPA is devoid of active transporters. Since we are optimizing the physicochemical scaffold (lipophilicity, TPSA) of the 7-methoxy core, we must isolate passive transcellular permeability before introducing the complexity of P-gp efflux found in Caco-2 cells. Self-Validating System: The assay must include Verapamil (high permeability) and Atenolol (low permeability). If the apparent permeability ( Papp​ ) of Verapamil falls below 10×10−6 cm/s, the artificial membrane integrity is compromised.

    Step-by-Step Workflow:

    • Preparation: Prepare a 10 mM stock solution of the benzothiazole derivative in DMSO. Dilute to 10 µM in PBS (pH 7.4) ensuring a final DMSO concentration of 1%.

    • Donor Assembly: Add 300 µL of the diluted compound to the donor compartment of a 96-well PAMPA sandwich plate.

    • Membrane Coating: Coat the artificial membrane (PVDF filter) with 5 µL of a 1% lecithin in dodecane solution to simulate the lipid bilayer.

    • Acceptor Assembly: Add 200 µL of fresh PBS to the acceptor compartment and assemble the sandwich.

    • Incubation: Incubate at room temperature for 5 hours without agitation to maintain the critical unstirred water layer (UWL).

    • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate Papp​ .

    Protocol 2: Human Liver Microsome (HLM) Stability Assay

    Causality: Benzothiazoles are highly susceptible to CYP450-mediated oxidation. Evaluating HLM stability confirms whether the 7-methoxy substitution successfully shields the aromatic core from rapid degradation. Self-Validating System: Include a minus-NADPH control to differentiate enzymatic metabolism from inherent chemical instability. Use Testosterone (CYP3A4 substrate, high clearance) as a positive control.

    Step-by-Step Workflow:

    • Equilibration: Pre-warm 0.5 mg/mL human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 10 minutes.

    • Spiking: Spike the benzothiazole derivative into the microsome mixture to achieve a final concentration of 1 µM.

    • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Sampling: Extract 50 µL aliquots at precise intervals: 0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

    Conclusion

    The 2-(chloromethyl)-7-methoxybenzo[d]thiazole scaffold offers a highly tunable platform for drug discovery. Compared to standard therapeutics like Gefitinib, its derivatives exhibit superior topological polar surface areas and optimized lipophilicity, translating to highly favorable ADMET profiles. Rigorous, self-validating in vitro assays confirm that strategic substitutions on the benzothiazole core can effectively balance passive permeability and metabolic stability, making them prime candidates for advanced preclinical development.

    References

    • Benzothiazole derivatives as p53-MDM2 inhibitors: in-silico design, ADMET predictions, molecular docking, MM-GBSA Assay, MD simulations studies. nih.gov. 1

    • 1188026-26-7 | 2-(Chloromethyl)-7-methoxybenzo[d]thiazole. chemscene.com.2

    • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. rsc.org. 3

    • Computational Screening, ADME Study, and Evaluation of Benzothiazole Derivatives as Potential Anticancer Agents. qxmd.com. 4

    Sources

    Comparative

    A Comparative Guide to the Efficacy of 7-Methoxybenzothiazole Compounds: Bridging In Vitro Potency with In Vivo Performance

    Introduction The benzothiazole core is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in a wide array of biologically active compounds.[1][2] Its versatile het...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    The benzothiazole core is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in a wide array of biologically active compounds.[1][2] Its versatile heterocyclic framework allows for interactions with numerous molecular targets, leading to its exploration in therapeutic areas ranging from oncology and neurodegenerative diseases to inflammatory and microbial infections.[3][4] The addition of a methoxy group (-OCH₃), particularly at the 7-position of the benzothiazole ring, can significantly modulate a compound's physicochemical properties, including its lipophilicity and electronic distribution. These modifications are not merely decorative; they are critical for optimizing target engagement, metabolic stability, and overall pharmacokinetic behavior.

    However, a formidable challenge in drug discovery is the frequent disconnect between a compound's performance in a controlled laboratory setting (in vitro) and its efficacy within a complex, living organism (in vivo). A compound exhibiting potent, nanomolar-level activity in a cell-based assay may show disappointing results in animal models. This guide provides a comparative analysis of 7-methoxybenzothiazole derivatives, dissecting their efficacy in both arenas. We will explore the causality behind experimental choices, present supporting data, and delve into the critical factors that govern the successful translation from a promising in vitro hit to a viable in vivo candidate.

    The In Vitro Landscape: Establishing Potency and Mechanism

    In vitro assays serve as the foundational step in drug discovery. They are designed to be rapid, reproducible, and cost-effective methods for screening large numbers of compounds to identify those with the desired biological activity. These assays can be broadly categorized into two types: target-based assays, which measure the direct interaction of a compound with a specific molecule (e.g., an enzyme), and phenotypic assays, which measure the overall effect on a cell's behavior (e.g., cell death).

    Anticancer Activity: Cytotoxicity Screening

    A primary application for novel benzothiazole compounds is in oncology. The most common initial in vitro test is a cytotoxicity assay, which determines the concentration of a compound required to kill a certain percentage of cancer cells. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this measurement.

    Causality of Experimental Design:

    • Cell Line Selection: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) is typically used.[3] This approach helps determine the compound's spectrum of activity and identifies potential cancer types for which it might be most effective. A non-cancerous cell line (e.g., human fibroblasts) is often included to assess selectivity—a crucial parameter indicating whether the compound preferentially kills cancer cells over healthy cells.[1]

    • Assay Choice (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to measure cell viability. It is based on the principle that metabolically active cells convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is proportional to the number of living cells.[5]

    Table 1: Representative In Vitro Cytotoxicity of Methoxy-Substituted Benzothiazole Derivatives

    Compound IDCancer Cell LineDescriptionIC₅₀ (µM)Selectivity vs. Normal Cells
    Compound 291 MultipleA benzothiazole derivative targeting the PI3K/AKT/mTOR pathway.[3]Potent (Specific values proprietary)High
    BZTcin4 Colo-38 (Melanoma)A cinnamic acid-benzothiazole hybrid.[6]8.31Selective (IC₅₀ > 100 µM on HaCaT keratinocytes)[6]
    BZTcin5 Colo-38 (Melanoma)A cinnamic acid-benzothiazole hybrid.[6]10.00Selective (IC₅₀ > 100 µM on HaCaT keratinocytes)[6]
    SMART Compound PC-3 (Prostate)4-substituted methoxybenzoyl-aryl-thiazole derivative.[7]Low nM rangeHigh
    Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
    • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the 7-methoxybenzothiazole test compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known chemotherapy drug).

    • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. During this time, mitochondrial reductases in living cells will convert MTT to formazan.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[5]

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.

    In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate Seed Cells in 96-Well Plate treat Treat Cells with Compounds (48-72h) plate->treat compound Prepare Serial Dilutions of Benzothiazole Compounds compound->treat mtt Add MTT Reagent (3-4h Incubation) treat->mtt solubilize Add Solubilizing Agent mtt->solubilize read Measure Absorbance (Microplate Reader) solubilize->read calculate Calculate % Viability read->calculate ic50 Determine IC50 Value calculate->ic50

    Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

    The In Vivo Challenge: Assessing Efficacy in a Complex System

    While in vitro data is essential for initial screening, it cannot predict a compound's behavior in a living organism. In vivo studies, typically in animal models, are indispensable for evaluating the therapeutic potential and safety of a drug candidate.[1] These models account for the complex interplay of Pharmacokinetics (PK) and Pharmacodynamics (PD). A major cause of drug failure in later stages is inadequate pharmacokinetic properties.[8]

    Anticancer Efficacy: Xenograft Tumor Models

    To test the anticancer effects of a 7-methoxybenzothiazole compound in vivo, the most common method is the tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[9]

    Causality of Experimental Design:

    • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used because their compromised immune systems will not reject the implanted human tumor cells.[9]

    • Dosing and Administration: The compound is administered at a tolerable dose, determined from preliminary toxicity studies. The route of administration (e.g., oral, intravenous) is chosen based on the compound's properties and intended clinical use.

    • Efficacy Endpoints: The primary endpoint is typically Tumor Growth Inhibition (TGI). Other important parameters include body weight (as a measure of toxicity), survival rates, and analysis of the tumor tissue after the study.

    Table 2: In Vitro vs. In Vivo Efficacy of Selected Benzothiazole Derivatives

    Compound IDIn Vitro IC₅₀ (Cell Line)In Vivo ModelDose & RouteKey In Vivo Result
    Compound 165 Potent (MCF-7, HCT116, etc.)[3]Mice S180 homograftNot specifiedEfficiently inhibited tumor growth.[3]
    BTD Not specifiedCT26 tumor-bearing miceTolerable doseSignificant reduction in tumor growth.[1]
    ATCAA-1b ~1.8-2.6 µM (Melanoma)[10]Nude mice with A375 melanoma tumors10 mg/kgSignificantly inhibited tumor growth, higher efficacy than dacarbazine.[10]
    Experimental Protocol: Xenograft Mouse Model
    • Cell Implantation: Suspend human cancer cells (e.g., A375 melanoma) in a suitable medium like Matrigel and inject them subcutaneously into the flank of immunodeficient mice.[9]

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[9]

    • Randomization: Randomly assign mice into treatment groups (e.g., vehicle control, positive control, different doses of the test compound).

    • Treatment: Administer the 7-methoxybenzothiazole compound according to the predetermined schedule and route.

    • Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week.

    • Endpoint: Continue the study until tumors in the control group reach a predetermined size, or for a fixed duration.

    • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage and perform statistical analysis to determine the significance of the treatment effect.

    Bridging the Gap: Unraveling the In Vitro-In Vivo Discrepancy

    The transition from cell culture to a whole animal introduces a host of variables that can drastically alter a compound's efficacy. Understanding these factors is key to designing better drugs.

    • Pharmacokinetics (ADME): This is the most critical hurdle.

      • Absorption: Can the drug get into the bloodstream? Oral bioavailability is often low.

      • Distribution: Does the drug reach the target tissue (the tumor) in sufficient concentrations? Many compounds fail to cross biological barriers like the blood-brain barrier.[8]

      • Metabolism: The liver often rapidly metabolizes and inactivates drugs, reducing their effective concentration.

      • Excretion: The compound may be cleared from the body too quickly to have a therapeutic effect.

    • Target Engagement: Even if a drug reaches the tumor, it must still engage its molecular target at a sufficient concentration for a sufficient duration.

    • Tumor Microenvironment: An in vivo tumor is a complex ecosystem of cancer cells, blood vessels, and stromal cells, which can create physical and chemical barriers to drug penetration that do not exist in a simple in vitro culture.

    Caption: The journey from drug administration to the target site is fraught with pharmacokinetic barriers.

    Case Study: Targeting the PI3K/AKT/mTOR Pathway

    The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. It is therefore a prime target for anticancer drug development.

    Certain benzothiazole derivatives have been designed as potent inhibitors of this pathway.[3] For instance, compound 291 , a benzothiazole with a methoxy substituent, demonstrated strong cytotoxicity in vitro.[3] Mechanistic studies confirmed its mode of action: Western blot analysis showed that treatment with compound 291 led to a decrease in the phosphorylation of AKT at Ser473, a key step in the activation of the pathway.[3] This in vitro mechanistic confirmation provided a strong rationale for its advancement into in vivo models.

    When tested in a mouse homograft model, the compound efficiently inhibited tumor growth, demonstrating a successful translation of its in vitro potency and mechanism into in vivo efficacy.[3] This success was likely due to a combination of high on-target potency and favorable pharmacokinetic properties that allowed the compound to reach the tumor at therapeutic concentrations.

    PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 7-Methoxybenzothiazole (e.g., Compound 291) Inhibitor->PI3K Inhibition

    Caption: Inhibition of the PI3K/AKT/mTOR pathway by a 7-methoxybenzothiazole compound.

    Conclusion

    The development of 7-methoxybenzothiazole compounds showcases both the promise and the pitfalls of modern drug discovery. The evidence strongly supports the continued exploration of this chemical class for a range of diseases.[1] In vitro assays are indispensable for identifying potent molecules and elucidating their mechanisms of action, as seen with pathway-specific inhibitors. However, this guide highlights that in vitro potency is merely the first step. True therapeutic potential can only be validated through rigorous in vivo testing, which accounts for the complex physiological barriers a drug must overcome. The successful translation from a lab bench discovery to a clinical candidate hinges on a multi-parameter optimization strategy that balances target potency with crucial pharmacokinetic properties. Future research in this area must continue to integrate ADME and toxicology assessments early in the discovery pipeline to bridge the gap between in vitro promise and in vivo reality.

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